molecular formula C8H9NO3 B1360863 3,4-Dimethyl-5-nitrophenol CAS No. 65151-58-8

3,4-Dimethyl-5-nitrophenol

Cat. No.: B1360863
CAS No.: 65151-58-8
M. Wt: 167.16 g/mol
InChI Key: HKQSKINMCHAPPJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitrophenol (CAS Registry Number: 65151-58-8) is an organic compound with the molecular formula C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol . It is a solid compound that should be stored sealed in a dry environment, ideally at 2-8°C . As a nitrophenol derivative, this compound belongs to a class of chemicals that are significant as intermediates in the synthesis of a wide array of other products, including dyes, pharmaceuticals, and pesticides . More generally, nitrophenolic compounds can form as byproducts in certain advanced oxidation water treatment processes . In such research contexts, understanding the behavior and fate of these compounds in the environment is an active area of study . Please note that the specific, detailed applications and the mechanism of action for this compound in specialized research are not fully detailed in the available literature. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQSKINMCHAPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646802
Record name 3,4-Dimethyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65151-58-8
Record name Phenol, 3,4-dimethyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65151-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethyl-5-nitrophenol: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis route for 3,4-Dimethyl-5-nitrophenol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data on structurally related compounds to offer a robust theoretical framework for its synthesis and characterization.

Chemical Structure and Properties of this compound

This compound is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.

Chemical Structure:

this compound Structure

Physicochemical Properties

The following table summarizes key computed and experimental properties for this compound and its common precursor, 3,4-Dimethylphenol.

PropertyThis compound3,4-Dimethylphenol (Starting Material)
CAS Number 65151-58-8[1]95-65-8
Molecular Formula C₈H₉NO₃[1]C₈H₁₀O
Molecular Weight 167.16 g/mol [1]122.16 g/mol
IUPAC Name This compound[1]3,4-dimethylphenol
Appearance Data not availableColorless to light tan crystalline powder or solid
Melting Point Data not available65-68 °C
Boiling Point Data not available227 °C
Solubility Data not availableData not available
pKa Data not availableData not available

Synthesis of this compound

The synthesis of this compound involves the electrophilic nitration of the precursor, 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring will influence the position of the incoming nitro group. The hydroxyl group is a strongly activating and ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing.

The positions ortho to the hydroxyl group are C2 and C6. The positions para to the hydroxyl group is C5. The positions ortho to the 3-methyl group are C2 and C4. The position para to the 3-methyl group is C6. The positions ortho to the 4-methyl group are C3 and C5. The position para to the 4-methyl group is C1.

Given the steric hindrance from the two methyl groups, and the strong directing effect of the hydroxyl group, nitration is expected to occur at positions activated by the hydroxyl group and not overly hindered. The C5 position is para to the hydroxyl group and ortho to the 4-methyl group, making it a plausible, though not guaranteed, site for nitration. Regioselectivity can be a significant challenge in the nitration of substituted phenols, often leading to a mixture of isomers.

A plausible synthesis route is the direct nitration of 3,4-dimethylphenol using a nitrating agent such as nitric acid in the presence of a catalyst or a milder nitrating agent to control the reaction.

General Reaction Scheme:

Experimental Protocol: Proposed Synthesis

The following is a proposed experimental protocol for the synthesis of this compound. This protocol is based on general methods for the nitration of phenols and may require optimization.

Objective: To synthesize this compound via electrophilic nitration of 3,4-dimethylphenol.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )ConcentrationQuantity
3,4-DimethylphenolC₈H₁₀O122.16-(To be determined)
Nitric AcidHNO₃63.0170%(To be determined)
Sulfuric AcidH₂SO₄98.0898%Catalytic amount
DichloromethaneCH₂Cl₂84.93-(For extraction)
Sodium BicarbonateNaHCO₃84.01Saturated solution(For washing)
Anhydrous Sodium SulfateNa₂SO₄142.04-(For drying)
Deionized WaterH₂O18.02--

Procedure:

  • Dissolution: Dissolve a specific amount of 3,4-dimethylphenol in a minimal amount of a suitable solvent, such as dichloromethane, in a round-bottom flask.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a catalytic amount of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethylphenol over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.

  • Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, MS) and determine the melting point.

Tabulated Reaction Parameters (Proposed)

ParameterValue/Condition
Reactants 3,4-Dimethylphenol, Nitric Acid, Sulfuric Acid
Solvent Dichloromethane
Temperature 0-10 °C
Reaction Time 1-3 hours
Work-up Aqueous work-up with extraction
Purification Column Chromatography
Expected Yield Data not available (highly dependent on regioselectivity)

Spectroscopic Data

¹H NMR Spectral Data (3,4-Dimethylphenol)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.95d1HAr-H
6.63d1HAr-H
6.57dd1HAr-H
4.65s1H-OH
2.18s3H-CH₃
2.14s3H-CH₃

¹³C NMR Spectral Data (3,4-Dimethylphenol)

Chemical Shift (ppm)Assignment
151.7C-OH
137.0C-CH₃
130.1C-CH₃
129.9Ar-C
121.5Ar-C
112.9Ar-C
19.8-CH₃
18.9-CH₃

IR Spectral Data (3,4-Dimethylphenol)

Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadO-H stretch
3000-2850MediumC-H stretch (aliphatic)
1600, 1500MediumC=C stretch (aromatic)
1200StrongC-O stretch

Mass Spectrometry Data (3,4-Dimethylphenol)

m/zInterpretation
122[M]⁺ (Molecular ion)
107[M-CH₃]⁺

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start 3,4-Dimethylphenol Nitration Nitration (HNO3, H2SO4, 0-5°C) Start->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Washing Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Characterization Chromatography->Characterization Final_Product This compound Characterization->Final_Product

Caption: Synthesis and purification workflow for this compound.

Conclusion

References

A Technical Guide to 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 3,4-Dimethyl-5-nitrophenol, a substituted nitrophenol of interest in synthetic organic chemistry and drug discovery. It details the compound's chemical identity, physicochemical properties, potential synthetic routes, and analytical characterization methods. Furthermore, this guide explores its prospective applications as a synthetic intermediate and the general biological activities associated with the nitroaromatic class of compounds. Safety and handling protocols, derived from data on analogous compounds, are also presented. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development seeking detailed information on this molecule.

Chemical Identity and Properties

This compound is an aromatic organic compound. The formal IUPAC name for this chemical is This compound .[1] Its structure features a phenol ring substituted with two methyl groups and a nitro group. The presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro) groups imparts specific reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.

Chemical Identifiers

All relevant chemical identifiers for this compound are summarized in the table below for quick reference.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 65151-58-8[1][2]
Molecular Formula C₈H₉NO₃[1]
Canonical SMILES CC1=CC(=CC(=C1C)--INVALID-LINK--[O-])O[1]
InChI Key HKQSKINMCHAPPJ-UHFFFAOYSA-N[1]
PubChem CID 24729467[1]
Physicochemical Data

The computed physicochemical properties of this compound are listed below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValue
Molecular Weight 167.16 g/mol [1]
Exact Mass 167.058243149 Da[1]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound can be achieved through the nitration of 3,4-dimethylphenol. A common method for the nitration of phenols involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid or in a suitable solvent system. The reaction must be carefully controlled to manage regioselectivity and prevent over-nitration. A general workflow for such a synthesis is outlined below.

cluster_synthesis Synthesis Workflow Precursor 3,4-Dimethylphenol Reaction Nitration (e.g., HNO₃/H₂SO₄) Precursor->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Crystallization / Chromatography) Crude->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Workflow

Confirmation of the structure and purity of synthesized this compound requires a combination of spectroscopic and spectrometric techniques. Each method provides unique information about the molecular structure.

cluster_analysis Analytical Characterization Workflow cluster_methods Spectroscopic & Spectrometric Methods Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Raw Data (Spectra, m/z) NMR->Data IR->Data MS->Data Analysis Data Analysis & Interpretation Data->Analysis Confirmation Structural Confirmation & Purity Assessment Analysis->Confirmation

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Experimental Protocols

While specific experimental data for this compound is not widely published, standard protocols for analogous compounds can be applied for its analysis.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Expected signals would include two singlets for the methyl groups, two aromatic proton signals, and a broad singlet for the hydroxyl proton, which would disappear upon a D₂O shake.[3]

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A greater number of scans is required due to the low natural abundance of ¹³C.[3] Expected signals would include eight distinct carbon signals corresponding to the aromatic carbons, the two methyl carbons, and the carbons attached to the hydroxyl and nitro groups.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate ¹H signals and reference chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry potassium bromide powder and pressing it into a thin, transparent disk.[3]

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over a range of 4000 to 400 cm⁻¹.

  • Expected Bands: Characteristic absorption bands would be observed for the O-H stretch of the phenol (broad, ~3200-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl groups (~2850-3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively), and C=C stretches of the aromatic ring (~1450-1600 cm⁻¹).

Applications in Drug Development

Nitroaromatic compounds are significant in medicinal chemistry, serving as both bioactive molecules and critical intermediates for the synthesis of pharmaceuticals.[4][5] The nitro group can be a key pharmacophore but may also contribute to toxicity, making its study essential.[6]

Role as a Synthetic Intermediate

Like its isomer 3,5-dimethyl-4-nitrophenol, which is a known building block for pharmaceutical compounds, this compound is a valuable precursor for creating more complex molecules.[7] The functional groups can be readily modified; for instance, the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds.

cluster_dd Role in Drug Discovery Pipeline BuildingBlock Building Block (this compound) Synthesis Chemical Synthesis (e.g., Nitro Reduction, Amide Coupling) BuildingBlock->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening Library->Screening HitToLead Hit-to-Lead & Lead Optimization Screening->HitToLead Candidate Drug Candidate HitToLead->Candidate

Caption: The role of a versatile building block in the early stages of drug discovery.

Potential Biological Activity

Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[5][6] The mechanism often involves the intracellular reduction of the nitro group to form reactive nitroso and nitro anion radicals, which can induce cellular damage and cell death.[5] Furthermore, related nitrophenols have been shown to induce apoptosis (programmed cell death) in eukaryotic cells, suggesting a potential area of investigation for anticancer applications.[7]

cluster_pathway Hypothetical Apoptosis Pathway Compound Xenobiotic Stressor (e.g., Nitrophenol) Signal Cellular Stress Signal Compound->Signal Initiator Initiator Caspase Activation (e.g., Caspase-8, Caspase-9) Signal->Initiator Executioner Executioner Caspase Activation (e.g., Caspase-3) Initiator->Executioner Cleavage Cleavage of Cellular Proteins Executioner->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis

Caption: A simplified, hypothetical signaling pathway for xenobiotic-induced apoptosis.

Safety and Handling

Specific safety data for this compound is limited. Therefore, it should be handled with the precautions appropriate for related nitrophenolic compounds.

  • Hazards: Nitrophenols are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[8][9] Acute toxicity (oral, dermal, inhalation) is a potential concern.[9][10]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from strong oxidizing agents and bases.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical attention. If swallowed, rinse mouth and call a poison center or doctor.[8][9]

Conclusion

This compound is a valuable organic compound with significant potential as a synthetic intermediate for the development of novel molecules in the pharmaceutical and materials science sectors. Its distinct functional groups provide multiple avenues for chemical modification. While further research is needed to fully elucidate its specific biological activities and toxicological profile, its structural similarity to other bioactive nitrophenols marks it as a compound of interest for further investigation. Proper analytical characterization and adherence to stringent safety protocols are essential when working with this chemical.

References

An In-depth Technical Guide to CAS Number 65151-58-8: Current Knowledge and Research Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the chemical compound with CAS number 65151-58-8, identified as 3,4-Dimethyl-5-nitrophenol. Despite its availability from various chemical suppliers, a thorough review of the scientific literature reveals a significant lack of in-depth research into its biological properties, mechanism of action, and potential therapeutic applications. This document summarizes the available chemical information and highlights the notable absence of substantive data on its bioactivity, providing a transparent assessment of the current state of knowledge and identifying clear opportunities for future research.

Chemical Identity and Physicochemical Properties

The compound registered under CAS number 65151-58-8 is chemically known as this compound. A summary of its basic identifiers and properties is provided in Table 1.

PropertyValueSource
CAS Number 65151-58-8N/A
Chemical Name This compoundN/A
Molecular Formula C₈H₉NO₃ContaminantDB
Molecular Weight 167.16 g/mol ContaminantDB

Synthesis and Characterization

Information regarding the synthesis of this compound is limited. However, it is referenced as a chemical intermediate in the synthesis of more complex molecules, particularly carbazole derivatives. For instance, literature describes the use of a related compound, 2-methoxy-3,4-dimethyl-5-nitrophenol, as a starting material in multi-step synthetic pathways.[1][2][3][4][5][6][7] This suggests that this compound may be synthesized through standard nitration and hydroxylation reactions of dimethylbenzene precursors, although specific, detailed protocols for its preparation are not published.

Characterization data, such as NMR, IR, and mass spectrometry data, for this compound are not publicly available in peer-reviewed journals.

Biological Activity and Mechanism of Action

A comprehensive search of scientific databases reveals a significant lack of information on the biological activity and mechanism of action of this compound. There are no published studies detailing its effects on any biological systems, including in vitro or in vivo experiments.

As a member of the nitrophenol class of compounds, one might speculate on potential biological effects based on structural analogs. Nitrophenols, in general, are known to be toxic and can act as uncouplers of oxidative phosphorylation.[8] They are also recognized as environmental contaminants.[8][9] However, it is crucial to emphasize that such properties are general to the class and have not been experimentally verified for this compound specifically. The presence and position of the methyl groups can significantly alter the biological and toxicological profile of the molecule compared to parent nitrophenols.

Due to the absence of any research on its biological effects, there are no known signaling pathways associated with this compound.

Experimental Protocols

There are no published experimental protocols detailing the investigation of the biological properties of this compound.

Logical Relationships and Workflow

Given the absence of experimental data, a logical workflow for initiating the study of this compound is proposed. This workflow is hypothetical and serves as a roadmap for future research.

G cluster_0 Compound Acquisition and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Synthesis or Procurement of This compound B Purity Assessment (e.g., HPLC, NMR) A->B C Physicochemical Characterization (Solubility, pKa, LogP) B->C D Initial Cytotoxicity Screening (e.g., MTT, LDH assays) C->D E Target-Based Screening (e.g., Enzyme Assays, Receptor Binding) D->E If cytotoxic F Phenotypic Screening (e.g., High-Content Imaging) D->F If not cytotoxic G Identification of Cellular Targets E->G F->G H Pathway Analysis (e.g., Western Blot, RNA-Seq) G->H I Validation of Mechanism H->I J Pharmacokinetic Studies (ADME) I->J K Efficacy Studies in Animal Models J->K L Toxicology Studies K->L

Figure 1. A proposed experimental workflow for the systematic investigation of the biological properties of this compound.

Conclusion and Future Directions

The current body of scientific literature on CAS number 65151-58-8, or this compound, is exceptionally limited. While its chemical structure is known and it is available commercially, there is a complete absence of published data regarding its biological activity, mechanism of action, and toxicological profile. This presents a clear knowledge gap but also an opportunity for original research.

Future investigations should focus on the systematic evaluation of this compound, beginning with basic in vitro screening to assess for any cytotoxic or other biological effects. Should any activity be identified, subsequent studies could elucidate its mechanism of action and potential for therapeutic development. Given its status as a nitrophenol derivative, initial toxicological assessments would be a prudent and necessary component of any research program. For now, this compound remains a largely uncharacterized molecule with unknown potential.

References

An In-depth Technical Guide to the Molecular Weight of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular weight of 3,4-Dimethyl-5-nitrophenol, a crucial parameter for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Formula

This compound is an organic compound with the chemical formula C₈H₉NO₃.[1][2][3][4] This formula indicates that a single molecule of this compound contains 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights are sourced from the periodic table. For the calculation of the molecular weight of this compound, the following atomic weights are utilized:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Nitrogen (N): 14.007 amu

  • Oxygen (O): 15.999 amu

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

(8 × 12.011) + (9 × 1.008) + (1 × 14.007) + (3 × 15.999) = 96.088 + 9.072 + 14.007 + 47.997 = 167.164 g/mol

The calculated molecular weight of this compound is approximately 167.16 g/mol .[1][2][3]

Data Presentation: Summary of Atomic and Molecular Weights

For clarity and ease of comparison, the quantitative data is summarized in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH91.0089.072
NitrogenN114.00714.007
OxygenO315.99947.997
Total C₈H₉NO₃ 21 167.164

Experimental Protocols and Signaling Pathways

The determination of the molecular weight of a specific, pure chemical compound like this compound is a fundamental calculation based on its established chemical formula. It is not determined through an experimental protocol in a research context, nor does this compound inherently possess biological "signaling pathways." Such concepts are typically associated with the study of biological molecules (like proteins) or physiological processes.

The primary experimental technique to confirm the molecular weight and structure of a synthesized or isolated compound is mass spectrometry . This technique measures the mass-to-charge ratio of ions and can provide a highly accurate molecular weight, which can then be compared to the calculated theoretical value.

Visualization of Molecular Weight Calculation

The logical relationship between the chemical formula and the final molecular weight can be visualized as a straightforward workflow.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_atomic_weights Atomic Weights (g/mol) cluster_calculation Calculation Step C Carbon (C) 8 atoms Summation Sum of (Count × Atomic Weight) C->Summation x 12.011 H Hydrogen (H) 9 atoms H->Summation x 1.008 N Nitrogen (N) 1 atom N->Summation x 14.007 O Oxygen (O) 3 atoms O->Summation x 15.999 AW_C 12.011 AW_H 1.008 AW_N 14.007 AW_O 15.999 Result Molecular Weight of This compound 167.164 g/mol Summation->Result

Workflow for calculating molecular weight.

References

A Technical Guide to the SMILES Notation for 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by Gemini, Senior Application Scientist

Executive Summary: The Simplified Molecular-Input Line-Entry System (SMILES) is a critical tool in modern cheminformatics, enabling the representation of complex molecular structures in a machine-readable linear format.[1][2] This guide provides a comprehensive, first-principles derivation of the SMILES notation for 3,4-Dimethyl-5-nitrophenol. Tailored for researchers and drug development professionals, this document deconstructs the molecule's IUPAC nomenclature, applies the fundamental grammar of SMILES, and validates the resulting notation. The objective is to provide not just a procedural walkthrough, but a deep understanding of the chemical logic underpinning the conversion of a 2D structure into a 1D string.

Part 1: Foundational Principles of SMILES Notation

Before deriving the specific SMILES string, it is essential to grasp the core rules that govern this notation system. SMILES translates a molecular graph into a sequence of ASCII characters, encoding atoms, bonds, branches, and ring structures.[2] This system was designed to be a compact, human-readable alternative to more complex connection table formats.[3]

The fundamental grammar can be summarized as follows:

ComponentSMILES RepresentationDescription
Atoms Standard atomic symbols (e.g., C, N, O, Cl).For the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I), brackets are omitted if the atom has its lowest normal valence.[4][5] All other elements require brackets (e.g., [Au]).
Bonds - (single), = (double), # (triple), : (aromatic).Single and aromatic bonds are often omitted and implied by adjacency.[6][7]
Branches Enclosed in parentheses ().A branch is connected to the preceding non-hydrogen atom. Parentheses can be nested for complex branches.[4]
Cyclic Structures Numbered ring-closure points.A ring is represented by breaking one bond and appending a number to the two atoms that were connected. Benzene, for example, is C1=CC=CC=C1.[1][6]
Aromaticity Lowercase atomic symbols (e.g., c, n, o).Aromatic atoms are denoted by lowercase letters. Benzene can be written more simply as c1ccccc1, where the aromatic bonds are implied.[7][8]
Charges Specified within brackets [].Formal charges are indicated with + or - inside brackets (e.g., [N+], [O-]).[9]

Part 2: Structural Deconstruction of this compound

The IUPAC name "this compound" provides the precise blueprint for the molecule's structure. A systematic analysis of the name is the first step in any structural elucidation.

  • Parent Structure: Phenol The suffix "-phenol" indicates the parent molecule is a hydroxyl group (-OH) directly bonded to a benzene ring.[10][11] According to IUPAC conventions, the carbon atom bearing the hydroxyl group is assigned position 1 on the aromatic ring.[10][12]

  • Substituents and Locants: The name identifies three substituent groups attached to the benzene ring:

    • 3,4-Dimethyl: Two methyl groups (-CH₃) are located at positions 3 and 4 of the ring.

    • 5-nitro: A nitro group (-NO₂) is located at position 5. The nitro group is a common functional group in organic chemistry.[13][14][15]

The numbering of the ring proceeds from C1 in the direction that affords the lowest possible numbers to the other substituents.[10]

Based on this deconstruction, the 2D structure is as follows:

  • A benzene ring.

  • An -OH group at C1.

  • A -CH₃ group at C3.

  • A -CH₃ group at C4.

  • A -NO₂ group at C5.

Part 3: Protocol for Deriving the SMILES String

The derivation of a SMILES string is a logical, step-by-step traversal of the molecular graph. The following protocol demonstrates the construction for this compound.

Step 1: Representing the Aromatic Phenol Core

We begin with the parent structure, phenol. The most direct way to represent this is by starting with the hydroxyl group (O) and attaching it to an aromatic benzene ring (c1ccccc1). This gives us the initial fragment: Oc1ccccc1. The c1 indicates that the oxygen is attached to the first carbon of the ring, which closes back on itself.

Step 2: Traversing the Ring and Adding Substituents

Following IUPAC numbering, we traverse the ring from the point of attachment (C1) and add substituents as branches at the appropriate positions.

  • From O to C1 and C2: The string Oc1c... represents the path from the hydroxyl oxygen to C1 and then to C2. C2 is unsubstituted.

  • Adding the 3-Methyl Group: At C3, we encounter the first methyl group. This is a branch from the main ring. We enclose the methyl group (C) in parentheses: Oc1cc(C)....

  • Adding the 4-Methyl Group: Continuing to C4, we add the second methyl group as another branch: Oc1cc(C)c(C)....

  • Adding the 5-Nitro Group: At C5, we attach the nitro group. The correct representation for a nitro group, reflecting its formal charges, is --INVALID-LINK--[O-].[16] This is added as a branch: Oc1cc(C)c(C)c(--INVALID-LINK--[O-])....

  • Completing the Ring Traversal: C6 is unsubstituted. We represent it with a final c and then close the ring with the number 1 that we used to open it.

Step 3: Final Assembly and Verification

Combining the steps above yields the complete SMILES string:

Oc1cc(C)c(C)c(--INVALID-LINK--[O-])c1

This string accurately represents the connectivity of every atom in this compound. The use of lowercase c correctly identifies the core as an aromatic ring, and the parentheses properly define the locations of the methyl and nitro substituents.

SMILES_Derivation_Workflow cluster_input Input cluster_deconstruct Structural Analysis cluster_assembly SMILES Assembly cluster_output Final Output mol_name Molecule Name This compound parent Parent Structure Phenol Oc1ccccc1 mol_name:f1->parent IUPAC Name substituents Substituents 3-Methyl: (C) 4-Methyl: (C) 5-Nitro: ([N+](=O)[O-]) mol_name:f1->substituents IUPAC Name step1 Step 1: Start with Phenol Oc1... parent:f2->step1 Core step2 Step 2: Add 3-Methyl Oc1cc(C)... substituents:f1->step2 Branches step1->step2 at C3 step3 Step 3: Add 4-Methyl Oc1cc(C)c(C)... step2->step3 at C4 step4 Step 4: Add 5-Nitro Oc1cc(C)c(C)c([N+](=O)[O-])... step3->step4 at C5 step5 Step 5: Close Ring ...c1 step4->step5 at C6 final_smiles Derived SMILES Oc1cc(C)c(C)c([N+](=O)[O-])c1 step5->final_smiles:f0 Assemble

Caption: Workflow for deriving the SMILES string from IUPAC name.

Part 4: Validation and Canonicalization

A key characteristic of SMILES is that multiple valid strings can represent the same molecule.[1][8] The specific string generated depends on the starting atom and the path taken to traverse the molecular graph. For example, Cc1c(C)c(--INVALID-LINK--[O-])cc(O)c1 is another valid, albeit less intuitive, SMILES for the same molecule.

To address this ambiguity, cheminformatics toolkits employ canonicalization algorithms. These algorithms generate a single, unique SMILES string—the "canonical SMILES"—for any given molecule by applying a consistent set of rules for atom ordering. While our derived string Oc1cc(C)c(C)c(--INVALID-LINK--[O-])c1 is chemically correct, a canonicalization algorithm would be required to confirm if it is the unique canonical form.

It is also worth noting that some databases may represent the structure in a non-aromatic, Kekulé form, such as OC1=CC(C)=C(C)C(--INVALID-LINK--[O-])=C1. While valid, the aromatic representation using lowercase letters is generally preferred as it more accurately reflects the electronic nature of the benzene ring.[4][7]

Conclusion

The derivation of the SMILES string for this compound—Oc1cc(C)c(C)c(--INVALID-LINK--[O-])c1 —is a systematic process rooted in the foundational rules of chemical nomenclature and graph theory. By deconstructing the IUPAC name to understand the molecule's connectivity and applying the core grammar of SMILES for atoms, branches, and aromatic rings, we can confidently translate the 2D structure into a computationally tractable linear notation. This guide provides researchers with a clear and logical framework for generating and interpreting SMILES notations, a fundamental skill in the data-driven landscape of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Solubility of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and ultimate bioavailability.[1][2][3] Poorly soluble compounds present significant challenges, often leading to low absorption, variable pharmacokinetics, and potential failure in later development stages.[2][4][5] This guide provides a comprehensive technical analysis of the solubility of 3,4-Dimethyl-5-nitrophenol, a substituted nitrophenol of interest in chemical and pharmaceutical research. We will dissect the molecular characteristics governing its solubility, predict its behavior in a range of common laboratory solvents, provide a robust experimental protocol for empirical determination, and discuss the mechanistic underpinnings of its solvent-solute interactions.

The Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is not a random phenomenon but is dictated by the intricate balance of intermolecular forces between the solute and the solvent. The foundational principle governing this behavior is the adage "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[6][7][8][9][10][11] To predict the solubility of this compound, we must first analyze its structural features.

Molecular Structure of this compound:

  • Polar Functional Groups: The molecule possesses a phenolic hydroxyl (-OH) group and a nitro (-NO₂) group.

    • The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor.[12][13][14] This feature is paramount for solubility in polar protic solvents like water and alcohols.

    • The nitro group is a strong polar, electron-withdrawing group. Its oxygen atoms can act as hydrogen bond acceptors.

  • Nonpolar Regions: The aromatic benzene ring and the two methyl (-CH₃) groups constitute the nonpolar, hydrophobic backbone of the molecule.[15] These regions favor interactions with nonpolar solvents through weaker London dispersion forces.[16]

Predicted Solubility Behavior:

Based on this structural dichotomy, we can forecast the following:

  • High Solubility in Polar Solvents: The presence of both -OH and -NO₂ groups suggests strong, favorable interactions with polar solvents. Polar aprotic solvents (e.g., DMSO, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) should be effective at solvating the molecule.[15][17]

  • Limited Solubility in Water: While water is a highly polar, protic solvent, the nonpolar surface area contributed by the dimethylated benzene ring will likely limit its aqueous solubility.[16][18]

  • Low Solubility in Nonpolar Solvents: The energy required to break the strong intermolecular hydrogen bonds between this compound molecules would not be compensated by the weak London dispersion forces formed with nonpolar solvents like hexane or toluene, resulting in poor solubility.[19]

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound provides quantitative insight into its expected behavior.

PropertyValueSource
Molecular Formula C₈H₉NO₃--INVALID-LINK--[20]
Molecular Weight 167.16 g/mol --INVALID-LINK--[20]
XLogP3 2.1--INVALID-LINK--[20]
Hydrogen Bond Donor Count 1--INVALID-LINK--[20]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[20]

The XLogP3 value of 2.1 indicates a moderate degree of lipophilicity, supporting the prediction of limited water solubility but favorable solubility in many organic solvents.

Experimental Protocol: The Equilibrium Shake-Flask Method

To move from prediction to empirical fact, a standardized experimental procedure is required. The Equilibrium (or Thermodynamic) Solubility Shake-Flask Method is the gold standard for its reliability and consistency.[21][22][23] This method determines the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[22]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure a saturated solution is achieved.[21]

  • Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-72 hours). This extended mixing allows the system to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[21][24]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are carried over, the sample must be filtered, typically through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent.[24]

  • Quantification: Prepare a dilution of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[24]

  • Calculation: Determine the solubility by comparing the measured concentration of the sample against a standard calibration curve. The result is typically expressed in units of mg/mL or µg/mL.

Equilibrium_Solubility_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification cluster_calc Step 5: Calculation A Add excess solid solute to solvent in vial B Agitate at constant temperature (24-72h) A->B C Centrifuge or allow to sediment B->C D Filter supernatant (e.g., 0.22 µm syringe filter) C->D Collect supernatant E Dilute clear filtrate D->E F Analyze concentration (e.g., HPLC-UV) E->F G Determine Solubility (mg/mL) F->G

Fig 1. Workflow for the Equilibrium Shake-Flask Solubility Assay.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity. This serves as a practical guide for solvent selection.

Solvent CategorySolventPredicted SolubilityRationale for Interaction
Polar Protic WaterLowFavorable H-bonding with -OH and -NO₂ groups is offset by the large, nonpolar dimethyl-benzene ring.
MethanolHighSmall polar alcohol that readily forms hydrogen bonds with the solute's hydroxyl and nitro groups.
EthanolHighSimilar to methanol, effectively solvates the polar functional groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighHighly polar solvent, excellent hydrogen bond acceptor, capable of disrupting solute-solute interactions.
AcetoneHighGood hydrogen bond acceptor that can interact with the phenolic -OH group.
Ethyl AcetateModerateLess polar than acetone but still capable of dipole-dipole interactions and accepting hydrogen bonds.
Nonpolar TolueneLowAromatic ring can have some π-π stacking interactions, but it cannot solvate the polar -OH and -NO₂ groups effectively.
HexaneVery Low / InsolubleAliphatic hydrocarbon that interacts only through weak London dispersion forces, insufficient to overcome solute-solute H-bonds.

Mechanistic Insights into Solute-Solvent Interactions

The solubility predictions in the table are grounded in the specific molecular interactions between this compound and the solvent molecules. The ability to form strong hydrogen bonds is the dominant factor for its solubility in polar protic solvents, while dipole-dipole interactions and hydrogen bond acceptance are key in polar aprotic media.

Interactions Solute-Solvent Interaction Mechanisms cluster_solute This compound cluster_protic Polar Protic Solvent (Methanol) cluster_aprotic Polar Aprotic Solvent (Acetone) Solute R-OH···O=N-R' Methanol CH₃-OH Solute->Methanol H-Bond Donor (Solute -OH) H-Bond Acceptor (Solvent -OH) Acetone (CH₃)₂C=O Solute->Acetone H-Bond Donor (Solute -OH) H-Bond Acceptor (Solvent C=O) Methanol->Solute H-Bond Donor (Solvent -OH) H-Bond Acceptor (Solute -OH, -NO₂)

Fig 2. Dominant intermolecular forces with different solvent types.

Conclusion and Practical Implications

This guide establishes that this compound is a compound with pronounced polar characteristics, balanced by a moderately nonpolar hydrocarbon framework. Its solubility is predicted to be high in polar organic solvents (alcohols, DMSO, acetone) and low in both water and nonpolar hydrocarbons (hexane, toluene). This profile is a direct consequence of its molecular structure, particularly the presence of hydrogen-bonding hydroxyl and nitro functional groups.

For researchers, scientists, and drug development professionals, these findings have direct practical applications:

  • Reaction Chemistry: Polar aprotic solvents like DMF or polar protic solvents like ethanol would be suitable media for reactions involving this compound.

  • Purification: Recrystallization could likely be achieved using a binary solvent system, such as dissolving in a highly soluble solvent (e.g., methanol) and inducing precipitation by adding a non-solvent (e.g., water or hexane).

  • Formulation: The limited aqueous solubility is a critical parameter for drug development.[4] Formulation strategies such as using co-solvents, creating salt forms (by deprotonating the acidic phenol), or developing amorphous solid dispersions may be necessary to achieve adequate bioavailability for oral administration.[3]

By integrating theoretical principles with a robust experimental framework, this guide provides a solid foundation for making informed decisions when handling and developing formulations containing this compound.

References

Unveiling the Biological Potential of Dimethyl-nitrophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-nitrophenols (DMNPs), a class of substituted phenolic compounds, have garnered increasing interest within the scientific community for their diverse and potent biological activities. These activities, ranging from antimicrobial and cytotoxic to enzyme inhibition, position DMNPs as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of various DMNP isomers, presenting key quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The biological effects of dimethyl-nitrophenols are significantly influenced by the specific arrangement of the methyl and nitro groups on the phenol ring. The following sections summarize the key activities and present available quantitative data for different DMNP isomers and their derivatives.

Antimicrobial Activity

Certain dimethyl-nitrophenol derivatives have demonstrated notable antimicrobial properties. A study investigating a series of nitrobenzyl-oxy-phenol derivatives found that 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited significant antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) of 11 µM. This highlights the potential for developing potent antimicrobial agents based on the dimethyl-nitrophenol scaffold.

Table 1: Antimicrobial Activity of a Dimethyl-nitrophenol Derivative

CompoundMicroorganismMIC (µM)
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11
Cytotoxicity and Toxicological Profile

The toxicological properties of nitrophenolic compounds are a critical aspect of their biological evaluation. While extensive data on dimethyl-nitrophenol isomers is still emerging, studies on the related compound 3-methyl-4-nitrophenol provide valuable insights into potential toxicities. These studies have established various toxicity endpoints, which are summarized in the table below. It is important to note that these values serve as a reference and the toxicity of dimethylated isomers may vary.

Table 2: Toxicological Data for 3-Methyl-4-nitrophenol

EndpointSpeciesValue
LD50 (Oral)Rat3160 mg/kg
LC50 (96h)Pimephales promelas (Fathead minnow)7.9 mg/L
EC50 (48h)Daphnia magna (Water flea)10.3 mg/L
NOEC (7d)Pimephales promelas (Fathead minnow)1.8 mg/L

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; NOEC: No-Observed-Effect-Concentration.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments cited in the evaluation of dimethyl-nitrophenols' biological activities.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of antimicrobial compounds is determined to assess their potency. A standard broth microdilution method is typically employed.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The dimethyl-nitrophenol derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the dimethyl-nitrophenol compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

Enzyme Inhibition Assay (Acetylcholinesterase Inhibition)

The inhibitory effect of dimethyl-nitrophenols on enzymes like acetylcholinesterase (AChE) can be determined using a colorimetric method based on Ellman's reagent.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the dimethyl-nitrophenol inhibitor at various concentrations.

  • Enzyme Addition and Incubation: Add the AChE enzyme to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme interaction.

  • Substrate Addition and Measurement: Initiate the reaction by adding the substrate, ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of nitrophenolic compounds are often linked to their ability to modulate specific cellular signaling pathways. While research on dimethyl-nitrophenols is ongoing, studies on related compounds suggest the involvement of the Nrf2 antioxidant response pathway and the induction of apoptosis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Many phenolic compounds are known to activate the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMNP Dimethyl-nitrophenol ROS Oxidative Stress (ROS) DMNP->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3 Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Cul3->Ub Recruits Ub->Nrf2 Ubiquitination ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription Response Cellular Protection Genes->Response

Caption: Proposed activation of the Nrf2 signaling pathway by dimethyl-nitrophenols.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Certain nitrophenolic compounds have been shown to induce apoptosis, a mechanism that is particularly relevant in the context of anticancer research.

Apoptosis_Pathway cluster_assembly Apoptosome Formation DMNP Dimethyl-nitrophenol Mitochondria Mitochondria DMNP->Mitochondria Induces stress CytoC Cytochrome c Mitochondria->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp3_pro Pro-Caspase-3 Apoptosome->Casp3_pro Activates Casp3_act Active Caspase-3 Casp3_pro->Casp3_act Substrates Cellular Substrates Casp3_act->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis potentially induced by dimethyl-nitrophenols.

Conclusion and Future Directions

The available evidence strongly suggests that dimethyl-nitrophenols possess a range of significant biological activities that warrant further in-depth investigation. Their antimicrobial and potential cytotoxic properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive lead compounds for the development of novel therapeutic agents.

Future research should focus on:

  • Systematic Screening: A comprehensive screening of a wider range of dimethyl-nitrophenol isomers against diverse panels of microorganisms and cancer cell lines to identify the most potent and selective compounds.

  • Mechanism of Action Studies: Detailed investigations into the precise molecular targets and mechanisms by which DMNPs exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of DMNP derivatives and their biological activity to guide the design of more effective and less toxic analogues.

  • In Vivo Efficacy and Safety: Evaluation of the most promising DMNP candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.

By pursuing these avenues of research, the full therapeutic potential of dimethyl-nitrophenols can be unlocked, potentially leading to the development of new and effective treatments for a variety of diseases.

A Technical Guide to the Acidity and pKa of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Foundation of Phenolic Acidity: A Review of Electronic Effects

The acidity of phenol (pKa ≈ 9.98) is significantly greater than that of aliphatic alcohols (pKa ≈ 16-18), a phenomenon attributable to the resonance stabilization of its conjugate base, the phenoxide ion.[1][2] Upon deprotonation, the negative charge on the oxygen atom is not localized but is delocalized across the aromatic π-system.[3][4][5] This dispersal of charge stabilizes the anion, thereby facilitating the release of the proton.

The acidity of substituted phenols is modulated by the electronic properties of the ring substituents, which can either enhance or diminish the stability of the phenoxide ion.[6][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are powerful EWGs. They further delocalize the negative charge of the phenoxide ion, increasing its stability and thus increasing the acidity of the parent phenol (resulting in a lower pKa).[8][9]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl, -CH₃) groups are weak EDGs. They donate electron density into the ring, which destabilizes the phenoxide ion by intensifying the negative charge. This makes the parent phenol less acidic (resulting in a higher pKa).[8][10]

These effects are transmitted through two primary mechanisms:

  • Inductive Effect (-I/+I): An effect transmitted through the sigma bonds, which attenuates with distance. EWGs exert a negative inductive effect (-I), pulling electron density, while EDGs exert a positive inductive effect (+I), pushing electron density.

  • Resonance (Mesomeric) Effect (-M/+M): An effect transmitted through the π-system, which is most pronounced when the substituent is at the ortho or para position relative to the hydroxyl group. This allows for direct delocalization of the phenoxide's negative charge into the substituent.[8] A nitro group at the meta position cannot participate in this direct resonance stabilization of the phenoxide.[11][12]

Deconstructing 3,4-Dimethyl-5-nitrophenol: A Positional Analysis

To predict the acidity of this compound, we must analyze the cumulative impact of each substituent based on its position relative to the hydroxyl group.

  • Nitro Group at C5: This position is meta to the C1 hydroxyl group. Consequently, the powerful electron-withdrawing resonance (-M) effect of the nitro group is not operative in stabilizing the phenoxide ion.[8] Its primary influence is a strong, distance-dependent negative inductive effect (-I), which pulls electron density from the ring, stabilizes the negative charge on the oxygen, and increases acidity.

  • Methyl Group at C3: This position is also meta to the hydroxyl group. It exerts a weak, electron-donating positive inductive effect (+I), which slightly destabilizes the phenoxide ion and decreases acidity.

  • Methyl Group at C4: This position is para to the hydroxyl group. It exerts both a positive inductive effect (+I) and an electron-donating effect through hyperconjugation. Both effects push electron density into the ring, destabilizing the phenoxide and decreasing acidity.

The logical relationship of these competing effects can be visualized as follows:

G substituents Substituents on Phenol Ring meta_nitro 5-Nitro Group (meta) substituents->meta_nitro meta_methyl 3-Methyl Group (meta) substituents->meta_methyl para_methyl 4-Methyl Group (para) substituents->para_methyl effect_nitro Strong -I Effect meta_nitro->effect_nitro Inductive Pull effect_methyl Weak +I / Hyperconjugation meta_methyl->effect_methyl Inductive/Resonance Push para_methyl->effect_methyl Inductive/Resonance Push acidity Net Acidity of This compound effect_nitro->acidity Increases Acidity (Lowers pKa) effect_methyl->acidity Decreases Acidity (Raises pKa)

Caption: Competing electronic effects influencing the final pKa.

The dominant force is expected to be the strong inductive withdrawal from the meta-nitro group, suggesting the compound will be significantly more acidic than phenol itself, but less acidic than nitrophenols where resonance withdrawal is possible (e.g., 4-nitrophenol).

Quantitative pKa Analysis

Predicted pKa Value and Comparative Analysis

A quantitative prediction for the pKa of this compound can be derived by applying the principles of linear free-energy relationships, using the pKa values of simpler, related molecules as benchmarks.

  • Baseline: The pKa of unsubstituted phenol is approximately 9.98.[1][13]

  • Effect of Meta-Nitro Group: The difference in pKa between phenol (~9.98) and 3-nitrophenol (8.36) reveals the impact of a meta-nitro group.[14] This corresponds to a ΔpKa of approximately -1.62 , driven by the -I effect.

  • Effect of Methyl Groups: The difference in pKa between phenol (~9.98) and 3,4-dimethylphenol (10.32) shows the combined +I and hyperconjugation effect of these two methyl groups.[15] This corresponds to a ΔpKa of approximately +0.34 .

Predicted pKa Calculation: Predicted pKa ≈ pKa(phenol) + ΔpKa(meta-nitro) + ΔpKa(3,4-dimethyl) Predicted pKa ≈ 9.98 - 1.62 + 0.34 = 8.70

This predicted value positions this compound as a moderately strong acidic phenol.

CompoundSubstituentspKa ValueRationale for Acidity
PhenolNone~9.98[1][13]Baseline acidity due to resonance-stabilized phenoxide.
3-Nitrophenol3-NO₂8.36[14]Increased acidity due to strong -I effect of the meta-nitro group.
4-Nitrophenol4-NO₂7.15[16][17]Strongly increased acidity from combined -I and dominant -M effects.
3,4-Dimethylphenol3-CH₃, 4-CH₃10.32[15]Decreased acidity due to electron-donating +I/hyperconjugation effects.
3,5-Dimethyl-4-nitrophenol3,5-(CH₃)₂, 4-NO₂8.25[18][19]Acidity is increased by the para-nitro group, but the -M effect is sterically hindered by the two ortho-methyl groups, raising the pKa relative to 4-nitrophenol.[18][19]
This compound 3,4-(CH₃)₂, 5-NO₂ ~8.70 (Predicted) Acidity increased by meta-nitro (-I effect), slightly decreased by methyl groups (+I effects).
Experimental Protocol: Spectrophotometric pKa Determination

The pKa of an ionizable chromophoric compound can be determined with high precision using UV-Vis spectrophotometry. The method relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the compound have distinct absorption spectra.[20] By measuring the absorbance of the compound in a series of buffers of known pH, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Workflow Visualization

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis A Prepare Stock Solution of Compound in DMSO B Prepare Series of Buffers (e.g., pH 7.0 to 10.0 in 0.2 increments) C Determine λmax for Acidic (HA) and Basic (A⁻) Forms A->C D Add Aliquot of Stock to Each Buffer in 96-well UV Plate B->D C->D E Measure Absorbance of Each Well at λmax(A⁻) and a reference wavelength D->E F Plot Absorbance vs. pH E->F G Fit Data to Sigmoidal Curve or use Henderson-Hasselbalch Plot F->G H Determine pH at Inflection Point This pH is the pKa G->H

Caption: High-throughput spectrophotometric pKa determination workflow.

Step-by-Step Methodology

  • Reagent and Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.

    • Prepare a series of aqueous buffer solutions with precisely known pH values, spanning the expected pKa (e.g., from pH 7.0 to 10.0 in 0.2 pH unit increments). A universal buffer system (e.g., Britton-Robinson) is ideal.

    • Prepare a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to obtain the pure spectra of the HA and A⁻ forms, respectively.

  • Determination of Analytical Wavelengths (λmax):

    • Dilute the stock solution into the pH 2 buffer and scan the absorbance from 250-500 nm to find the spectrum of the fully protonated (HA) form.

    • Dilute the stock solution into the pH 12 buffer and scan to find the spectrum of the fully deprotonated (A⁻) form. The wavelength of maximum absorbance for the A⁻ form, λmax(A⁻), will be the primary analytical wavelength.[21] This is because the change in absorbance is typically largest for the phenolate species.

  • Absorbance Measurements:

    • Using a 96-well UV-transparent microplate, add the buffer solutions to the wells.

    • Add a small, precise volume of the DMSO stock solution to each well to achieve the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is low and constant across all wells (e.g., <1%) to minimize solvent effects.[20]

    • Measure the absorbance of each well at λmax(A⁻).

  • Data Analysis and pKa Calculation:

    • Plot the measured absorbance at λmax(A⁻) as a function of pH. The data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to a four-parameter logistic equation or by finding the pH where the absorbance is exactly halfway between the minimum (acidic) and maximum (basic) plateaus.

    • Alternatively, use the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A_max - A) / (A - A_min)] Where:

      • A is the absorbance at a given pH.

      • A_max is the maximum absorbance from the basic plateau.

      • A_min is the minimum absorbance from the acidic plateau.

    • Calculate the pKa for each pH point in the transition region and report the average value.

Implications for Drug Development and Research

The pKa value of ~8.70 predicted for this compound indicates that the compound will exist as a mixture of its neutral (phenol) and anionic (phenoxide) forms at physiological pH (7.4). The ratio of these forms can be calculated:

Ratio [A⁻]/[HA] = 10^(pH - pKa) = 10^(7.4 - 8.7) ≈ 0.05

This means that at physiological pH, approximately 5% of the compound will be in its charged, anionic form. This has profound implications:

  • Solubility: The anionic form is generally more water-soluble than the neutral form.

  • Membrane Permeability: The neutral, more lipophilic form is typically better able to cross biological membranes via passive diffusion.

  • Target Binding: If the target protein or receptor has a binding pocket with specific hydrogen bond donors/acceptors or charged residues, the ionization state of the ligand is critical for optimal interaction.

Understanding and empirically confirming the pKa is therefore not merely an academic exercise but a prerequisite for rational drug design, enabling researchers to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and optimize ligand-target interactions.

Conclusion

This compound presents a classic case study in physical organic chemistry where competing electronic effects dictate a molecule's fundamental properties. Based on a systematic analysis of substituent effects, its pKa is predicted to be approximately 8.70. This value reflects the dominant acid-strengthening inductive pull of the meta-nitro group, which is tempered by the weaker acid-weakening donation of two methyl groups. This guide provides both the theoretical framework for this prediction and a detailed, robust experimental protocol for its empirical validation, offering a comprehensive resource for scientists engaged in chemical research and pharmaceutical development.

References

In-depth Technical Guide to the Health and Safety of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 3,4-Dimethyl-5-nitrophenol. This guide provides a comprehensive overview based on available data for the compound and its close isomers, such as 3,5-Dimethyl-4-nitrophenol and other nitrophenols. All data should be handled with the understanding that it serves as a scientific estimation and not a direct measurement for this compound.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for this compound.

PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem
Molecular Weight 167.16 g/mol PubChem
CAS Number 65151-58-8PubChem
Appearance Solid (presumed)N/A
Melting Point No data availableN/A
Boiling Point No data availableN/A
Solubility No data availableN/A
LogP 2.1PubChem (Computed)

Hazard Identification and Classification

GHS Hazard Statements for 3,5-Dimethyl-4-nitrophenol:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Pictograms:

alt text

Signal Word: Warning

Toxicological Data

Direct experimental toxicological data for this compound is not available in the public domain. However, data from a structurally similar compound, 3-Methyl-4-nitrophenol, can be used to infer potential toxicological properties.

Study TypeSpeciesRouteEndpointValue
Acute Oral ToxicityRat (Male)OralLD502300 mg/kg
Acute Oral ToxicityRat (Female)OralLD501200 mg/kg
6-Month Repeated Dose ToxicityWistar RatOralNOEL500 ppm (30.7 mg/kg/day)
Reverse Gene Mutation AssayS. typhimurium & E. coliIn Vitro---Negative
In Vitro Chromosomal Aberration TestCultured Chinese Hamster Lung (CHL/IU) cellsIn Vitro---Positive (with metabolic activation)
In Vivo Micronucleus TestMouseIn Vivo---Positive

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological assessments. These protocols would be appropriate for evaluating the safety of this compound.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals.[2]

  • Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in a step determines the next step.[2]

  • Animal Model: Typically, rodents (rats or mice) of a single sex (usually females as they are often slightly more sensitive) are used.[3]

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • The substance is administered to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Depending on the outcome, the dose for the next group of animals is increased or decreased.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.[4]

Skin Irritation/Corrosion (OECD 439)

This in vitro test method uses reconstructed human epidermis (RhE) models.[5][6][7][8]

  • Principle: The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[7]

  • Procedure:

    • Three-dimensional human skin models are exposed to the test material for a defined period (e.g., 60 minutes).[6]

    • Following exposure, the tissues are rinsed and incubated for a post-exposure period (e.g., 24 hours).[6]

    • Cell viability is assessed using a colorimetric assay (e.g., MTT test).[7]

  • Endpoint: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[5]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is performed on animals, typically rabbits.[9][10][11][12]

  • Principle: The test substance is applied in a single dose to one eye of the experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[9][12]

  • Procedure:

    • A single animal is used for an initial test.

    • The substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • If severe damage is observed, no further testing is performed. If the initial test shows irritation, the response is confirmed in up to two additional animals.[10]

  • Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Mandatory Visualizations

General Experimental Workflow for Toxicity Assessment

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard & Risk Assessment A Physicochemical Properties D Cytotoxicity Assays A->D J Hazard Classification (GHS) A->J B In Silico / QSAR Prediction B->D B->J C Existing Data Analysis C->D C->J E Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) D->E D->J F Skin/Eye Irritation (e.g., RhE models) E->F E->J G Acute Systemic Toxicity (e.g., OECD 423) F->G Proceed if in vitro is inconclusive or further data is required F->J H Repeated Dose Toxicity G->H G->J I Reproductive/Developmental Toxicity H->I H->J I->J K Exposure Assessment J->K L Risk Characterization K->L

Caption: General workflow for assessing the toxicity of a chemical compound.

Potential Metabolic and Toxicological Pathway of Nitrophenols

G cluster_0 Exposure & Metabolism cluster_1 Toxicological Effects A This compound B Phase I Metabolism (e.g., Reduction of Nitro Group) A->B C Aminophenol Metabolite B->C D Phase II Metabolism (e.g., Glucuronidation, Sulfation) C->D G Reactive Oxygen Species (ROS) Generation C->G Redox Cycling E Conjugated Metabolites D->E F Excretion E->F H Oxidative Stress G->H I Cellular Damage (DNA, proteins, lipids) H->I J Apoptosis / Necrosis I->J K Organ Toxicity (Liver, Kidney, Blood) J->K

Caption: Postulated metabolic and toxicological pathway for nitrophenols.

References

The Environmental Impact of Nitrophenol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenol compounds, a class of aromatic organic chemicals, are significant environmental contaminants originating from various industrial and agricultural activities. Their presence in ecosystems poses a considerable threat due to their inherent toxicity, persistence, and potential for bioaccumulation. This technical guide provides an in-depth analysis of the environmental impact of nitrophenol compounds, focusing on their sources, environmental fate, and toxicological effects on biological systems. Detailed experimental protocols for toxicity assessment and environmental sample analysis are provided, alongside a comprehensive summary of quantitative toxicity data. Furthermore, this guide elucidates the molecular signaling pathways disrupted by nitrophenols and the microbial biodegradation pathways responsible for their natural attenuation, visualized through detailed diagrams to facilitate a deeper understanding of their environmental and biological interactions.

Introduction

Nitrophenols are derivatives of phenol containing one or more nitro groups attached to the benzene ring. The three primary isomers of mononitrophenol are 2-nitrophenol (o-nitrophenol), 3-nitrophenol (m-nitrophenol), and 4-nitrophenol (p-nitrophenol). These compounds are extensively used as intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and explosives.[1][2] Their widespread application has led to their release into the environment, contaminating soil, water, and air.[1][3] The nitro group, being an electron-withdrawing group, makes the aromatic ring more resistant to electrophilic attack, contributing to the recalcitrance of these compounds in the environment.[3][4] This persistence, coupled with their toxicity, necessitates a thorough understanding of their environmental behavior and biological effects.

Sources and Environmental Fate

Nitrophenol compounds enter the environment through various anthropogenic activities. There are no known natural sources of nitrophenols.[5]

  • Industrial Discharge: The manufacturing and processing industries are primary sources of nitrophenols in soil and water.[1][5] Effluents from the production of dyes, pigments, pharmaceuticals, and rubber chemicals often contain significant concentrations of these compounds.[5]

  • Agricultural Runoff: 4-Nitrophenol is a major degradation product of organophosphate insecticides such as methyl parathion.[5] Its application in agriculture leads to soil and water contamination through runoff.

  • Vehicle Emissions: Nitrophenols are formed in vehicular exhausts from the thermal reaction of fuel with nitrogen oxides.[5][6] This contributes to their presence in the atmosphere, from where they can be deposited onto soil and water surfaces through wet and dry deposition.[5]

Once released into the environment, the fate of nitrophenols is governed by processes such as photolysis and biodegradation.[5] In the atmosphere, their half-lives are estimated to be between 3 and 18 days.[5] In surface water, photolysis is a significant removal mechanism, with half-lives ranging from one to eight days in freshwater and 13 to 139 days in seawater.[5] In soil, biodegradation is the primary fate process. The half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions but extends to about 14 days under anaerobic conditions.[5] In subsoils, degradation is slower, with a half-life of around 40 days under aerobic conditions.[5]

Data Presentation: Quantitative Ecotoxicity of Nitrophenol Compounds

The toxicity of nitrophenol compounds to aquatic organisms varies depending on the isomer, species, and exposure duration. The following tables summarize the available quantitative data on the acute and chronic toxicity of nitrophenol isomers.

Table 1: Acute Toxicity of Nitrophenol Isomers to Aquatic Organisms (LC50/EC50)

IsomerSpeciesTaxonEndpoint (Duration)Concentration (µg/L)Reference
2-Nitrophenol Pimephales promelas (Fathead minnow)Fish96-h LC5047,900[7]
Daphnia magna (Water flea)Invertebrate48-h EC5042,000[7]
3-Nitrophenol Aplocheilus latipes (Japanese medaka)Fish48-h LC5039,800[8]
4-Nitrophenol Oncorhynchus mykiss (Rainbow trout)Fish96-h LC501,100 - 62,000[9]
Pimephales promelas (Fathead minnow)Fish96-h LC5058,600[10]
Lepomis macrochirus (Bluegill)Fish96-h LC508,400[10]
Daphnia magna (Water flea)Invertebrate48-h EC502,800 - 20,000[9]
Selenastrum capricornutumAlgae96-h EC5026,000 - 32,000[9]
Cyprinodon variegatus (Sheepshead minnow)Fish (Marine)96-h LC5021,650 - 31,300[9]
Mysidopsis bahia (Mysid shrimp)Invertebrate (Marine)96-h LC502,400 - 18,300[9]

Table 2: Chronic Toxicity of 4-Nitrophenol to Aquatic Organisms (NOEC)

SpeciesTaxonEndpoint (Duration)Concentration (µg/L)Reference
Oncorhynchus mykiss (Rainbow trout)FishGrowth (14-85 days)1,160 - 6,705[9]
Oncorhynchus mykiss (Rainbow trout)FishMortality (7-85 days)2,200 - 8,750[9]
Daphnia magna (Water flea)InvertebrateReproduction (21 days)1,300[9]
Cyprinodon variegatus (Sheepshead minnow)Fish (Marine)Growth (7-28 days)2,700 - 10,600[9]
Cyprinodon variegatus (Sheepshead minnow)Fish (Marine)Mortality (7-28 days)2,700 - 21,200[9]

Experimental Protocols

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is used to assess the acute oral toxicity of a substance and allows for its classification into toxicity categories.[11][12]

  • Principle: A stepwise procedure is used with a minimum number of animals per step to obtain sufficient information on the acute toxicity of the test substance. The presence or absence of compound-related mortality at one dose level determines the next step.[13]

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used. They should be nulliparous and non-pregnant.[14]

  • Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30-70%.[15] Standard laboratory diets and unlimited drinking water are provided.

  • Dose Preparation and Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[15] If no information is available, a starting dose of 300 mg/kg is often recommended.[16]

  • Procedure:

    • A group of three animals of a single sex is dosed at the selected starting dose.

    • If no mortality occurs, the next higher dose level is administered to another group of three animals.

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified. If one animal dies, the same dose is administered to three more animals.

    • The procedure continues in a stepwise manner until a classification can be made based on the number of mortalities observed at different dose levels.[15][16]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[15]

  • Data Reporting: The report includes details of the test animals, dose levels, mortality data, clinical signs, body weight data, and the final toxicity classification.[15]

Analysis of Nitrophenols in Environmental Samples (EPA Method 8041A & 528)

These methods describe the determination of phenols, including nitrophenols, in water and solid waste matrices using gas chromatography (GC).

EPA Method 8041A: Phenols by Gas Chromatography [7][8][17][18]

  • Sample Preparation:

    • Water Samples (Method 3510/3520): Acidify the sample to pH ≤ 2 and extract with methylene chloride.

    • Solid Samples (Method 3540/3550): Extract with an appropriate solvent using methods like Soxhlet extraction or ultrasonic extraction.

  • Derivatization (Optional): Phenols can be derivatized with diazomethane to form more volatile methyl ethers or with pentafluorobenzyl bromide (PFBBr) to form ethers that are sensitive to electron capture detection (ECD).[7]

  • Gas Chromatography (GC) Analysis:

    • Column: A fused-silica capillary column is used, such as a DB-5 or equivalent.

    • Detector: A Flame Ionization Detector (FID) is typically used for underivatized and methylated phenols. An Electron Capture Detector (ECD) is used for PFBBr derivatives.

    • Quantification: The concentration of each phenol is determined by comparing its peak area to that of a known standard.

EPA Method 528: Phenols in Drinking Water by Solid Phase Extraction and GC/Mass Spectrometry (MS) [13][19][20][21]

  • Sample Preparation:

    • Acidify a 1-liter water sample to pH ≤ 2.

    • Pass the sample through a solid-phase extraction (SPE) cartridge containing a modified polystyrene-divinylbenzene sorbent.

  • Elution: Elute the trapped phenols from the SPE cartridge with methylene chloride.

  • GC/MS Analysis:

    • Column: A high-resolution fused-silica capillary column.

    • Detector: A Mass Spectrometer (MS) is used for both identification and quantification.

    • Identification: Compounds are identified by comparing their mass spectra and retention times to those of reference standards.

    • Quantification: The concentration is determined by relating the MS response of a quantitation ion for the analyte to that of an internal standard.

Apoptosis Detection Assays

Annexin V Staining for Early Apoptosis [3][4][5][9][22]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection by flow cytometry.

  • Procedure:

    • Induce apoptosis in the cell culture.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and incubate at room temperature in the dark.

    • (Optional) Add propidium iodide (PI) or another viability dye to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

    • Analyze the cells by flow cytometry within one hour.

TUNEL Assay for DNA Fragmentation (Late Apoptosis) [1][6][23][24][25]

  • Principle: During late apoptosis, DNA is cleaved into fragments, creating numerous 3'-hydroxyl ends. The TUNEL (TdT-mediated dUTP Nick End Labeling) assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs to these ends.

  • Procedure:

    • Fix and permeabilize the cells or tissue sections.

    • Incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).

    • If an indirect detection method is used (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Visualize the labeled cells using fluorescence microscopy.

Caspase Activity Assay [26][27][28][29]

  • Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase activity can be measured using a substrate that, when cleaved by the active caspase, releases a chromophore or fluorophore.

  • Procedure (Fluorometric):

    • Prepare cell lysates from control and treated cells.

    • Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

    • Incubate the reaction mixture to allow for substrate cleavage.

    • Measure the fluorescence using a fluorometer. The increase in fluorescence is proportional to the caspase activity.

Mandatory Visualization: Signaling and Biodegradation Pathways

Signaling Pathway Disruption: Nrf2 Antioxidant Response

4-Nitrophenol has been shown to induce oxidative stress, leading to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[30] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation.[31] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and detoxification enzymes.[32]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitrophenol 4-Nitrophenol ROS Reactive Oxygen Species (ROS) Nitrophenol->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress (Cysteine Modification) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_nuc->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Maf->ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Gene Transcription

Caption: Nrf2 antioxidant response pathway activated by 4-nitrophenol-induced oxidative stress.

Experimental Workflow: Apoptosis Detection

A typical workflow for assessing apoptosis in response to nitrophenol exposure involves a combination of assays to detect different stages of the process.

Apoptosis_Workflow cluster_early Early Apoptosis cluster_late Late Apoptosis cluster_caspase Caspase Activation Start Cell Culture + Nitrophenol Exposure Harvest Harvest Cells (Adherent and Suspension) Start->Harvest Wash Wash with PBS Harvest->Wash Split Split Sample Wash->Split AnnexinV Annexin V Staining + Viability Dye (PI) Split->AnnexinV TUNEL TUNEL Assay (Fixation, Permeabilization, Labeling) Split->TUNEL Lysate Prepare Cell Lysate Split->Lysate FlowCyto Flow Cytometry Analysis AnnexinV->FlowCyto Microscopy Fluorescence Microscopy TUNEL->Microscopy CaspaseAssay Caspase Activity Assay (Fluorometric/Colorimetric) Lysate->CaspaseAssay PlateReader Microplate Reader CaspaseAssay->PlateReader

Caption: Experimental workflow for the detection and quantification of apoptosis.

Microbial Biodegradation Pathways of p-Nitrophenol

Microorganisms have evolved two primary pathways for the aerobic degradation of p-nitrophenol: the hydroquinone pathway, predominantly found in Gram-negative bacteria, and the 1,2,4-benzenetriol pathway, common in Gram-positive bacteria.[33][34]

Hydroquinone Pathway

In this pathway, p-nitrophenol is first converted to 1,4-benzoquinone with the release of a nitrite group, which is then reduced to hydroquinone. The hydroquinone ring is subsequently cleaved.[35][36][37]

Hydroquinone_Pathway PNP p-Nitrophenol BQ 1,4-Benzoquinone PNP->BQ p-Nitrophenol 4-monooxygenase (EC 1.14.13.-) HQ Hydroquinone BQ->HQ Benzoquinone reductase HMS γ-Hydroxymuconic Semialdehyde HQ->HMS Hydroquinone 1,2-dioxygenase (EC 1.13.11.66) MA Maleylacetate HMS->MA γ-Hydroxymuconic semialdehyde dehydrogenase KA β-Ketoadipate MA->KA Maleylacetate reductase Benzenetriol_Pathway PNP p-Nitrophenol NC 4-Nitrocatechol PNP->NC p-Nitrophenol 2-monooxygenase BT 1,2,4-Benzenetriol NC->BT 4-Nitrocatechol monooxygenase MA Maleylacetate BT->MA 1,2,4-Benzenetriol 1,2-dioxygenase KA β-Ketoadipate MA->KA Maleylacetate reductase

References

The Nitro-Phenolic Saga: A Technical Chronicle of Discovery and Application

Author: BenchChem Technical Support Team. Date: December 2025

From the vibrant hues of early synthetic dyes to the intricate dance of cellular respiration, nitrophenol derivatives have carved a significant and multifaceted history in the annals of chemical and biomedical sciences. This in-depth technical guide charts the discovery, synthesis, and evolving applications of this pivotal class of compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their scientific journey.

A Historical Trajectory: From Dyestuffs to Drugs

The story of nitrophenols begins in the 19th century, intertwined with the burgeoning synthetic dye industry. The nitration of phenol, a readily available coal tar derivative, yielded a mixture of ortho- and para-nitrophenols, which served as precursors to a variety of pigments. One of the earliest and most notable discoveries was that of picric acid (2,4,6-trinitrophenol) in 1771 by Peter Woulfe, who produced it by treating indigo with nitric acid.[1][2] Initially used as a yellow dye for silk and wool starting in 1849, its explosive properties were later recognized, leading to its use as a military explosive under names like Melinite and Lyddite.[1][2]

The late 19th century saw the development of more controlled synthetic methods, such as the diazotization of nitroanilines, which provided routes to specific isomers like m-nitrophenol.[3] The early 20th century marked a pivotal shift in the application of nitrophenol derivatives, moving from industrial materials to biologically active agents. The synthesis of the analgesic phenacetin from p-nitrophenol was a key development in the nascent pharmaceutical industry.[4]

Perhaps the most notorious chapter in the history of nitrophenols is that of 2,4-dinitrophenol (DNP). First used in the manufacturing of munitions during World War I, its profound physiological effects were discovered in the 1930s.[3] Researchers at Stanford University found that DNP dramatically increased metabolic rate, leading to rapid weight loss.[3] This discovery led to its widespread use as an over-the-counter diet aid. However, the narrow therapeutic window and severe, often fatal, side effects, including hyperthermia and cataract formation, led to its ban for human consumption by the U.S. Food and Drug Administration in 1938.[3] Despite its dangers, the study of DNP's mechanism of action was instrumental in elucidating the process of oxidative phosphorylation in mitochondria.

The latter half of the 20th century and into the 21st has seen the continued exploration of nitrophenol derivatives in a more controlled and targeted manner within drug discovery. Their ability to act as enzyme inhibitors and their role in the synthesis of more complex pharmaceuticals, such as the widely used analgesic paracetamol (acetaminophen) from 4-nitrophenol, underscores their enduring importance.[5][6] Today, researchers continue to synthesize and evaluate novel nitrophenol derivatives for a range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.

Synthesis and Characterization: Key Experimental Protocols

The synthesis of nitrophenol derivatives primarily relies on two fundamental approaches: the direct nitration of phenol and its derivatives, and the nucleophilic substitution of activated nitroaromatic compounds. The following protocols detail established methods for the preparation of key nitrophenol derivatives.

Protocol 1: Synthesis of o- and p-Nitrophenol by Nitration of Phenol

This method is a classic example of electrophilic aromatic substitution and typically yields a mixture of ortho and para isomers, which can be separated by steam distillation.

Methodology:

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • Nitration: Dissolve phenol in a minimal amount of glacial acetic acid. Slowly add the cold nitrating mixture to the phenol solution with constant stirring, ensuring the temperature does not exceed 20 °C.

  • Reaction Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Isolation and Separation: Filter the precipitated nitrophenols and wash with cold water. The ortho- and para-isomers are then separated by steam distillation. The more volatile o-nitrophenol will distill with the steam, while the p-nitrophenol remains in the distillation flask.

  • Purification: The separated isomers can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of m-Nitrophenol via Diazotization of m-Nitroaniline

This procedure provides a regioselective route to m-nitrophenol, avoiding the isomer separation issues of direct nitration.

Methodology:

  • Diazotization: Dissolve m-nitroaniline in a dilute solution of sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite dropwise with vigorous stirring. The completion of diazotization can be checked with starch-iodide paper.

  • Hydrolysis of Diazonium Salt: Prepare a boiling solution of dilute sulfuric acid in a separate flask. Slowly and carefully add the cold diazonium salt solution to the boiling acid. Nitrogen gas will evolve.

  • Isolation: After the addition is complete, continue to boil the solution for a short period to ensure complete hydrolysis. Cool the solution to room temperature and then in an ice bath to crystallize the m-nitrophenol.

  • Purification: Collect the crystals by filtration, wash with cold water, and recrystallize from hot water or dilute acid to yield pure m-nitrophenol.

Protocol 3: Synthesis of 2,4-Dinitrophenol

This protocol details the hydrolysis of 2,4-dinitrochlorobenzene.

Methodology:

  • Hydrolysis: In a round-bottom flask fitted with a reflux condenser, combine 2,4-dinitrochlorobenzene with an aqueous solution of sodium carbonate.

  • Reaction: Reflux the mixture for several hours until the oily 2,4-dinitrochlorobenzene layer disappears.

  • Acidification and Isolation: Cool the reaction mixture and carefully acidify with hydrochloric acid. The 2,4-dinitrophenol will precipitate out of the solution.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol or water to obtain pure 2,4-dinitrophenol.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of nitrophenol derivatives, providing a basis for comparison of their synthetic yields and biological activities.

Table 1: Synthesis and Physicochemical Properties of Selected Nitrophenol Derivatives

CompoundSynthetic MethodTypical Yield (%)Melting Point (°C)pKa
2-NitrophenolNitration of Phenol30-4044-457.23
3-NitrophenolDiazotization of m-Nitroaniline70-80978.35
4-NitrophenolNitration of Phenol40-50113-1147.15
2,4-DinitrophenolHydrolysis of 2,4-Dinitrochlorobenzene~90112-1144.11
Picric AcidNitration of PhenolVariable122.50.38

Table 2: Biological Activity of Selected Nitrophenol Derivatives

CompoundBiological ActivityTarget/AssayIC50 / MIC
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolAntibacterialMoraxella catarrhalis11 µM (MIC)[2]
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleCOX-II InhibitionIn vitro enzyme assay0.48 µM (IC50)[7]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidAnticancerNCI60 cell line panel (mean)1.57 µM (GI50)[8]
1-(Indol-3-yl)-4-(4-nitrophenyl)piperazine derivative (4l)Tyrosinase InhibitionMushroom tyrosinase assay72.55 µM (IC50)[9]
N-(2-hydroxy-5-nitrophenyl)benzamideAntibacterialS. aureus7.8 µg/mL (MIC)[3]
4-NitrophenolCytotoxicityA549 (human lung cancer)~150 µg/mL (IC50)[3]

Signaling Pathways and Mechanisms of Action

Nitrophenol derivatives exert their biological effects through a variety of mechanisms, often by interacting with key cellular signaling pathways.

Mitochondrial Uncoupling by 2,4-Dinitrophenol (DNP)

The most well-characterized mechanism of action for a nitrophenol derivative is the uncoupling of oxidative phosphorylation by DNP. In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The flow of these protons back into the mitochondrial matrix through ATP synthase drives the synthesis of ATP.

DNP, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form can then readily diffuse back across the membrane into the matrix, where it releases its proton. This process effectively shuttles protons back into the matrix, bypassing ATP synthase and dissipating the proton gradient. The energy stored in the gradient is released as heat instead of being used to generate ATP.

G Mechanism of Mitochondrial Uncoupling by DNP cluster_0 Intermembrane Space (High [H+]) cluster_1 Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain H_in H+ ETC->H_in Pumps H+ ATP_Synthase ATP Synthase H_in->ATP_Synthase Normal Proton Flow DNP_neg DNP- (Anionic) H_in->DNP_neg Protonation ATP ATP ATP_Synthase->ATP Generates ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_out H+ DNP_H DNP-H (Protonated) DNP_H->H_out Diffuses across membrane and releases H+ G General Workflow for Enzyme Inhibition Assay Start Prepare Enzyme and Substrate Solutions Inhibitor Prepare Serial Dilutions of Nitrophenol Derivative (Inhibitor) Start->Inhibitor Incubate Incubate Enzyme with Inhibitor Start->Incubate Inhibitor->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure Monitor Reaction Progress (e.g., Spectrophotometry) Add_Substrate->Measure Analyze Calculate Inhibition and Determine IC50 Measure->Analyze End Identify Potent Inhibitors Analyze->End

References

Methodological & Application

Application Note: Regioselective Nitration of 3,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a laboratory protocol for the nitration of 3,4-dimethylphenol. The procedure employs a mixture of nitric acid and sulfuric acid in a dichloromethane solvent to achieve regioselective nitration. The primary products, 2-nitro-3,4-dimethylphenol and 6-nitro-3,4-dimethylphenol, are obtained in good yields. This protocol provides a reliable method for the synthesis of nitrated dimethylphenols, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. Detailed experimental procedures, data presentation, and safety precautions are provided for researchers in organic synthesis and drug development.

Introduction

The nitration of phenolic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis. The resulting nitrophenols are versatile precursors for a wide range of chemical transformations, finding applications in the synthesis of dyes, agrochemicals, and pharmaceuticals. The regioselectivity of the nitration of substituted phenols is governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of 3,4-dimethylphenol, the strongly activating hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the ortho positions (C2 and C6), as the para position is blocked. This protocol outlines a straightforward and reproducible method for the nitration of 3,4-dimethylphenol, yielding a mixture of the principal ortho-isomers.

Experimental Protocol

2.1. Materials and Reagents

  • 3,4-Dimethylphenol

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

2.3. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylphenol (e.g., 1.22 g, 10 mmol) in dichloromethane (20 mL). Cool the flask in an ice bath with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (1 mL) to concentrated nitric acid (1 mL) while cooling in an ice bath. Caution: This mixture is highly corrosive and exothermic.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethylphenol over a period of 15-20 minutes, ensuring the reaction temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Neutralization: Combine the organic layers and wash with deionized water (2 x 30 mL), followed by a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a yellow-orange solid.

  • Purification: The major products can be separated and purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[1] The different isomers can be identified by their distinct retention factors on TLC.

Data Presentation

The following table summarizes the quantitative data for a typical nitration of 3,4-dimethylphenol.

ParameterValue
Starting Material3,4-Dimethylphenol
Molecular Weight122.16 g/mol
Amount of Starting Material1.22 g (10 mmol)
Nitrating AgentHNO₃ / H₂SO₄ (1:1 v/v)
SolventDichloromethane (20 mL)
Reaction Temperature0 - 5 °C
Reaction Time30 minutes
Crude Product Yield~1.5 g
Major Products2-nitro-3,4-dimethylphenol and 6-nitro-3,4-dimethylphenol
Product AppearanceYellow-orange solid

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.

  • The nitration reaction is exothermic and should be carefully controlled with an ice bath to prevent overheating and potential runaway reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care and avoid inhalation.

Visualization of Experimental Workflow

Nitration_Workflow Experimental Workflow for Nitration of 3,4-Dimethylphenol cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 3,4-dimethylphenol in Dichloromethane cool_reaction Cool to 0-5 °C in Ice Bath start->cool_reaction add_nitrating_agent Add Nitrating Mixture (HNO3/H2SO4) Dropwise cool_reaction->add_nitrating_agent stir_reaction Stir for 30 min at 0-5 °C add_nitrating_agent->stir_reaction quench Quench with Ice Water stir_reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with H2O, NaHCO3, and Brine extract->wash dry Dry with MgSO4 and Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify analyze Characterize Products (TLC, NMR, etc.) purify->analyze end Isolated Nitrated Products analyze->end

References

Use of 3,4-Dimethyl-5-nitrophenol as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Dimethyl-5-nitrophenol as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenols are a class of aromatic compounds that serve as pivotal intermediates in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The presence of both a hydroxyl and a nitro group on the aromatic ring provides two reactive sites for a variety of chemical transformations. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring and the acidity of the phenolic proton. While isomers such as 4-nitrophenol and 3-nitrophenol have well-documented applications, for instance in the synthesis of paracetamol and mesalazine respectively, other substituted nitrophenols like this compound represent valuable, albeit less explored, building blocks for the creation of novel chemical entities.[2]

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a versatile intermediate in organic synthesis. The protocols and application notes herein are designed to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below, based on available data.[3]

PropertyValue
CAS Number 65151-58-8
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
IUPAC Name This compound
Appearance Solid (predicted)
Storage Conditions 4°C, stored under nitrogen

Synthesis of this compound

The most direct synthetic route to this compound is the electrophilic nitration of 3,4-dimethylphenol. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. The nitration of 3,4-dimethylphenol is therefore expected to yield a mixture of isomers, and the reaction conditions must be carefully controlled to favor the formation of the desired 5-nitro isomer.

Experimental Protocol: Nitration of 3,4-Dimethylphenol

This protocol is based on established methods for the nitration of phenols.[4][5]

Materials:

  • 3,4-Dimethylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylphenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (1.0 eq) to the solution while maintaining the temperature at 0°C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of 3,4-dimethylphenol over a period of 30 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

  • Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the this compound isomer.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3,4-Dimethylphenol 3,4-Dimethylphenol Nitration at 0-5°C Nitration at 0-5°C 3,4-Dimethylphenol->Nitration at 0-5°C Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration at 0-5°C Quenching with Ice Water Quenching with Ice Water Nitration at 0-5°C->Quenching with Ice Water Extraction with DCM Extraction with DCM Quenching with Ice Water->Extraction with DCM Washing with NaHCO3 and Brine Washing with NaHCO3 and Brine Extraction with DCM->Washing with NaHCO3 and Brine Drying and Concentration Drying and Concentration Washing with NaHCO3 and Brine->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the synthesis of this compound.

Applications of this compound in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its nitro and phenolic hydroxyl groups.

Reduction of the Nitro Group: Synthesis of 5-Amino-3,4-dimethylphenol

A key transformation of nitrophenols is the reduction of the nitro group to an amino group, yielding valuable aminophenol intermediates.[6][7] 5-Amino-3,4-dimethylphenol, accessible from this compound, is a promising building block for the synthesis of more complex molecules.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-Amino-3,4-dimethylphenol.

G This compound This compound 5-Amino-3,4-dimethylphenol 5-Amino-3,4-dimethylphenol This compound->5-Amino-3,4-dimethylphenol H2, Pd/C Methanol

Caption: Reduction of this compound.

Potential Applications of 5-Amino-3,4-dimethylphenol
  • Pharmaceutical Synthesis: Aminophenols are key precursors in the synthesis of numerous active pharmaceutical ingredients (APIs). The unique substitution pattern of 5-amino-3,4-dimethylphenol makes it an attractive starting material for the development of novel drug candidates. For example, it could be utilized in the synthesis of new analgesics, anti-inflammatory agents, or other therapeutic molecules where the dimethylphenol moiety could modulate biological activity and pharmacokinetic properties.

  • Dye Synthesis: Aromatic amines are fundamental to the synthesis of azo dyes. 5-Amino-3,4-dimethylphenol can be diazotized and coupled with a variety of aromatic compounds to produce a range of novel dyes with potentially unique color and fastness properties.

G cluster_start Starting Material cluster_diazotization Diazotization cluster_coupling Coupling Reaction 5-Amino-3,4-dimethylphenol 5-Amino-3,4-dimethylphenol NaNO2, HCl\n0-5°C NaNO2, HCl 0-5°C 5-Amino-3,4-dimethylphenol->NaNO2, HCl\n0-5°C Diazonium Salt Diazonium Salt NaNO2, HCl\n0-5°C->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component\n(e.g., Naphthol) Coupling Component (e.g., Naphthol) Coupling Component\n(e.g., Naphthol)->Azo Dye

Caption: General scheme for Azo Dye synthesis.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These derivatives could be explored for applications in agrochemical synthesis, as nitrophenol ethers and esters are known to exhibit fungicidal, herbicidal, and insecticidal properties.

Safety and Handling

Nitrophenols are generally considered hazardous materials and should be handled with appropriate safety precautions. The following is general guidance based on safety data for related nitrophenols.[1][8][9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not ingest.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Immediately call a poison center or doctor.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols for 3,4-Dimethyl-5-nitrophenol in Pharmaceutical Development: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for detailed pharmaceutical applications and biological activity of 3,4-Dimethyl-5-nitrophenol have yielded limited specific information. The available data primarily consists of its chemical identity, including its CAS number (65151-58-8), molecular formula (C8H9NO3), and molecular weight (167.16 g/mol )[1][2][3][4]. At present, there is a notable absence of published research detailing its specific roles in pharmaceutical development, including its mechanism of action, efficacy, or safety profiles.

The broader class of nitrophenol-containing compounds, however, has been investigated for a variety of biological activities, offering a potential, albeit speculative, framework for the future investigation of this compound.

General Overview of Nitrophenol Compounds in Research

Nitrophenols are aromatic compounds that have found utility as intermediates in the synthesis of various molecules. The nitro group (NO2) is a significant functional group in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[5][6] The biological activity of many nitroaromatic compounds is linked to the reductive activation of the nitro group by cellular nitroreductases.[7]

Potential Areas of Investigation for this compound

Based on the activities of structurally related compounds, several avenues of research for this compound could be envisioned:

  • Antimicrobial Activity: Nitro-containing molecules have a history of use as antibacterial agents.[5] For instance, certain aminobenzylated 4-nitrophenols have demonstrated significant activity against multidrug-resistant Gram-positive bacteria. Future studies could explore the potential of this compound against a panel of clinically relevant bacterial and fungal strains.

  • Enzyme Inhibition: Nitrophenols can act as substrates or modulators for various enzymes. For example, p-nitrophenol is a common substrate in assays for enzymes like α-glucosidase.[8] It is plausible that this compound could exhibit inhibitory activity against specific enzymes relevant to disease pathways.

Proposed Experimental Workflow for Preliminary Screening

For researchers interested in exploring the pharmaceutical potential of this compound, a general preliminary screening workflow is proposed.

G cluster_0 Compound Acquisition and Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis and Hit Identification cluster_3 Further Development A Synthesis or Purchase of This compound B Purity and Structural Verification (NMR, MS) A->B C Antimicrobial Assays (MIC Determination) B->C D Cytotoxicity Assays (e.g., MTT on cell lines) B->D E Enzyme Inhibition Screening B->E F Identification of Significant Activity C->F D->F E->F G Mechanism of Action Studies F->G If active H Lead Optimization G->H

Caption: Preliminary workflow for investigating the pharmaceutical potential of this compound.

Hypothetical Protocols Based on General Methodologies

While no specific protocols for this compound exist, the following are generalized methodologies that could be adapted for its initial investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a general method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for Cytotoxicity

This protocol outlines a colorimetric assay to assess the metabolic activity of cells as an indicator of viability.[7][9]

Materials:

  • Human cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

Conclusion

The current body of scientific literature lacks specific data on the pharmaceutical applications of this compound. The information presented here is based on the general properties of the broader class of nitrophenol compounds. Further research is required to elucidate any potential therapeutic value of this specific molecule. The provided experimental outlines offer a starting point for such investigations. Researchers are encouraged to perform thorough literature searches for any new data that may become available.

References

Application Notes & Protocols: 3,4-Dimethyl-5-nitrophenol as a Versatile Coupling Component for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from textiles and printing to advanced biomedical and pharmaceutical research.[1][2][3] Their synthesis is elegantly modular, typically involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[4] This guide provides a detailed exploration of 3,4-Dimethyl-5-nitrophenol as a valuable, yet specific, coupling component. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind methodological choices, empowering researchers to synthesize novel azo compounds with tailored properties.

Compound Profile: this compound

This compound is an aromatic phenol derivative whose structure is uniquely suited for azo coupling. The hydroxyl (-OH) group is a powerful activating group, rendering the aromatic ring highly susceptible to electrophilic attack. The two methyl (-CH₃) groups further enhance this electron density, while the nitro (-NO₂) group acts as a strong electron-withdrawing group, which can significantly modulate the spectral properties (i.e., the color) of the resulting dye.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 65151-58-8[5]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Canonical SMILES CC1=CC(=CC(=C1C)--INVALID-LINK--[O-])O[5]

Safety & Handling Precautions

As a substituted nitrophenol, this compound and its related compounds must be handled with appropriate care. Analogs like p-Nitrophenol and 3-Methyl-4-nitrophenol are classified as toxic if swallowed and harmful in contact with skin or if inhaled.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Engineering Controls: All procedures should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Eyewash stations and safety showers must be readily accessible.

  • Handling: Avoid dust formation. Do not ingest or breathe dust, vapor, mist, or gas. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

The Chemistry of Azo Dye Synthesis: A Two-Part Mechanism

The synthesis of an azo dye from this compound follows a sequential two-reaction pathway. This process is a cornerstone of synthetic organic chemistry.[4]

Part A: Diazotization of a Primary Aromatic Amine

The first step is the conversion of a primary aromatic amine into a highly reactive aryldiazonium salt. This reaction is performed in a cold, acidic solution.

Causality of Experimental Choices:

  • In Situ Reagent Generation: Sodium nitrite (NaNO₂) reacts with a strong mineral acid (e.g., HCl) to generate nitrous acid (HNO₂) in situ. Nitrous acid is unstable and must be formed in the reaction mixture as needed.[4]

  • Formation of the Electrophile: The nitrous acid is then protonated and loses a water molecule to form the potent electrophile, the nitrosonium ion (NO⁺).

  • Temperature Sensitivity: The entire process must be conducted at low temperatures (typically 0–5 °C). Aryldiazonium salts are notoriously unstable at higher temperatures and can explosively decompose or react with water, drastically reducing the yield.[8][9]

Diazotization Amine Primary Aromatic Amine (Ar-NH₂) reagents Amine->reagents NaNO2 Sodium Nitrite (NaNO₂) NaNO2->reagents HCl Hydrochloric Acid (HCl, < 5°C) HCl->reagents Diazonium Aryldiazonium Salt (Ar-N₂⁺Cl⁻) reagents->Diazonium Diazotization

Diazotization Reaction Overview
Part B: Azo Coupling (Electrophilic Aromatic Substitution)

The freshly prepared, cold diazonium salt solution is then immediately used. The aryldiazonium ion, although a weak electrophile, will attack an activated, electron-rich aromatic ring—in this case, this compound.

Causality of Experimental Choices:

  • pH Control: The coupling reaction is performed under alkaline (basic) conditions. The base (e.g., NaOH) deprotonates the phenolic hydroxyl group of this compound, forming a phenoxide ion. This greatly increases the electron density of the ring, making it far more nucleophilic and reactive towards the weak diazonium electrophile.

  • Regioselectivity: The position of the electrophilic attack is directed by the existing substituents. The powerful activating and ortho-, para-directing phenoxide group (-O⁻) will direct the incoming diazonium ion primarily to the position ortho to it that is sterically accessible.

Azo_Coupling Diazonium Aryldiazonium Salt (Ar-N₂⁺) AzoDye Final Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Azo Coupling Phenol This compound (in NaOH solution) Phenol->AzoDye

Azo Coupling Reaction Overview

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific aromatic amine used. All steps must be performed in a well-ventilated fume hood.

Protocol 1: Diazotization of a Primary Aromatic Amine (Example: Aniline)

Materials:

  • Aniline (0.01 mol, ~0.93 g)

  • Concentrated Hydrochloric Acid (HCl) (2.5 mL)

  • Sodium Nitrite (NaNO₂) (0.011 mol, ~0.76 g)

  • Distilled Water

  • Ice

Procedure:

  • Prepare Amine Solution: In a 100 mL beaker, suspend 0.01 mol of aniline in a mixture of 2.5 mL of concentrated HCl and 10 mL of distilled water.

  • Cooling: Cool the resulting suspension to 0-5 °C in an ice-salt bath with constant stirring. It is critical to maintain this temperature throughout the procedure.[8]

  • Prepare Nitrite Solution: In a separate beaker, dissolve 0.011 mol of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Use a thermometer to ensure the temperature does not rise above 5 °C. Vigorous stirring is essential.

  • Confirmation: After the addition is complete, continue stirring for 10 minutes in the ice bath. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.

  • Immediate Use: The resulting cold diazonium salt solution is unstable and must be used immediately in the next step.

Protocol 2: Azo Coupling with this compound

Materials:

  • This compound (0.01 mol, ~1.67 g)

  • 10% Sodium Hydroxide (NaOH) solution

  • Freshly prepared, cold diazonium salt solution (from Protocol 1)

  • Ice

Procedure:

  • Prepare Coupling Solution: In a 250 mL beaker, dissolve 0.01 mol of this compound in 25 mL of a 10% sodium hydroxide solution. The formation of the sodium salt ensures it is fully dissolved and activated for coupling.

  • Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold alkaline solution of this compound.

  • Observation: A brightly colored precipitate of the azo dye should form almost immediately. The exact color will depend on the aromatic amine used.

  • Complete Reaction: Continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold water to remove any unreacted salts.

  • Drying: Allow the product to air-dry on the filter funnel with continued suction, then transfer to a watch glass to dry completely. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Predicted Outcomes & Data

The structural features of the aromatic amine used for diazotization will significantly influence the final color of the dye. Electron-donating groups (like -CH₃, -OCH₃) tend to produce a bathochromic shift (deeper color, longer λmax), while electron-withdrawing groups (like -NO₂) cause a hypsochromic shift (lighter color, shorter λmax).

Diazo Component (Amine)Coupling ComponentPredicted Azo Dye ColorPredicted λmax Range (nm)
AnilineThis compoundOrange to Red450 - 490
p-Toluidine (-CH₃)This compoundRed470 - 510
p-Anisidine (-OCH₃)This compoundDeep Red to Violet490 - 530
p-Nitroaniline (-NO₂)This compoundYellow to Orange410 - 450

Applications & Future Directions

Azo dyes synthesized from novel precursors like this compound have broad potential. Beyond their traditional use as colorants, they are increasingly investigated for high-tech applications.

  • Biomedical Sciences: Azo compounds are explored as antibacterial, antifungal, and antiviral agents.[1] Their unique structures can be tailored for bio-imaging, targeted drug delivery, and photodynamic therapy.[1][10]

  • Material Science: The extended π-conjugated systems in azo dyes make them suitable for use in nonlinear optics, lasers, and organic electronics.[11]

  • Analytical Chemistry: Many azo dyes exhibit pH-dependent color changes, making them excellent candidates for pH indicators or chemosensors for metal ion detection.[2]

Researchers utilizing this guide are encouraged to fully characterize the novel dyes synthesized (e.g., via UV-Vis, FT-IR, and NMR spectroscopy) and to explore their functional properties in these emerging fields.

References

Application Notes and Protocols for the Catalytic Reduction of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Nitrophenol Reduction

Nitrophenols are a class of organic compounds that pose significant environmental concerns due to their toxicity and persistence in wastewater from various industrial processes, including the manufacturing of pharmaceuticals, pesticides, and synthetic dyes.[1] The reduction of nitrophenols, particularly 4-nitrophenol (4-NP), to their corresponding aminophenols is a crucial detoxification process. 4-aminophenol (4-AP), the reduction product of 4-NP, is a valuable industrial intermediate used in the synthesis of analgesics and antipyretics like paracetamol and benorilate.[2] This transformation serves as a widely adopted model reaction to evaluate the catalytic efficacy of novel nanomaterials.[3][4]

The reduction of 4-nitrophenol using a reducing agent such as sodium borohydride (NaBH₄) is thermodynamically favorable but kinetically slow in the absence of a catalyst.[4] The introduction of a suitable catalyst, typically metal nanoparticles, provides an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction rate.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the catalytic reduction of nitrophenols. We will delve into the rationale behind the experimental design, provide detailed step-by-step protocols, and discuss the analysis of the kinetic data.

Catalytic Systems: A Field-Proven Perspective

The choice of catalyst is paramount to the success of the nitrophenol reduction. Noble metal nanoparticles, including gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), are renowned for their exceptional catalytic activity in this reaction.[1][6] However, the high cost and tendency of these nanoparticles to aggregate, which reduces their active surface area and catalytic efficiency, are significant drawbacks.[2][7]

To overcome these limitations, a common and effective strategy is to immobilize the metal nanoparticles on a solid support. This approach not only prevents agglomeration but also facilitates the recovery and reuse of the catalyst, aligning with the principles of green chemistry.[7][8]

Catalyst Selection and Preparation: Key Considerations
  • Metal Nanoparticles: Gold and silver nanoparticles are frequently used due to their high catalytic activity and the ease with which their synthesis can be monitored via UV-Vis spectroscopy through their characteristic Surface Plasmon Resonance (SPR) peaks.[9][10]

  • Support Materials: A variety of materials can serve as supports, including:

    • Magnetic Nanoparticles (e.g., Fe₃O₄): These offer the distinct advantage of easy separation from the reaction mixture using an external magnet, simplifying catalyst recycling.[7]

    • Metal Oxides (e.g., Al₂O₃, SiO₂, ZrO₂): These materials provide high surface area and thermal stability.[8]

    • Carbon-based Materials (e.g., Graphene Oxide): These supports offer excellent electronic properties and large surface areas, which can enhance catalytic activity.[11]

  • Green Synthesis: The use of plant extracts or other biological resources for the synthesis of metal nanoparticles is an environmentally friendly approach that can also serve to cap and stabilize the nanoparticles, preventing aggregation.[6][12]

Experimental Workflow for Catalytic Reduction

The following diagram illustrates the typical experimental workflow for the catalytic reduction of 4-nitrophenol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare 4-Nitrophenol Stock Solution D Mix 4-NP and Water in Cuvette A->D B Prepare NaBH4 Stock Solution (Fresh) E Add NaBH4 Solution (Formation of 4-Nitrophenolate) B->E C Prepare Catalyst Dispersion G Add Catalyst Dispersion to Initiate Reaction C->G D->E F Record Initial Spectrum (t=0) E->F F->G H Monitor Absorbance at 400 nm over Time G->H I Plot ln(A_t/A_0) vs. Time H->I J Calculate Apparent Rate Constant (k_app) I->J langmuir_hinshelwood cluster_catalyst Catalyst Surface S Active Site S_NP 4-NP (adsorbed) S_AP 4-AP (adsorbed) S_NP->S_AP Surface Reaction (Rate-determining) S_BH4 BH4- (adsorbed) S_BH4->S_AP Surface Reaction (Rate-determining) AP 4-Aminophenol (in solution) S_AP->AP Desorption NP 4-Nitrophenol (in solution) NP->S_NP Adsorption BH4 BH4- (in solution) BH4->S_BH4 Adsorption

References

Application Notes and Protocols for the Exploration of 3,4-Dimethyl-5-nitrophenol as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Nitrophenol derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. While direct studies on 3,4-Dimethyl-5-nitrophenol are limited, research on structurally related nitrophenols and their derivatives has revealed significant antibacterial potential.[1] This document provides a comprehensive guide for researchers interested in exploring the antibacterial properties of this compound. It includes a plausible synthetic route, detailed protocols for antibacterial activity screening, and a discussion of potential mechanisms of action based on related compounds.

Antibacterial Potential of Nitrophenol Derivatives

Several studies have highlighted the antibacterial efficacy of various nitrophenol derivatives. For instance, aminobenzylated 4-nitrophenols have demonstrated significant activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[1] In some cases, derivatives have exhibited minimum inhibitory concentrations (MICs) at low micromolar levels.[1] Furthermore, nitrobenzyl-oxy-phenol derivatives have also shown promising antibacterial effects.[2][3] These findings suggest that the nitrophenol scaffold is a valuable starting point for the development of new antibacterial drugs.

Quantitative Data on Related Nitrophenol Derivatives

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for several nitrophenol derivatives against various bacterial strains. This data provides a benchmark for evaluating the potential efficacy of this compound.

Compound ClassDerivative ExampleBacterial StrainMIC (µM)Reference
Nitrobenzyl-oxy-phenol2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11[2][3]
Aminobenzylated 4-NitrophenolChlorine-substituted indoline derivativeMultidrug-resistant Staphylococcus aureus1.23[1]
Aminobenzylated 4-NitrophenolChlorine-substituted indoline derivativeMultidrug-resistant Enterococcus faecalis1.23[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the nitration of a dimethylphenol, which can be adapted for the synthesis of this compound from 3,4-dimethylphenol.

Materials:

  • 3,4-Dimethylphenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylphenol in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product using techniques such as NMR and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a test bacterium.[4][5][6][7]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

    • Add 50 µL of a 2x working stock solution of this compound to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well.

  • Inoculation:

    • Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial inoculum.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination Pure Compound mbc_determination MBC Determination mic_determination->mbc_determination membrane_permeability Membrane Permeability Assay mbc_determination->membrane_permeability Further Investigation enzyme_inhibition Enzyme Inhibition Assays mbc_determination->enzyme_inhibition dna_interaction DNA Interaction Studies mbc_determination->dna_interaction

Caption: Workflow for the synthesis, antibacterial screening, and mechanism of action studies of this compound.

Hypothetical Signaling Pathway for Antibacterial Action

The precise mechanism of action for this compound is yet to be determined. However, based on the known antibacterial mechanisms of other phenolic and nitro-containing compounds, a hypothetical pathway can be proposed. Phenolic compounds are known to disrupt bacterial cell membranes, leading to leakage of intracellular components and dissipation of the proton motive force.[8] The nitro group may also play a role in generating reactive oxygen species or inhibiting essential bacterial enzymes.[9][10]

hypothetical_pathway cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Targets compound This compound membrane_disruption Membrane Disruption compound->membrane_disruption Hydrophobic interaction enzyme_inhibition Enzyme Inhibition (e.g., DNA gyrase, DHFR) compound->enzyme_inhibition Active site binding ros_generation ROS Generation compound->ros_generation Nitro group reduction ion_leakage Ion Leakage membrane_disruption->ion_leakage pmf_dissipation PMF Dissipation membrane_disruption->pmf_dissipation cell_death Bacterial Cell Death ion_leakage->cell_death pmf_dissipation->cell_death enzyme_inhibition->cell_death dna_damage DNA Damage ros_generation->dna_damage dna_damage->cell_death

Caption: Hypothetical mechanisms of antibacterial action for this compound.

Conclusion

While this compound remains an understudied compound, the established antibacterial activity of related nitrophenol derivatives provides a strong rationale for its investigation as a potential novel antibacterial agent. The protocols and conceptual frameworks presented in these application notes offer a structured approach for researchers to synthesize, screen, and elucidate the antibacterial potential of this and other related molecules. Rigorous and standardized experimental evaluation is crucial to determine its true efficacy and mechanism of action, which could contribute to the development of next-generation antibiotics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethyl-5-nitrophenol is a substituted nitrophenolic compound. Accurate and reliable quantitative analysis of such molecules is crucial in various fields, including environmental monitoring, pharmaceutical development, and chemical synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of phenolic compounds due to its sensitivity, selectivity, and robustness. This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method. The described method is based on established methodologies for similar analytes, such as nitrophenol isomers and other dimethyl-nitrophenol isomers.

Principle of the Method

The method employs reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, will be retained on the nonpolar stationary phase and its elution will be controlled by the composition of the mobile phase. An acidic modifier is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention time stability. Detection is achieved by a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound, derived from methods for structurally related compounds.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid)
Gradient Isocratic or Gradient (e.g., 40-60% Acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) or UV-Vis Detector at ~270-320 nm

Experimental Protocol

1. Reagents and Materials

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase

  • To prepare a 1 L solution of the aqueous component of the mobile phase, add 1 mL of phosphoric acid to 999 mL of HPLC-grade water.

  • The mobile phase composition will depend on whether an isocratic or gradient elution is used. For a starting isocratic method, a mixture of 50% acetonitrile and 50% aqueous phosphoric acid (0.1%) can be prepared.

  • Degas the mobile phase using an ultrasonic bath or an online degasser before use.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • The sample preparation will vary depending on the matrix.

  • For liquid samples: If the sample is relatively clean, it can be directly diluted with the mobile phase.

  • For solid samples: An appropriate extraction procedure (e.g., sonication or Soxhlet extraction with a suitable solvent) should be employed, followed by filtration.

  • Prior to injection, all samples and standards should be filtered through a 0.45 µm syringe filter to remove any particulate matter.

5. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples into the HPLC system.

  • Record the chromatograms and integrate the peak corresponding to this compound.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Development and Optimization Considerations

The provided method serves as a starting point. For optimal performance, further method development and validation are recommended. Key parameters to consider for optimization include:

  • Mobile Phase Composition: The ratio of acetonitrile to water will significantly affect the retention time of the analyte. Increasing the percentage of acetonitrile will decrease the retention time.

  • pH of the Mobile Phase: The addition of an acidifier like phosphoric acid or formic acid helps to maintain the analyte in its non-ionized form, leading to sharper peaks and more reproducible retention times.[1]

  • Column Chemistry: While a C18 column is a good starting point, other stationary phases like phenyl-hexyl or polar-embedded phases could offer different selectivity for nitrophenolic compounds.

  • Detection Wavelength: To determine the optimal detection wavelength, a UV-Vis spectrum of this compound should be recorded to identify the wavelength of maximum absorbance (λmax).

System Suitability

Before running the analytical sequence, perform system suitability tests to ensure the performance of the chromatographic system. Key parameters include:

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: A measure of column efficiency.

  • Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections of a standard solution should be less than 2%.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration StandardPrep Standard Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification PeakIntegration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by reverse-phase HPLC. The method is based on established principles for the analysis of similar compounds and offers a solid starting point for method development and validation. By following the outlined procedures and considering the optimization strategies, researchers can achieve accurate and reliable quantification of this compound in various sample matrices.

References

Application Note: Quantitative Analysis of 3,4-Dimethyl-5-nitrophenol in Pharmaceutical Process Samples using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the identification and quantification of 3,4-Dimethyl-5-nitrophenol using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is tailored for researchers, scientists, and drug development professionals requiring precise measurement of this compound in complex matrices, such as in-process control samples or environmental monitoring. The protocol outlines sample preparation, optimized LC-MS parameters, and data analysis procedures. The method demonstrates high sensitivity and linearity over a defined concentration range.

Introduction

This compound is a substituted nitrophenol that can be an intermediate or impurity in various chemical manufacturing processes, including pharmaceutical synthesis. Due to the potential toxicity and environmental impact of nitrophenolic compounds, a robust and sensitive analytical method is crucial for monitoring its presence and ensuring product purity and safety. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers excellent selectivity and sensitivity for the analysis of such compounds. This method utilizes a reverse-phase chromatographic separation followed by detection using tandem mass spectrometry (MS/MS) in negative ion mode, which is well-suited for phenolic compounds.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is employed to isolate this compound from aqueous sample matrices.

Materials:

  • Polymeric SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Sample collection vials

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 10 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unbound impurities.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Re-equilibrate at 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M-H]⁻): m/z 166.1.

  • Product Ions:

    • Quantifier: m/z 136.1 (Loss of NO)

    • Qualifier: m/z 107.1 (Loss of NO and CO)

Data Presentation

The quantitative performance of this LC-MS method for this compound is summarized in the table below. These values are representative and may vary based on the specific instrumentation used.

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/L
Limit of Quantification (LOQ)0.3 µg/L
Accuracy (Recovery)95 - 105%
Precision (%RSD)< 5%
Retention TimeApproximately 4.5 min (under stated conditions)

Visualizations

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep sample_receipt Sample Receipt sample_prep Sample Preparation (Solid-Phase Extraction) sample_receipt->sample_prep conditioning 1. Cartridge Conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing loading->washing elution 4. Elution washing->elution reconstitution 5. Evaporation & Reconstitution elution->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification & Reporting data_processing->quantification

Caption: Workflow for LC-MS analysis of this compound.

The proposed fragmentation pathway for this compound in negative ESI mode is shown below.

fragmentation_pathway parent Precursor Ion [M-H]⁻ This compound m/z 166.1 product1 Product Ion (Quantifier) m/z 136.1 parent->product1 - NO product2 Product Ion (Qualifier) m/z 107.1 parent->product2 - NO, -CO

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

The described LC-MS method provides a reliable and robust tool for the selective and sensitive quantification of this compound. The sample preparation protocol effectively isolates the analyte from complex matrices, and the optimized LC-MS parameters ensure accurate and precise measurements. This application note serves as a comprehensive guide for researchers and professionals in the fields of analytical chemistry, pharmaceutical development, and environmental science.

Application Notes and Protocols for Monitoring the Synthesis of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted nitrophenols is a critical process in the development of various pharmaceuticals and specialty chemicals. 3,4-Dimethyl-5-nitrophenol, in particular, is a potentially valuable intermediate. Effective monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, ensuring purity, and minimizing the formation of impurities. These application notes provide detailed protocols for monitoring the nitration of 3,4-dimethylphenol to produce this compound using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis Overview: Nitration of 3,4-Dimethylphenol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 3,4-dimethylphenol using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The progress of the reaction involves the consumption of the starting material, 3,4-dimethylphenol, and the formation of the desired product, this compound. Potential side products, including other nitrated isomers, may also be formed.

G cluster_reactants Reactants cluster_products Products 3,4-Dimethylphenol 3,4-Dimethylphenol Reaction Mixture Reaction Mixture 3,4-Dimethylphenol->Reaction Mixture Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction Mixture This compound This compound Isomeric Byproducts Isomeric Byproducts Reaction Mixture->this compound Reaction Mixture->Isomeric Byproducts

Caption: Proposed synthesis pathway for this compound.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective qualitative technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

Application Note

This protocol describes the use of TLC to visually track the nitration of 3,4-dimethylphenol. The starting material is less polar than the nitrated product due to the introduction of the polar nitro group. This difference in polarity allows for their separation on a silica gel plate. By comparing the reaction mixture to standards of the starting material, the progress of the reaction can be easily assessed.

Experimental Protocol
  • Plate Preparation:

    • Use commercially available silica gel 60 F254 TLC plates.

    • With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

  • Sample Preparation:

    • Prepare a ~1% solution of the starting material (3,4-dimethylphenol) in a volatile solvent (e.g., ethyl acetate) to use as a standard.

    • During the reaction, withdraw a small aliquot (e.g., a glass capillary touch) of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • Spotting:

    • Using a capillary tube, spot the starting material standard and the diluted reaction mixture on the origin line.

    • Ensure the spots are small and do not spread.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The starting material and product should appear as dark spots.

    • Alternatively, the plate can be stained using a potassium permanganate or iodine chamber.

  • Interpretation:

    • The starting material (3,4-dimethylphenol) will have a higher Retention Factor (Rf) value (travel further up the plate) than the more polar product (this compound).

    • As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation
CompoundExpected Rf Range (Hexane:Ethyl Acetate 4:1)
3,4-Dimethylphenol0.5 - 0.7
This compound0.2 - 0.4

Note: Rf values are indicative and can vary based on the specific TLC plate, solvent system, and environmental conditions.

G Start Start Prepare TLC Plate Prepare TLC Plate Start->Prepare TLC Plate End End Spot Samples (Start Material, Reaction Mix) Spot Samples (Start Material, Reaction Mix) Prepare TLC Plate->Spot Samples (Start Material, Reaction Mix) Develop Plate in Solvent Chamber Develop Plate in Solvent Chamber Spot Samples (Start Material, Reaction Mix)->Develop Plate in Solvent Chamber Dry Plate Dry Plate Develop Plate in Solvent Chamber->Dry Plate Visualize under UV light Visualize under UV light Dry Plate->Visualize under UV light Analyze Rf values Analyze Rf values Visualize under UV light->Analyze Rf values Analyze Rf values->End

Caption: Workflow for TLC monitoring of the synthesis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers a quantitative method to monitor the reaction, allowing for the determination of the concentration of the starting material, product, and any byproducts.

Application Note

This reverse-phase HPLC (RP-HPLC) method separates the components of the reaction mixture based on their polarity. The less polar starting material will elute later than the more polar product. A UV detector is suitable for detecting these aromatic compounds. This method can be used to calculate the percentage conversion of the starting material and the yield of the product over time.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to suppress ionization) is a common mobile phase for separating nitrophenols.[1] A starting isocratic condition could be 60:40 (v/v) acetonitrile:water. Gradient elution may be necessary for complex mixtures.

  • Sample Preparation:

    • Withdraw a small aliquot of the reaction mixture at various time points.

    • Quench the reaction in the aliquot (e.g., by adding it to a large volume of cold water).

    • Extract the organic components with a suitable solvent like ethyl acetate.

    • Dry the organic extract and reconstitute it in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (or a wavelength determined by UV-Vis analysis of the product).

  • Quantification:

    • Prepare standard solutions of 3,4-dimethylphenol and purified this compound of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration for each compound.

    • Use the calibration curve to determine the concentration of the starting material and product in the reaction mixture samples.

Data Presentation
CompoundExpected Retention Time (min)
This compound3.0 - 5.0
3,4-Dimethylphenol5.0 - 8.0

Note: Retention times are estimates and will depend on the specific column, mobile phase composition, and other chromatographic parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for both separating and identifying the components of the reaction mixture, providing structural information from the mass spectra.

Application Note

This method is suitable for monitoring the volatile components of the reaction. Due to the polarity of phenols, derivatization may be necessary to improve peak shape and thermal stability, though direct analysis is often possible.[2][3] The mass spectrometer provides definitive identification of the starting material and product based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Sample Preparation:

    • Prepare the sample as described for HPLC analysis (quenching, extraction, drying).

    • The final solvent should be volatile and compatible with the GC system (e.g., dichloromethane or ethyl acetate).

    • (Optional) Derivatization: To improve peak shape and volatility, the phenolic hydroxyl group can be derivatized (e.g., silylation with BSTFA or MTBSTFA).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

  • Data Analysis:

    • Identify the peaks for 3,4-dimethylphenol and this compound by their retention times and mass spectra.

    • Monitor the reaction by comparing the relative peak areas of the starting material and product over time.

Data Presentation
CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z) (Predicted)
3,4-Dimethylphenol122.16122 (M+), 107 (M-CH3)+
This compound167.16167 (M+), 150 (M-OH)+, 121 (M-NO2)+

Note: Mass fragments are predicted based on typical fragmentation patterns and should be confirmed with experimental data.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Aliquot Reaction Mixture Aliquot Reaction Mixture Quench Reaction Quench Reaction Aliquot Reaction Mixture->Quench Reaction Extract Organics Extract Organics Quench Reaction->Extract Organics Dry and Reconstitute Dry and Reconstitute Extract Organics->Dry and Reconstitute Inject into HPLC Inject into HPLC Dry and Reconstitute->Inject into HPLC Inject into GC-MS Inject into GC-MS Dry and Reconstitute->Inject into GC-MS Separate by Polarity (C18 Column) Separate by Polarity (C18 Column) Inject into HPLC->Separate by Polarity (C18 Column) Separate by Volatility (Capillary Column) Separate by Volatility (Capillary Column) Inject into GC-MS->Separate by Volatility (Capillary Column) Detect by UV-Vis Detect by UV-Vis Separate by Polarity (C18 Column)->Detect by UV-Vis Quantify using Calibration Curve Quantify using Calibration Curve Detect by UV-Vis->Quantify using Calibration Curve Detect by Mass Spectrometry Detect by Mass Spectrometry Separate by Volatility (Capillary Column)->Detect by Mass Spectrometry Identify by Mass Spectrum Identify by Mass Spectrum Detect by Mass Spectrometry->Identify by Mass Spectrum

Caption: Workflow for quantitative monitoring using HPLC and GC-MS.

Conclusion

The choice of monitoring technique will depend on the specific requirements of the analysis. TLC is ideal for quick, qualitative checks of reaction progress. HPLC provides accurate quantitative data on the concentrations of reactants and products. GC-MS offers both separation and definitive identification of the compounds in the reaction mixture. For comprehensive monitoring of the synthesis of this compound, a combination of these techniques is recommended: TLC for in-process checks and HPLC or GC-MS for detailed kinetic analysis and final product purity assessment. The protocols provided herein serve as a robust starting point for developing optimized analytical methods for this specific synthesis.

References

Application Notes and Protocols: 3,4-Dimethyl-5-nitrophenol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer & Data Validity: The information provided in this document is intended for Research Use Only (RUO). The protocols and applications described for 3,4-Dimethyl-5-nitrophenol are proposed based on the known chemical properties of nitrophenolic compounds and their analogs. These are intended as exploratory research pathways and have not been exhaustively validated in published literature for this specific isomer. Researchers should exercise standard laboratory safety precautions and validate all methodologies for their specific experimental context.

Introduction: Unlocking the Potential of a Niche Phenolic Building Block

This compound is a substituted nitrophenolic compound characterized by a phenol ring functionalized with two methyl groups and a nitro group.[1] While direct applications of this specific isomer in materials science are not extensively documented, its chemical structure—featuring a reactive hydroxyl group, an electron-withdrawing nitro group, and methyl substituents—suggests significant potential as a versatile building block for novel functional materials. The interplay between these groups can be leveraged to design materials with tailored electronic, optical, and chemical properties.[2]

This guide provides an in-depth exploration of the prospective applications of this compound in materials science. We will delve into its potential use as a monomer for specialty polymers, a precursor for chemosensitive materials, and a functional additive. The protocols outlined herein are designed to serve as a foundational framework for researchers and scientists to pioneer new material syntheses and applications.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in material synthesis.

PropertyValueReference
Chemical Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
CAS Number 65151-58-8[1][3][4]
IUPAC Name This compound[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and acetone.

Proposed Application I: Synthesis of Redox-Active and pH-Sensitive Polymers

The presence of both a hydroxyl group and a reducible nitro group makes this compound an excellent candidate as a monomer for the synthesis of functional polymers. The hydroxyl group can be readily used for polymerization reactions such as polycondensation or as an initiator for ring-opening polymerizations. The nitro group, on the other hand, can be electrochemically or chemically reduced to an amino group, providing a redox-active moiety within the polymer backbone or as a pendant group. This transformation can alter the polymer's electronic properties and allow for further functionalization.

Protocol 1: Synthesis of a Poly(ether) with Pendant Nitro-Functional Groups via Williamson Ether Synthesis

This protocol describes the synthesis of a linear poly(ether) using this compound and a dihaloalkane. The resulting polymer will have pendant nitrophenyl groups that can be subsequently reduced.

Materials:

  • This compound

  • 1,6-Dibromohexane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.67 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Deprotonation: Stir the mixture at 80°C for 1 hour under a nitrogen atmosphere to ensure the complete deprotonation of the phenolic hydroxyl group.

  • Monomer Addition: Dissolve 1,6-dibromohexane (2.44 g, 10 mmol) in 20 mL of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes.

  • Polymerization: Increase the reaction temperature to 120°C and allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into 500 mL of a rapidly stirring mixture of methanol and water (1:1 v/v) to precipitate the polymer.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected polymer with deionized water (3 x 100 mL) and then with methanol (2 x 50 mL) to remove unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Expected Outcome: A solid, light-yellow to brownish polymer. The structure can be confirmed using FTIR (disappearance of the phenolic -OH peak) and NMR spectroscopy. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

Diagram of the Experimental Workflow:

G setup1 Add this compound and K₂CO₃ to flask setup2 Add anhydrous DMF setup1->setup2 deprotonation Stir at 80°C for 1h (Deprotonation) add_monomer Add 1,6-dibromohexane in DMF dropwise deprotonation->add_monomer polymerize Heat to 120°C for 24h add_monomer->polymerize cool Cool to room temperature polymerize->cool precipitate Precipitate in Methanol/Water cool->precipitate filter_wash Filter and wash with Water and Methanol precipitate->filter_wash drying Dry in vacuum oven filter_wash->drying

Caption: Workflow for the synthesis of a nitro-functionalized poly(ether).

Proposed Application II: Precursor for Cross-linked Resins and Adsorbent Materials

The reactivity of the aromatic ring, enhanced by the activating hydroxyl group, allows for electrophilic substitution reactions, which can be exploited to create cross-linked resins. Furthermore, after reduction of the nitro group to an amine, the resulting aminophenol derivative can be used in the synthesis of materials for the adsorption of heavy metal ions or organic pollutants, similar to polymers developed for the removal of p-nitrophenol.[5]

Protocol 2: Reduction of Pendant Nitro Groups and Application in Metal Ion Adsorption

This protocol details the chemical reduction of the nitro groups in the polymer synthesized in Protocol 1 to amino groups, followed by a preliminary test of its ability to adsorb Cu²⁺ ions from an aqueous solution.

Materials:

  • Nitro-functionalized poly(ether) (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethanol

  • Deionized water

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • UV-Vis spectrophotometer or Atomic Absorption Spectrometer (AAS)

Procedure:

Part A: Reduction of the Nitro Groups

  • Dissolution: Dissolve 1 g of the nitro-functionalized poly(ether) in 50 mL of ethanol in a round-bottom flask.

  • Reducing Agent: In a separate beaker, dissolve 5 g of SnCl₂·2H₂O in 10 mL of concentrated HCl.

  • Reaction: Add the SnCl₂ solution dropwise to the polymer solution while stirring. Heat the mixture to 60°C and stir for 6 hours.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature. Slowly add 5 M NaOH solution to neutralize the acid and precipitate the amino-functionalized polymer. Adjust the pH to ~8.

  • Purification:

    • Collect the precipitate by centrifugation.

    • Wash the polymer repeatedly with deionized water until the supernatant is neutral.

    • Wash with ethanol (2 x 30 mL).

  • Drying: Dry the amino-functionalized polymer in a vacuum oven at 50°C for 24 hours.

Part B: Metal Ion Adsorption Test

  • Prepare Stock Solution: Prepare a 100 ppm stock solution of Cu²⁺ by dissolving the appropriate amount of CuSO₄·5H₂O in deionized water.

  • Adsorption Experiment:

    • Add 20 mg of the dried amino-functionalized polymer to 20 mL of the 100 ppm Cu²⁺ solution in a conical flask.

    • Shake the flask at room temperature for 2 hours to reach equilibrium.

    • Separate the polymer from the solution by centrifugation.

  • Analysis: Measure the concentration of Cu²⁺ remaining in the supernatant using a UV-Vis spectrophotometer (after complexation with a suitable colorimetric reagent) or AAS.

  • Calculate Adsorption Capacity: The amount of Cu²⁺ adsorbed per unit mass of the polymer (qₑ) can be calculated using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of Cu²⁺ (mg/L), V is the volume of the solution (L), and m is the mass of the polymer (g).

Diagram of the Functionalization and Application Pathway:

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_application Application start This compound poly_nitro Nitro-functionalized Poly(ether) start->poly_nitro Protocol 1 poly_amino Amino-functionalized Poly(ether) poly_nitro->poly_amino Reduction (SnCl₂/HCl) adsorption Metal Ion Adsorption (e.g., Cu²⁺) poly_amino->adsorption

Caption: Pathway from monomer to functional adsorbent material.

Proposed Application III: Component in Chemosensors

Nitrophenolic compounds are widely used in the development of chemosensors, particularly for the detection of specific analytes through colorimetric or electrochemical changes.[6][7][8] The nitro group can act as a signaling unit. For instance, the reduction of the nitro group upon interaction with an analyte can be monitored electrochemically. This compound could be incorporated into a sensor platform, such as by modifying an electrode surface.

Protocol 3: Fabrication of a Glassy Carbon Electrode Modified with this compound for Electrochemical Sensing

This protocol describes a method to modify a glassy carbon electrode (GCE) surface with this compound and its preliminary testing for the electrochemical detection of a model analyte (e.g., a reducing agent like ascorbic acid).

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound

  • Dimethylformamide (DMF)

  • Alumina slurry (0.05 µm)

  • Phosphate buffer solution (PBS), pH 7.0

  • Ascorbic acid

  • Potassium ferricyanide (K₃[Fe(CN)₆])

Equipment:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell (GCE as working electrode, Ag/AgCl as reference, Pt wire as counter)

  • Polishing pad

  • Sonicator

Procedure:

  • Electrode Polishing:

    • Polish the GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.

    • Rinse thoroughly with deionized water.

    • Sonciate the electrode in deionized water and then in ethanol for 2 minutes each to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrode Modification:

    • Prepare a 10 mM solution of this compound in DMF.

    • Use a drop-casting method: place a 5 µL droplet of the solution onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature in a dust-free environment.

  • Electrochemical Characterization:

    • Characterize the modified electrode (3,4-DMNP/GCE) using cyclic voltammetry (CV) in a 0.1 M PBS solution containing 5 mM K₃[Fe(CN)₆]. Compare the response to that of a bare GCE.

  • Electrochemical Sensing of Ascorbic Acid:

    • Record the CV of the 3,4-DMNP/GCE in 0.1 M PBS (pH 7.0).

    • Add successive concentrations of ascorbic acid to the electrochemical cell and record the CV or differential pulse voltammetry (DPV) response.

    • The reduction peak of the nitro group on the this compound may shift or change in intensity in the presence of ascorbic acid, providing a basis for sensing.

Expected Outcome: The modified electrode should exhibit a characteristic reduction peak for the nitro group. The presence of a reducing analyte like ascorbic acid is expected to influence this peak, potentially allowing for quantitative detection. The sensor's performance would be evaluated based on its sensitivity, selectivity, and limit of detection.

Conclusion and Future Outlook

While the direct application of this compound in materials science is an emerging area, its chemical structure provides a strong rationale for its use in creating novel functional materials. The protocols detailed in this guide offer a starting point for exploring its potential in developing redox-active polymers, adsorbent resins, and chemosensor platforms. Future research should focus on the detailed characterization of the synthesized materials, optimization of the reaction conditions, and exploration of a wider range of applications, including as a UV stabilizer in polymer matrices[2] or as an intermediate in the synthesis of more complex functional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Dimethyl-5-nitrophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: My direct nitration of 3,4-dimethylphenol is resulting in a low yield of the desired this compound. What are the likely causes?

A1: Low yields in the direct nitration of 3,4-dimethylphenol are common and typically stem from a lack of regioselectivity and the formation of multiple byproducts. The hydroxyl (-OH) and the two methyl (-CH₃) groups on the phenol ring are all activating groups that direct electrophilic substitution to the ortho and para positions. This leads to a mixture of isomers, including 2-nitro, 6-nitro, and dinitro derivatives, significantly reducing the isolated yield of the target 5-nitro isomer. Furthermore, strong nitrating agents can cause oxidation of the phenol ring, leading to the formation of tarry byproducts.

Q2: What are the common byproducts observed during the direct nitration of 3,4-dimethylphenol, and how can their formation be minimized?

A2: Common byproducts include other isomeric mononitrophenols (3,4-dimethyl-2-nitrophenol and 3,4-dimethyl-6-nitrophenol), dinitrophenols (e.g., 3,4-dimethyl-2,5-dinitrophenol), and nitro dienones.[1] Oxidation of the starting material can also lead to the formation of polymeric, tar-like substances. To minimize these byproducts, it is highly recommended to avoid harsh nitrating conditions (e.g., concentrated nitric and sulfuric acid mixtures) and instead employ a more selective, two-step synthesis route involving nitrosation followed by oxidation.

Q3: What is the recommended synthetic strategy to achieve a high yield of this compound?

A3: A two-step process of nitrosation followed by oxidation is the most effective method for the regioselective synthesis of nitrophenols, including this compound. This method first introduces a nitroso group (-NO) at the para position to the hydroxyl group, which is highly selective. The intermediate nitrosophenol is then oxidized to the corresponding nitrophenol. This approach significantly reduces the formation of unwanted isomers and improves the overall yield and purity of the final product.

Q4: I am having trouble with the purification of this compound. What are the best practices?

A4: Purification can be challenging due to the presence of isomeric byproducts with similar polarities. The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is effective if the crude product is relatively pure. Toluene or a mixture of ethanol and water are suitable solvent systems.

  • Column Chromatography: For mixtures with significant isomeric impurities, silica gel column chromatography is necessary. A common eluent system is a gradient of ethyl acetate in hexane.

It is also crucial to effectively remove acidic residues from the reaction mixture by washing the crude product with a dilute sodium bicarbonate solution and then with water before proceeding with recrystallization or chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Use of direct nitration method leading to isomer formation.- Incomplete reaction in the nitrosation or oxidation step.- Suboptimal reaction temperature.- Switch to the two-step nitrosation-oxidation method.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Carefully control the temperature during both nitrosation (0-5 °C) and oxidation (can vary, but start with controlled heating).
Formation of dark, tarry byproducts - Reaction temperature is too high.- Nitrating/oxidizing agent is too concentrated or added too quickly.- Presence of impurities in the starting material.- Maintain low temperatures, especially during the addition of reagents.- Add the nitrating/oxidizing agent dropwise with vigorous stirring.- Use purified 3,4-dimethylphenol as the starting material.
Product "oils out" during recrystallization - The solution is supersaturated and cooled too quickly.- High concentration of impurities lowering the melting point.- Reheat the solution to dissolve the oil and allow it to cool more slowly.- Scratch the inside of the flask to induce crystallization.- If significant impurities are present, first purify by column chromatography.
Incomplete oxidation of the nitrosophenol intermediate - Insufficient amount of oxidizing agent.- Reaction time is too short.- Use a slight excess of the oxidizing agent (e.g., nitric acid).- Monitor the reaction by TLC until the nitrosophenol spot disappears.

Data Presentation

Table 1: Comparison of Synthetic Methods for Nitrophenol Synthesis

Method Typical Reagents Reported Yield Range Advantages Disadvantages
Direct Nitration Nitric Acid, Sulfuric Acid20-40%Single step.Low regioselectivity, formation of multiple byproducts, harsh conditions.
Nitrosation-Oxidation 1. Sodium Nitrite, Acid2. Nitric Acid or other oxidizing agents70-90%High regioselectivity, higher yield, milder conditions, purer product.Two-step process.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Nitrosation-Oxidation

This protocol is adapted from procedures for similar substituted phenols and is expected to provide a high yield of the desired product.

Step 1: Synthesis of 3,4-Dimethyl-5-nitrosophenol

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 3,4-dimethylphenol in 50 mL of dilute hydrochloric acid (1:1 v/v).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 6.0 g of sodium nitrite in 20 mL of water and cool it to 0-5 °C.

  • Add the sodium nitrite solution dropwise to the phenol solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for another hour.

  • The 3,4-dimethyl-5-nitrosophenol will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dry the product under vacuum.

Step 2: Oxidation of 3,4-Dimethyl-5-nitrosophenol to this compound

  • In a flask equipped with a stirrer and a reflux condenser, suspend the dried 3,4-dimethyl-5-nitrosophenol from Step 1 in 50 mL of water.

  • Slowly add 15 mL of concentrated nitric acid to the suspension with stirring.

  • Gently heat the mixture to 50-60 °C. An exothermic reaction will occur, and the color of the mixture will change from greenish-brown to yellow.

  • Maintain the temperature at 60 °C for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature. The yellow crystalline product, this compound, will precipitate.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from toluene or by column chromatography (silica gel, hexane/ethyl acetate gradient).

Visualizations

Experimental Workflow: Two-Step Synthesis

experimental_workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Oxidation start Dissolve 3,4-Dimethylphenol in dilute HCl cool1 Cool to 0-5 °C start->cool1 add_nitrite Add NaNO2 solution dropwise at 0-5 °C cool1->add_nitrite stir1 Stir for 1 hour at 0-5 °C add_nitrite->stir1 filter1 Filter and wash 3,4-Dimethyl-5-nitrosophenol stir1->filter1 dry1 Dry the intermediate filter1->dry1 suspend Suspend nitrosophenol in water dry1->suspend Intermediate add_acid Add concentrated Nitric Acid heat Heat to 60 °C cool2 Cool to room temperature filter2 Filter and wash This compound purify Purify by recrystallization or chromatography

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound q1 Which synthesis method was used? start->q1 direct_nitration Direct Nitration q1->direct_nitration Direct two_step Two-Step Nitrosation-Oxidation q1->two_step Two-Step solution1 High probability of isomer and byproduct formation. Recommendation: Switch to the two-step nitrosation-oxidation method. direct_nitration->solution1 q2 Was the reaction monitored for completion? two_step->q2 end Yield should improve. solution1->end yes_tlc Yes q2->yes_tlc Yes no_tlc No q2->no_tlc No q3 Was the reaction temperature controlled? yes_tlc->q3 solution2 Incomplete reaction is likely. Recommendation: Use TLC to monitor the disappearance of starting material/intermediate. no_tlc->solution2 solution2->end yes_temp Yes q3->yes_temp Yes no_temp No q3->no_temp No yes_temp->end solution3 Side reactions due to improper temperature. Recommendation: Maintain 0-5 °C for nitrosation and controlled heating for oxidation. no_temp->solution3 solution3->end

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Dimethyl-5-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures containing multiple byproducts, such as isomeric impurities, column chromatography provides superior separation.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the nitration of 3,4-dimethylphenol include isomeric byproducts such as 3,4-Dimethyl-2-nitrophenol and 3,4-Dimethyl-6-nitrophenol. Additionally, unreacted starting material (3,4-dimethylphenol) and potentially di-nitrated products could be present.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of this compound from its impurities. The purity can also be assessed by melting point analysis; a sharp melting point close to the literature value indicates high purity.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solution is supersaturated or if impurities are depressing the melting point. To resolve this, try adding a small amount of additional hot solvent to ensure the compound is fully dissolved. Allowing the solution to cool more slowly can also promote crystal formation over oiling. Seeding the solution with a pure crystal of this compound can also induce proper crystallization.[1]

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSuggested Solution
Compound does not dissolve The solvent is not polar enough or an insufficient volume of solvent was used.Try a more polar solvent or a solvent mixture. Ensure you are using a sufficient volume of hot solvent to dissolve the compound.[1]
No crystal formation upon cooling The solution is too dilute, or the compound is highly soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath to reduce solubility further.[1]
Low recovery of purified product Too much solvent was used, or the crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a small amount of ice-cold solvent.
Colored impurities remain in crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Column Chromatography
ProblemPossible CauseSuggested Solution
Poor separation of spots on TLC/column The eluent (solvent system) is not optimal. The column is overloaded with the sample.Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (aim for an Rf of ~0.3 for the desired compound). Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.[1]
Compound not eluting from the column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[1]
Tailing of spots on TLC/column The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a polar modifier like acetic acid to the eluent to reduce strong interactions with the silica gel.[1]
Cracks or channels in the column bed The column was not packed properly.Ensure the silica gel is packed uniformly as a slurry without any air bubbles. A consistent packing is crucial for good separation.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, and water mixtures) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature. An ethanol/water mixture is often effective for nitrophenols.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.[1]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[1]

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [2]
CAS Number 65151-58-8[2]

Table 2: Common Solvents for Purification

SolventBoiling Point (°C)Polarity Index
Hexane 690.1
Ethyl Acetate 774.4
Ethanol 784.3
Methanol 655.1
Water 10010.2

Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC, Melting Point) Crude->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization Minor Impurities ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Complex Mixture PureProduct Pure Product AssessPurity->PureProduct Purity Confirmed Impure Product Still Impure AssessPurity->Impure Purity Not Met Recrystallization->AssessPurity ColumnChromatography->AssessPurity Impure->ColumnChromatography Re-purify

Caption: Purification workflow for crude this compound.

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowRecovery Low Recovery Problem->LowRecovery Yes Success Successful Crystallization Problem->Success No Sol_OilingOut Add more hot solvent Cool slowly Seed with pure crystal OilingOut->Sol_OilingOut Sol_NoCrystals Concentrate solution Cool in ice bath NoCrystals->Sol_NoCrystals Sol_LowRecovery Use minimal hot solvent Wash with cold solvent LowRecovery->Sol_LowRecovery

Caption: Troubleshooting guide for recrystallization issues.

ColumnChromatographyTroubleshooting Start Column Chromatography Run Problem Issue Observed? Start->Problem PoorSep Poor Separation Problem->PoorSep Yes NoElution Compound Doesn't Elute Problem->NoElution Yes Tailing Band Tailing Problem->Tailing Yes Success Good Separation Problem->Success No Sol_PoorSep Optimize eluent with TLC Reduce sample load PoorSep->Sol_PoorSep Sol_NoElution Increase eluent polarity NoElution->Sol_NoElution Sol_Tailing Add polar modifier (e.g., acetic acid) to eluent Tailing->Sol_Tailing

Caption: Troubleshooting common column chromatography problems.

References

Common side products in the nitration of dimethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the nitration of dimethylphenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the nitration of dimethylphenols?

A1: The nitration of dimethylphenols can lead to a variety of side products depending on the specific isomer and reaction conditions. The most prevalent side products include:

  • Isomeric Mononitro Dimethylphenols: Besides the desired product, other positional isomers are often formed.

  • Dinitro and Trinitro Dimethylphenols: Due to the activating nature of the hydroxyl and methyl groups, over-nitration is a common issue, leading to the introduction of multiple nitro groups onto the aromatic ring.[1][2][3]

  • Nitrated Cyclohexadienones (Dienones): These non-aromatic intermediates are formed via ipso-nitration, where the nitro group attacks a carbon atom already substituted with a methyl group.[1][4] These dienones can sometimes be isolated at low temperatures but often rearrange to form nitrophenols or other byproducts.

  • Oxidation Products: The strong oxidizing nature of nitrating agents can lead to the formation of colored byproducts, most notably benzoquinone derivatives.[5][6]

  • Nitrosated Phenols: The presence of nitrous acid in the nitrating mixture can lead to the formation of nitrosophenols, which can subsequently be oxidized to the corresponding nitrophenols, potentially altering the expected isomer distribution.[7][8]

  • Polymeric/Tarry Materials: Under harsh reaction conditions, polymerization and the formation of complex, high-molecular-weight tars can occur.[2]

Troubleshooting Guides

Issue 1: Low yield of the desired mononitrated dimethylphenol and formation of multiple products.

Possible Cause Suggested Solution
Over-nitration Decrease the reaction temperature. Use a milder nitrating agent (e.g., dilute nitric acid, a metal nitrate salt).[9] Reduce the molar ratio of the nitrating agent to the dimethylphenol.
Oxidation of the starting material or product Perform the reaction at a lower temperature. Use a nitrating agent with lower oxidative potential. Consider the use of a co-solvent to improve solubility and heat dissipation.[5]
Formation of stable ipso-adducts (dienones) Carefully monitor the reaction temperature; ipso-dienones are often more stable at very low temperatures.[4] Subsequent warming or acid-catalyzed rearrangement may be necessary to convert the dienone to the desired nitrophenol.
Unfavorable isomer distribution The choice of nitrating agent and solvent can influence the regioselectivity. For instance, nitrosation followed by oxidation can favor the para-isomer.[10]

Issue 2: The reaction mixture turns dark brown or black, and a tarry substance is formed.

Possible Cause Suggested Solution
Vigorous, uncontrolled reaction Improve the cooling of the reaction vessel. Add the nitrating agent dropwise with efficient stirring. Dilute the reaction mixture with an appropriate inert solvent.
Oxidative degradation Use a less concentrated nitrating agent. Protect the reaction from light, as photochemical processes can sometimes contribute to degradation.

Issue 3: Difficulty in isolating and purifying the desired product.

Possible Cause Suggested Solution
Presence of acidic impurities (e.g., dinitrophenols, oxidation byproducts) Wash the crude product with an alkaline solution (e.g., sodium bicarbonate or sodium hydroxide) to extract the more acidic byproducts.[11]
Isomers with similar physical properties Utilize column chromatography for separation. Recrystallization from a suitable solvent system may also be effective if the isomers have sufficiently different solubilities.
Oily product that does not crystallize The presence of impurities often prevents crystallization. Attempt purification by column chromatography first. If the product is still an oil, consider converting it to a solid derivative for characterization.

Data Presentation: Side Products in the Nitration of Specific Dimethylphenol Isomers

The following table summarizes the observed side products for the nitration of various dimethylphenol isomers under specific experimental conditions.

Dimethylphenol IsomerNitrating Agent/ConditionsDesired Product(s)Major Side ProductsReference(s)
2,3-DimethylphenolAcetic anhydride, -60°C2,3-Dimethyl-4-nitrophenol, 2,3-Dimethyl-6-nitrophenol5,6-Dimethyl-6-nitrocyclohexa-2,4-dienone[4]
2,5-DimethylphenolAcetic anhydride, -40°C2,5-Dimethyl-4-nitrophenol, 2,5-Dimethyl-6-nitrophenol2,5-Dimethyl-x-nitrocyclohexa-2,4-dienone[4]
2,6-DimethylphenolAcetic anhydride, -60°C2,6-Dimethyl-4-nitrophenol2,6-Dimethyl-6-nitrocyclohexa-2,4-dienone[4]
3,4-DimethylphenolNitrogen dioxide in benzene or dichloromethane3,4-Dimethyl-2-nitrophenol, 3,4-Dimethyl-6-nitrophenol4-Nitro dienone, 2,6-dinitrophenol, 4-hydroxy-2,6-dinitro dienone[1]
3,5-DimethylphenolNitric acid/Sulfuric acid3,5-Dimethyl-2-nitrophenol, 3,5-Dimethyl-4-nitrophenolDinitrated productsN/A

Note: The yields and distribution of products are highly dependent on the specific reaction conditions.

Experimental Protocols

General Procedure for the Nitration of a Dimethylphenol in Acetic Anhydride (Low Temperature)

This protocol is adapted from the study of ipso-nitration and is intended for the synthesis and observation of nitrated dienones as intermediates.[4]

  • Dissolve the dimethylphenol in acetic anhydride in a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to the desired temperature (e.g., -60°C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a pre-cooled solution of nitric acid in acetic anhydride dropwise to the stirred dimethylphenol solution, ensuring the temperature does not rise significantly.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction can be quenched by pouring it into a mixture of ice and water.

  • The product can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is then washed with water, a dilute solution of sodium bicarbonate, and brine, and finally dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Caution: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Visualizations

Side_Product_Formation cluster_products Reaction Products DMP Dimethylphenol NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) DesiredProduct Mononitro Dimethylphenol NitratingAgent->DesiredProduct Electrophilic Aromatic Substitution OverNitration Dinitro/Trinitro Dimethylphenol NitratingAgent->OverNitration Further Nitration IpsoAdduct Ipso-Adduct (Dienone) NitratingAgent->IpsoAdduct Ipso-Attack OxidationProduct Oxidation Products (e.g., Benzoquinones) NitratingAgent->OxidationProduct Oxidation IpsoAdduct->DesiredProduct Rearrangement

Caption: Pathways to desired products and common side products in dimethylphenol nitration.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTarry Is there tar formation? Start->CheckTarry CheckOverNitration Multiple spots on TLC (higher polarity)? CheckTarry->CheckOverNitration No SolutionTarry Improve cooling and mixing. Use dilute reagents. CheckTarry->SolutionTarry Yes CheckOxidation Is the mixture deeply colored? CheckOverNitration->CheckOxidation No SolutionOverNitration Lower temperature. Reduce nitrating agent ratio. CheckOverNitration->SolutionOverNitration Yes SolutionOxidation Lower temperature. Consider milder nitrating agent. CheckOxidation->SolutionOxidation Yes Purification Purify via alkaline wash and/or chromatography. CheckOxidation->Purification No SolutionTarry->Purification SolutionOverNitration->Purification SolutionOxidation->Purification

Caption: A troubleshooting workflow for common issues in dimethylphenol nitration.

References

Optimizing temperature and reaction time for nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield and isomer selectivity (ortho- vs. para-) in phenol nitration?

A1: The primary factors are reaction temperature, concentration of nitric acid, and reaction time. Lower temperatures, typically around 20°C, and controlled addition of dilute nitric acid favor higher yields of mononitrophenols and can influence the ortho/para isomer ratio.[1] High temperatures and concentrated acids increase the formation of byproducts like 2,4-dinitrophenol and polymeric tars.[1][2]

Q2: How can I control the reaction temperature effectively to prevent runaway reactions and byproduct formation?

A2: Maintaining a low and stable temperature is critical. The reaction is exothermic, so external cooling is necessary.[3] Best practices include:

  • Using an ice bath to keep the reaction vessel cool.[4][5]

  • Adding the phenol solution to the nitrating mixture slowly, drop by drop, to manage the rate of heat generation.[5]

  • Continuously monitoring the internal temperature with a thermometer.[4] For many protocols, the temperature should be maintained between 10-20°C.[1][4][5]

Q3: What is the most effective method for separating the resulting ortho- and para-nitrophenol isomers?

A3: Steam distillation is the most common and effective laboratory method for separating o- and p-nitrophenol.[4][6][7] The o-nitrophenol is more volatile due to intramolecular hydrogen bonding and will distill with the steam, while the p-nitrophenol, which has intermolecular hydrogen bonding, remains in the distillation residue.[7] Column chromatography can also be used for separation, with the less polar o-isomer eluting first.[2]

Q4: My reaction mixture turned into a dark, tarry, or black substance. What went wrong?

A4: The formation of black, tarry substances is a common issue, often caused by oxidation of the phenol or polymerization side reactions.[5][8] This typically happens when the reaction temperature is too high or the concentration of nitric acid is excessive. To prevent this, ensure strict temperature control (keeping it below 20°C) and use dilute nitric acid.[5]

Q5: I have a low yield of the desired p-nitrophenol. How can I optimize the reaction to favor its formation?

A5: While the hydroxyl group of phenol naturally directs nitration to both ortho and para positions, certain conditions can favor the para isomer. One study found that using 32.5% nitric acid at 20°C for one hour resulted in a high yield (91%) with a 77% selectivity for the para isomer.[1] Another advanced technique involves protecting the ortho positions by other chemical means before nitration to force substitution at the para position.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Temperature Too High: Leads to decomposition of diazonium salt intermediates (if applicable) or formation of oxidation/polymerization byproducts.[9] 2. Incomplete Reaction: Reaction time may be too short.1. Maintain Strict Temperature Control: Use an ice bath to keep the reaction temperature between 10-20°C.[4][5] 2. Increase Reaction Time: One study showed that increasing reaction time from 20 to 60 minutes improved conversion.[1]
Formation of Dinitrophenol and Other Byproducts 1. High Nitric Acid Concentration: Using concentrated instead of dilute nitric acid promotes multiple nitrations.[1][2] 2. Excessive Temperature: Higher temperatures provide the activation energy for a second nitration step.[1][4]1. Use Dilute Nitric Acid: A concentration of around 20-35% is often effective.[1][3] 2. Cool the Reaction Immediately: After the reaction period, cool the mixture rapidly in an ice bath to quench the reaction and prevent further nitration.[4]
Product is a Dark Oil Instead of a Crystalline Solid 1. Presence of Impurities: Byproducts and unreacted starting materials can lower the melting point of the product mixture.[9] 2. Incomplete Separation of Isomers: The presence of the lower-melting o-nitrophenol can make the p-nitrophenol product appear oily.1. Purify the Product: For p-nitrophenol, recrystallization from dilute acid or water is effective.[4][10] Activating charcoal can be used to remove colored impurities.[9] 2. Ensure Complete Separation: Verify the efficiency of your steam distillation or chromatography to fully remove the o-isomer.
Difficulty Crystallizing p-Nitrophenol 1. Supersaturation or Impurities: The presence of soluble impurities can inhibit crystal formation. 2. Incorrect pH: The pH of the aqueous residue after steam distillation can affect crystallization.1. Cool Slowly and Seed: After steam distillation, allow the residue to cool slowly. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Cooling overnight in a refrigerator can also help.[4] 2. Adjust pH: Adjusting the pH of the distillation residue to between 5.4 and 6.4 and ensuring the presence of sodium bisulphite can improve crystallization.[11]

Data on Reaction Condition Optimization

The following tables summarize data on how different physical parameters affect the yield and isomer distribution in phenol nitration.

Table 1: Effect of Nitric Acid Concentration and Temperature [1]

ExperimentPhenol (98%)Nitric Acid Conc.Temperature (°C)Reaction Time (min)Total Yield (o/p)o-Isomer Selectivityp-Isomer Selectivity
15g65%20 ± 26033%24%9%
25g50%20 ± 26055%35%20%
35g40%20 ± 26072%45%27%
45g32.5%20 ± 26091%14%77%

Table 2: Effect of Reaction Time [1]

ExperimentPhenol (98%)Nitric Acid Conc.Temperature (°C)Reaction Time (min)Total Yield (o/p)
15g65%40 ± 22033%
25g65%40 ± 24037%
35g65%40 ± 26038%

Experimental Protocols

Protocol 1: Synthesis of o- and p-Nitrophenol

This protocol is adapted from various laboratory procedures for the direct nitration of phenol.[3][4]

Materials:

  • Phenol

  • Nitric Acid (20% solution or dilute as specified)

  • Sulfuric Acid (optional, as catalyst)

  • Ice

  • Dichloromethane (for extraction, optional)

  • Sodium Sulfate (for drying, optional)

Procedure:

  • Preparation of Nitrating Mixture: Prepare a dilute solution of nitric acid (e.g., 20%). If using a mixed acid, slowly add concentrated sulfuric acid to nitric acid while cooling in an ice bath.

  • Phenol Solution: In a separate flask, dissolve phenol in a minimal amount of water.[3]

  • Nitration Reaction:

    • Place the nitrating mixture in a flask and cool it in an ice bath to maintain a temperature of 10-15°C.[4]

    • Slowly add the phenol solution dropwise to the cold, stirred nitrating mixture.

    • Monitor the internal temperature closely and ensure it does not exceed 20°C to minimize byproduct formation.[1][5]

    • After the addition is complete, continue stirring the mixture in the ice bath for the desired reaction time (e.g., 1 hour).[1]

  • Workup:

    • Once the reaction is complete, quench it by diluting the mixture with 200 mL of ice water.[4]

    • A dark, oily layer containing the nitrophenol isomers will separate. Decant the aqueous acid layer carefully.[4]

    • Wash the oil three times with cold water to remove residual acid.[4]

Protocol 2: Separation and Purification
  • Steam Distillation:

    • Add 300 mL of water to the flask containing the crude nitrophenol oil.[4]

    • Set up a steam distillation apparatus.

    • Heat the mixture to boiling. The o-nitrophenol, being volatile, will co-distill with the steam.[4][6]

    • Collect the distillate, which will contain yellow, solid o-nitrophenol. Cool the receiving flask in an ice bath to ensure complete solidification.[4]

    • Filter the collected o-nitrophenol using a Büchner funnel and dry it.

  • Purification of p-Nitrophenol:

    • The residue left in the distillation flask contains the p-nitrophenol.

    • Cool this residue in a refrigerator overnight to allow the p-nitrophenol to crystallize completely.[4]

    • Filter the crude p-nitrophenol crystals.

    • For further purification, recrystallize the solid from hot 0.5 M hydrochloric acid, potentially with the addition of activated charcoal to remove colored impurities.[4]

    • Filter the hot solution to remove the charcoal and any oily residue.

    • Allow the filtrate to cool slowly to form colorless needles of pure p-nitrophenol.[4]

    • Collect the pure crystals by filtration and dry them.

Visualizations

Nitrophenol_Synthesis_Workflow Experimental Workflow for Nitrophenol Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Separation cluster_purification Purification prep_acid Prepare Dilute Nitric Acid (20%) reaction Nitration: Add Phenol to Acid (10-20°C) prep_acid->reaction prep_phenol Dissolve Phenol in Water prep_phenol->reaction quench Quench with Ice Water reaction->quench wash Wash Crude Oil quench->wash steam_dist Steam Distillation wash->steam_dist filter_o Filter o-Nitrophenol (from Distillate) steam_dist->filter_o Distillate cool_p Cool Residue (Crystallize p-NP) steam_dist->cool_p Residue recrystallize_p Recrystallize p-Nitrophenol cool_p->recrystallize_p filter_p Filter Pure p-Nitrophenol recrystallize_p->filter_p Troubleshooting_Guide Troubleshooting Nitrophenol Synthesis start Problem: Low Yield or Impure Product temp_q Was temperature kept below 20°C? start->temp_q acid_q Was dilute nitric acid used? temp_q->acid_q Yes cause_temp Cause: Overheating Leads to oxidation, polymerization, and dinitration. temp_q->cause_temp No sep_q Was separation (e.g., steam distillation) performed correctly? acid_q->sep_q Yes cause_acid Cause: Concentrated Acid Promotes dinitration and oxidative side reactions. acid_q->cause_acid No cause_sep Cause: Incomplete Separation Product is contaminated with the other isomer or byproducts. sep_q->cause_sep No ok Check other parameters: - Reaction Time - Reagent Purity sep_q->ok Yes sol_temp Solution: Use an ice bath and add reactants slowly. cause_temp->sol_temp sol_acid Solution: Use dilute nitric acid (e.g., 20-35%). cause_acid->sol_acid sol_sep Solution: Ensure efficient steam distillation or purify via recrystallization. cause_sep->sol_sep

References

Technical Support Center: Selective Synthesis of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the selective synthesis of 3,4-Dimethyl-5-nitrophenol. Direct nitration of 3,4-dimethylphenol is challenging due to the directing effects of the hydroxyl and methyl groups, which favor substitution at other positions. The recommended approach is a multi-step synthesis starting from 3,4-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 3,4-dimethylphenol not a viable route for the synthesis of this compound?

A1: The hydroxyl group of the phenol is a strongly activating ortho-, para-director, and the methyl groups are also activating and ortho-, para-directing. In 3,4-dimethylphenol, the positions most susceptible to electrophilic attack are ortho and para to the hydroxyl group. This leads to the formation of other isomers, such as 2-nitro-4,5-dimethylphenol, rather than the desired this compound.[1]

Q2: What is the recommended synthetic pathway for this compound?

A2: A four-step synthetic route starting from 3,4-dimethylaniline is recommended. This pathway involves:

  • Acetylation: Protection of the amino group of 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)acetamide.

  • Nitration: Introduction of a nitro group at the 5-position of the acetanilide.

  • Hydrolysis: Deprotection of the acetylated amino group to yield 3,4-dimethyl-5-nitroaniline.

  • Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Q3: What are the main challenges in this multi-step synthesis?

A3: The primary challenges include:

  • Controlling the regioselectivity during the nitration step to obtain the desired 5-nitro isomer.

  • Preventing side reactions such as dinitration.

  • Ensuring the stability of the diazonium salt during the final step, which is sensitive to temperature.[2]

Troubleshooting Guides

Step 1: Acetylation of 3,4-Dimethylaniline
Problem Possible Cause(s) Solution(s)
Low yield of N-(3,4-dimethylphenyl)acetamide Incomplete reaction.Ensure a slight excess of acetic anhydride is used. Increase the reaction time or gently heat the mixture.[3]
Oxidation of 3,4-dimethylaniline.Add a small amount of zinc dust to the reaction mixture to prevent oxidation.[3]
Loss of product during work-up.Ensure complete precipitation by pouring the reaction mixture into ice-cold water. Wash the precipitate with cold water to minimize dissolution.
Product is colored (not white) Presence of unreacted aniline or oxidation byproducts.Recrystallize the crude product from a suitable solvent like ethanol/water.
Step 2: Nitration of N-(3,4-dimethylphenyl)acetamide
Problem Possible Cause(s) Solution(s)
Low yield of the desired 5-nitro isomer Formation of other isomers (e.g., 2-nitro or 6-nitro).Carefully control the reaction temperature, keeping it low (0-10 °C).[4] The directing effects of the two methyl groups and the acetamido group are complex; separation of isomers via chromatography may be necessary.
Dinitration.Add the nitrating agent (a mixture of nitric acid and sulfuric acid) slowly and in portions to maintain a low concentration of the nitrating agent.[4][5]
Reaction is too vigorous or overheats Addition of nitrating agent is too fast.Add the nitrating agent dropwise with efficient stirring and cooling in an ice bath.[1][4]
Product is difficult to purify Presence of multiple isomers with similar physical properties.Utilize column chromatography for separation. Consider using different solvent systems to optimize separation.
Step 3: Hydrolysis of N-(3,4-dimethyl-5-nitrophenyl)acetamide
Problem Possible Cause(s) Solution(s)
Incomplete hydrolysis Insufficient reaction time or acid/base concentration.Increase the reflux time.[6] Ensure the concentration of the acid (e.g., H₂SO₄) or base (e.g., NaOH) is adequate.[1][6]
Low yield of 3,4-dimethyl-5-nitroaniline Decomposition of the product under harsh conditions.Use moderate reaction temperatures and avoid prolonged heating.
Loss of product during neutralization/extraction.Carefully adjust the pH during work-up to ensure complete precipitation or efficient extraction.
Step 4: Diazotization and Hydrolysis of 3,4-dimethyl-5-nitroaniline
Problem Possible Cause(s) Solution(s)
Low yield of this compound Decomposition of the diazonium salt.Maintain a low temperature (0-5 °C) throughout the diazotization process.[2] Use the diazonium salt solution immediately in the next step.
Incomplete diazotization.Ensure a stoichiometric amount of sodium nitrite is used and that the solution is sufficiently acidic.[7][8]
Formation of azo coupling byproducts.Keep the hydrolysis solution acidic to prevent the coupling of the diazonium salt with the phenol product.[7]
Foaming or vigorous gas evolution The reaction temperature is too high, causing rapid decomposition of the diazonium salt.Immediately cool the reaction mixture and add the sodium nitrite solution more slowly.[2]

Quantitative Data Summary

The following tables provide typical reaction parameters. Note that yields are estimates based on analogous reactions and may require optimization.

Table 1: Acetylation of 3,4-Dimethylaniline

ParameterValueReference
Reactants 3,4-Dimethylaniline, Acetic Anhydride, Glacial Acetic Acid[3]
Temperature Gentle heating/reflux[3]
Reaction Time 15-20 minutes[3]
Work-up Pour into ice water[3]
Typical Yield 85-95%-

Table 2: Nitration of N-(3,4-dimethylphenyl)acetamide

ParameterValueReference
Reactants N-(3,4-dimethylphenyl)acetamide, Conc. H₂SO₄, Conc. HNO₃[1][4]
Temperature 0-10 °C[4]
Reaction Time 30-60 minutes[5]
Work-up Pour onto crushed ice[5]
Typical Yield (of mixed isomers) 70-85%-

Table 3: Hydrolysis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

ParameterValueReference
Reactants N-(3,4-dimethyl-5-nitrophenyl)acetamide, aq. H₂SO₄ (e.g., 30%)[6]
Temperature Reflux[6]
Reaction Time 30-40 minutes[6]
Work-up Cool, pour into ice water, neutralize with NaOH[6]
Typical Yield 90-98%-

Table 4: Diazotization and Hydrolysis of 3,4-dimethyl-5-nitroaniline

ParameterValueReference
Reactants 3,4-dimethyl-5-nitroaniline, NaNO₂, aq. H₂SO₄[8][9]
Diazotization Temperature 0-5 °C[2]
Hydrolysis Temperature Heating/boiling[8][9]
Reaction Time Diazotization: ~30 min; Hydrolysis: ~30-60 min-
Work-up Steam distillation or extraction[10]
Typical Yield 60-75%-

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-dimethylphenyl)acetamide
  • In a round-bottom flask, combine 10 g of 3,4-dimethylaniline, 20 mL of a 1:1 mixture of acetic anhydride and glacial acetic acid, and a small amount of zinc dust.[3]

  • Attach a reflux condenser and gently heat the mixture in an oil bath for 20 minutes.[3]

  • Pour the hot mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3,4-dimethylphenyl)acetamide.

Protocol 2: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide
  • In a beaker, dissolve 5 g of N-(3,4-dimethylphenyl)acetamide in 10 mL of glacial acetic acid, followed by the careful addition of 10 mL of concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath to 0-5 °C.[11]

  • Separately, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool.[11]

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.[4]

  • After the addition is complete, let the mixture stand at room temperature for 30 minutes.[5]

  • Pour the reaction mixture onto 100 g of crushed ice and stir until the precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and purify by column chromatography to separate the desired 5-nitro isomer.

Protocol 3: Synthesis of 3,4-dimethyl-5-nitroaniline
  • Place the purified N-(3,4-dimethyl-5-nitrophenyl)acetamide in a round-bottom flask with a 30% aqueous solution of sulfuric acid.[6]

  • Heat the mixture under reflux for 30-40 minutes until the solution is clear.[12]

  • Cool the solution to room temperature and then pour it into a beaker containing crushed ice.

  • Slowly neutralize the solution with 10% sodium hydroxide until it is basic, which will precipitate the product.[6]

  • Collect the yellow precipitate by vacuum filtration and wash with cold water.

Protocol 4: Synthesis of this compound
  • Dissolve 3,4-dimethyl-5-nitroaniline in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.[8][9]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

  • To the cold diazonium salt solution, add it slowly to a separate flask of boiling dilute sulfuric acid. Nitrogen gas will evolve.[9]

  • After the gas evolution ceases, cool the reaction mixture.

  • The product can be isolated by steam distillation or solvent extraction followed by purification.[10]

Visualizations

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_diazotization Step 4: Diazotization & Hydrolysis start 3,4-Dimethylaniline acetylation React with Acetic Anhydride & Glacial Acetic Acid start->acetylation product1 N-(3,4-dimethylphenyl)acetamide acetylation->product1 nitration Nitration with HNO3/H2SO4 product1->nitration product2 N-(3,4-dimethyl-5-nitrophenyl)acetamide nitration->product2 hydrolysis Acid Hydrolysis product2->hydrolysis product3 3,4-Dimethyl-5-nitroaniline hydrolysis->product3 diazotization Diazotization with NaNO2/H2SO4 product3->diazotization hydrolysis2 Hydrolysis of Diazonium Salt diazotization->hydrolysis2 final_product This compound hydrolysis2->final_product

Caption: Overall workflow for the multi-step synthesis of this compound.

Troubleshooting_Nitration start Low Yield or Impure Product in Nitration Step q1 Is the product a mixture of isomers? start->q1 q2 Is there evidence of dinitration? start->q2 q3 Was the reaction temperature controlled? start->q3 sol1 Optimize column chromatography. Consider alternative solvent systems. q1->sol1 Yes sol2 Add nitrating agent more slowly. Ensure efficient cooling. q2->sol2 Yes sol3 Maintain temperature at 0-10 °C. Use an ice-salt bath. q3->sol3 No

Caption: Troubleshooting logic for the nitration of N-(3,4-dimethylphenyl)acetamide.

References

Stability and degradation of 3,4-Dimethyl-5-nitrophenol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Dimethyl-5-nitrophenol

Welcome to the technical support guide for this compound (CAS 65151-58-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs) on Handling and Stability

This section addresses the most common questions regarding the day-to-day use and storage of this compound.

Question 1: What are the optimal storage conditions for long-term stability?

Answer: For long-term stability, this compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidative degradation.[1][3]

  • Expert Insight (The "Why"): The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light and atmospheric oxygen. The nitro group is generally stable but can participate in redox reactions under certain conditions. Cool, dark, and inert conditions minimize the kinetic energy available for these degradation reactions to occur, preserving the compound's purity over time.

Question 2: My stock solution in DMSO turned a slightly deeper yellow after a few days on the benchtop. Is this a sign of degradation?

Answer: Yes, a color change, particularly a deepening of the yellow hue typical of nitrophenols, is often an early indicator of degradation. While nitrophenols are inherently colored, intensification of this color can suggest the formation of nitrophenoxide ions or other chromophoric degradation products.

  • Expert Insight (The "Why"): The color of nitrophenols is pH-dependent. Even in an unbuffered solvent like DMSO, absorbed atmospheric CO₂ can create a slightly acidic environment, while interaction with basic impurities or light can lead to the formation of the intensely colored yellow phenoxide anion. More significantly, light can induce photochemical reactions.[4] We strongly recommend preparing fresh solutions for each experiment or, if solutions must be stored, doing so in amber vials at -20°C for no more than a few days.

Question 3: What is the impact of pH on the stability of this compound in aqueous solutions?

Answer: The pH of an aqueous solution is a critical factor governing the stability of this compound.

  • Acidic to Neutral pH (pH < 7): The compound exists predominantly in its protonated, molecular form. In this state, it is relatively stable, though susceptible to strong oxidizing agents or prolonged UV exposure.

  • Alkaline pH (pH > 7-8): As the pH increases above the compound's pKa (estimated to be around 8.2 for structurally similar compounds), it deprotonates to form the 3,4-dimethyl-5-nitrophenoxide anion.[5] This anion is more electron-rich and thus more susceptible to oxidative degradation.[6][7] The increased electron density on the aromatic ring makes it a more favorable target for electrophilic attack and oxidation.

  • Expert Insight (The "Why"): The stability of phenols is intrinsically linked to the protonation state of the hydroxyl group. The phenoxide form is a much stronger activating group for the aromatic ring than the neutral hydroxyl group, making the ring more vulnerable to degradation pathways initiated by oxidation.[7] Therefore, for experimental work in aqueous buffers, it is crucial to work at a pH well below the pKa if oxidation is a concern.

pH Range Predominant Species Relative Stability Primary Concerns
< 7Phenol (protonated)HighPhotodegradation
> 8Phenoxide (deprotonated)Low to ModerateOxidative Degradation, Photodegradation

Question 4: Is this compound susceptible to photodegradation? I plan to run a multi-hour experiment under ambient laboratory light.

Answer: Yes, nitrophenols as a class are known to be susceptible to photodegradation, especially when in solution and exposed to UV or even strong visible light.[4][8][9] The nitro group can absorb light energy, leading to the formation of reactive species that initiate degradation.

  • Expert Insight (The "Why"): The degradation mechanism often involves the generation of hydroxyl radicals (•OH) in aqueous media, which can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization to CO₂ and H₂O under ideal photocatalytic conditions.[10][11] For routine lab work, this translates to the formation of various unwanted byproducts. It is imperative to protect solutions from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to direct light during experiments.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues.

Issue 1: I'm seeing unexpected peaks in my HPLC/LC-MS chromatogram after my experiment.

Causality Analysis: The appearance of new, unexpected peaks is a classic sign of compound degradation or reaction. The key is to identify the source of the stress that caused the change.

Troubleshooting Workflow:

G A Unexpected Peak(s) Observed B 1. Analyze 'Time Zero' Control (Sample before experiment) A->B C Peaks Present in T0? B->C D Issue is Starting Material Purity. Verify stock compound. C->D Yes E No, T0 is Clean C->E No F 2. Analyze Negative Control (Vehicle/Solvent through same process) E->F G Peaks Present in Control? F->G H Issue is Solvent/Reagent Contamination or System Carryover. G->H Yes I No, Control is Clean G->I No J 3. Investigate Experimental Conditions I->J K Was sample exposed to: - Light? - High Temperature? - Extreme pH? - Oxidizing/Reducing Agents? J->K L Perform Forced Degradation Study (See Protocol Below) to identify specific vulnerability. K->L G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Interpretation A 1 mg/mL Stock Solution B Aliquot Stock for Each Condition A->B C Acid (1N HCl, 60°C) B->C D Base (1N NaOH, RT) B->D E Oxidative (6% H2O2, RT) B->E F Thermal (80°C) B->F G Photolytic (UV/Vis Light) B->G H Neutralize & Dilute Samples C->H D->H E->H F->H G->H I Inject into HPLC-UV System H->I J Analyze Chromatograms I->J K Compare Stressed vs. Control J->K L Quantify % Degradation K->L M Identify Stability Liabilities L->M

References

Troubleshooting guide for nitrophenol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nitrophenols.

Troubleshooting Guides

This section addresses common problems encountered during nitrophenol synthesis in a question-and-answer format.

Question 1: My nitrophenol synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in nitrophenol synthesis are frequently caused by several factors, primarily related to reaction conditions and the inherent reactivity of phenol.

  • Oxidation of Phenol: Phenol is highly susceptible to oxidation by nitric acid, especially at elevated temperatures and with concentrated acid. This leads to the formation of complex, tarry byproducts instead of the desired nitrophenol.[1][2]

  • Polysubstitution: The activating hydroxyl group of phenol makes the aromatic ring highly reactive, which can lead to the formation of di- and tri-nitrophenols, consuming the starting material and reducing the yield of the desired mononitrated product.[3][4]

  • Suboptimal Temperature Control: The nitration of phenol is an exothermic reaction.[5] If the temperature is not carefully controlled, it can accelerate side reactions like oxidation and polysubstitution.[1]

To improve your yield:

  • Maintain Low Temperatures: It is crucial to keep the reaction temperature low. Many procedures recommend temperatures below 20°C, with some protocols specifying a range of 0-5°C, particularly during the addition of reagents.[1][6] Using an ice bath is a common practice to manage the exothermic nature of the reaction.[5]

  • Use Dilute Nitric Acid: Using dilute nitric acid helps to control the reaction rate and minimize oxidative side reactions.[4][7] Concentrated nitric acid is more likely to cause oxidation and lead to the formation of 2,4,6-trinitrophenol (picric acid).[7][8]

  • Control Reagent Addition: Add the nitrating agent (or the phenol solution) slowly and dropwise to the reaction mixture with continuous and vigorous stirring.[5][9] This ensures even mixing, helps to dissipate heat, and prevents localized areas of high reactant concentration which can promote side reactions.[1]

  • Optimize Reaction Time: Increasing the reaction time may lead to a higher conversion of the starting material. However, prolonged reaction times can also increase the likelihood of side product formation. The optimal reaction time should be determined experimentally, for instance, by monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

Question 2: I am getting a mixture of ortho- and para-nitrophenol. How can I improve the regioselectivity of my reaction?

Answer:

The hydroxyl group of phenol is an ortho, para-director, meaning that direct nitration will almost always produce a mixture of these two isomers.[2][3] The ratio of these isomers can be influenced by reaction conditions.

  • Temperature: Lower temperatures generally favor the formation of the para-isomer.[6]

  • Nitrating Agent: The choice and concentration of the nitrating agent can affect the isomer ratio.

Strategies to improve regioselectivity or obtain a specific isomer:

  • For p-Nitrophenol:

    • Protecting the ortho positions: One advanced strategy involves protecting the ortho positions before nitration. For example, using a Claisen rearrangement with allyl groups to block the ortho positions can direct nitration to the para position. The protecting groups can then be removed.[10]

    • Nitrosation-Oxidation: A highly selective industrial method involves a two-step process. First, the phenol is reacted with a nitrosating agent (like sodium nitrite in an acidic medium) to selectively form the 4-nitrosophenol. This intermediate is then oxidized to 4-nitrophenol.[1]

  • For m-Nitrophenol: Direct nitration of phenol does not yield the meta-isomer in any significant amount.[3] To synthesize m-nitrophenol, an alternative route starting from m-nitroaniline is typically used. This involves the diazotization of m-nitroaniline followed by hydrolysis of the resulting diazonium salt.[11]

  • Separation of Isomers: Since obtaining a single isomer directly can be challenging, a common approach is to synthesize the mixture and then separate the isomers. Steam distillation is a very effective method for separating o-nitrophenol from p-nitrophenol. The o-nitrophenol is volatile with steam due to intramolecular hydrogen bonding, while the p-nitrophenol is not, due to intermolecular hydrogen bonding.[4][7][12]

Question 3: My reaction mixture has turned into a dark, tarry substance. What causes this and how can I prevent it?

Answer:

The formation of dark, tarry substances is a classic problem in phenol nitration, primarily caused by the oxidation of the phenol ring by nitric acid.[1][2] Phenols are very easily oxidized, and this side reaction is exacerbated by:

  • High Temperatures: The rate of oxidation increases significantly with temperature.[1]

  • Concentrated Nitric Acid: The stronger the oxidizing agent, the more likely tar formation becomes.[1]

To minimize or prevent tar formation:

  • Strict Temperature Control: Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of reagents and for the duration of the reaction.[1]

  • Use Dilute Nitric Acid: Employing a more dilute solution of nitric acid will reduce its oxidizing power.[1][6]

  • Vigorous Stirring: Ensure efficient and constant stirring to prevent localized overheating and high concentrations of the nitrating agent.[1]

  • Neutralization after Reaction: After the reaction is complete, it is sometimes recommended to neutralize the mixture with a suitable base like chalk (calcium carbonate) to stop further reactions and degradation of the product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nitration of phenol?

A1: The nitration of phenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group on the phenol ring is an activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles.[8][13] The lone pair of electrons on the oxygen atom delocalizes into the ring, particularly at the ortho and para positions.[14] The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid. The nitronium ion then attacks the electron-rich ring to form the nitrophenol products.[7]

Q2: How can I effectively separate the ortho- and para-nitrophenol isomers after the reaction?

A2: The most common and effective method for separating o-nitrophenol and p-nitrophenol is steam distillation .[4][12]

  • o-Nitrophenol has an intramolecular hydrogen bond (a hydrogen bond within the same molecule), which makes it less polar and more volatile. It will distill over with the steam.[7][15]

  • p-Nitrophenol exhibits intermolecular hydrogen bonding (hydrogen bonds between different molecules), leading to a higher boiling point and lower volatility. It will remain in the distillation flask.[7][15]

Other purification methods include:

  • Column Chromatography: This technique can be used to separate the isomers based on their different polarities. The less polar o-nitrophenol will elute first.[3]

  • Recrystallization: This can be used to purify the individual isomers after they have been separated, for example, by steam distillation.[16][17]

Q3: Is it possible to synthesize 2,4,6-trinitrophenol (picric acid) directly from phenol?

A3: Yes, 2,4,6-trinitrophenol can be synthesized by reacting phenol with concentrated nitric acid.[7][8] However, this reaction can be vigorous and is prone to oxidation, leading to lower yields and the formation of byproducts. A more controlled and modern method involves first treating phenol with concentrated sulfuric acid to form phenol-2,4-disulfonic acid. This intermediate is then reacted with concentrated nitric acid to yield 2,4,6-trinitrophenol with better results.[18]

Q4: What are some of the key safety precautions to take during nitrophenol synthesis?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Phenol can cause severe skin burns.[5]

  • Fume Hood: Perform the reaction in a well-ventilated fume hood as nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic.

  • Exothermic Reaction: Be prepared for an exothermic reaction. Use an ice bath to control the temperature and add reagents slowly.

  • Handling of Acids: Handle concentrated nitric and sulfuric acids with extreme care as they are highly corrosive.

  • Picric Acid: If synthesizing 2,4,6-trinitrophenol (picric acid), be aware that in its dry state, it is a shock-sensitive explosive.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and resulting yields for nitrophenol synthesis as reported in various studies.

Phenol (g)Nitric Acid Conc.Temperature (°C)Reaction Time (hr)Total Yield (%)Ortho:Para RatioReference
94Conc. H₂SO₄, NaNO₃< 202~85 (o+p)1:1[9]
8.0Dilute (10mL in 35mL H₂O)45-500.17Not specifiedNot specified[5]
5.032.5%2019177:14[6]
5.040%20Not specified72Not specified[6]
5.050%20Not specified55Not specified[6]

Experimental Protocols

Protocol 1: Synthesis of ortho- and para-Nitrophenol

This protocol is adapted from procedures involving the direct nitration of phenol with dilute nitric acid.[5][9]

Materials:

  • Phenol

  • Concentrated Nitric Acid

  • Water

  • Ice

  • Round-bottom flask (250 mL)

  • Separatory funnel

  • Beakers

  • Stirring apparatus

  • Thermometer

  • Steam distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask, prepare a dilute solution of nitric acid by slowly adding 10 mL of concentrated nitric acid to 35 mL of cold water, while cooling the flask in an ice bath.[5]

  • Carefully add 8.0 g of phenol in small portions to the stirred, cold nitric acid solution.[5]

  • Maintain the reaction temperature between 45-50°C using the ice bath to control the exothermic reaction.[5]

  • After all the phenol has been added, continue stirring the mixture for an additional 10 minutes.[5] The mixture will likely become dark and oily.

  • Pour the reaction mixture into a separatory funnel and allow the layers to separate. The lower layer contains the nitrophenol mixture.

  • Wash the organic layer with water to remove any remaining acid.

  • Set up a steam distillation apparatus and add the crude nitrophenol mixture to the distillation flask with a sufficient amount of water.

  • Begin the steam distillation. The o-nitrophenol, being steam volatile, will co-distill with the water and can be collected in a receiving flask.[12]

  • Continue the distillation until no more oily drops of o-nitrophenol are observed in the distillate.

  • The p-nitrophenol remains in the distillation flask and can be isolated by cooling the flask to induce crystallization, followed by filtration.[9][12]

  • The collected o-nitrophenol can be separated from the water in the distillate by extraction or cooling to induce crystallization.

  • Purify both isomers further by recrystallization if necessary.

Protocol 2: Synthesis of m-Nitrophenol via Diazotization

This protocol is based on the synthesis from m-nitroaniline.[11]

Materials:

  • m-Nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

  • Beakers (4 L, 5 L)

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Diazotization:

    • In a 4 L beaker, add 210 g of finely powdered m-nitroaniline to a cold mixture of 450 cc of water and 330 cc of concentrated sulfuric acid with stirring.[11]

    • Add approximately 800 g of crushed ice to the mixture.[11]

    • Rapidly add a solution of 105 g of sodium nitrite in 250 cc of water over 8-10 minutes, keeping the temperature between 0-5°C.[11]

    • Stir for another 5-10 minutes. A crystalline precipitate of m-nitrobenzenediazonium sulfate will form.[11]

  • Hydrolysis:

    • In a 5 L round-bottom flask, heat a mixture of 1 L of concentrated sulfuric acid and 750 cc of water to boiling (around 160°C).[11]

    • Add the supernatant liquid from the diazotization step to the boiling acid mixture at a rate that maintains vigorous boiling.[11]

    • Then, add the crystalline diazonium salt in small portions.[11]

  • Isolation and Purification:

    • After the addition is complete, allow the mixture to cool, which will cause the m-nitrophenol to separate as a dark oil that later solidifies.[11]

    • Collect the crude product by filtration and wash with cold water.

    • The crude product can be purified by distillation under reduced pressure (b.p. 160-165°C at 12 mm).[11]

Visualizations

Nitrophenol_Synthesis_Pathway Phenol Phenol Intermediate Carbocation Intermediate Phenol->Intermediate Electrophilic Attack Byproducts Oxidation/Poly-nitrated Products (Tars) Phenol->Byproducts NitratingMixture Dilute HNO₃ NitratingMixture->Intermediate o_Nitrophenol o-Nitrophenol Intermediate->o_Nitrophenol Deprotonation p_Nitrophenol p-Nitrophenol Intermediate->p_Nitrophenol Deprotonation HighTemp High Temp / Conc. Acid HighTemp->Byproducts

Caption: General reaction pathway for the electrophilic nitration of phenol.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes Success Successful Synthesis Problem->Success No WrongIsomer Wrong Isomer Ratio? LowYield->WrongIsomer No Sol_Yield Action: - Lower Temperature - Use Dilute Acid - Slow Reagent Addition LowYield->Sol_Yield Yes TarFormation Tar Formation? WrongIsomer->TarFormation No Sol_Isomer Action: - Adjust Temperature - Use Separation Techniques (Steam Distillation) - Consider Alternate Synthesis WrongIsomer->Sol_Isomer Yes TarFormation->Success No Sol_Tar Action: - Strict Temp Control (0-5°C) - Use Dilute Acid - Vigorous Stirring TarFormation->Sol_Tar Yes Sol_Yield->Start Retry Sol_Isomer->Start Retry Sol_Tar->Start Retry

Caption: A logical workflow for troubleshooting common issues in nitrophenol synthesis.

Isomer_Separation Crude Crude Reaction Mixture (o- and p-nitrophenol) SteamDist Steam Distillation Crude->SteamDist Distillate Distillate SteamDist->Distillate Vapor Phase Residue Flask Residue SteamDist->Residue Liquid Phase o_NP o-Nitrophenol (Volatile) Distillate->o_NP Isolation p_NP p-Nitrophenol (Non-volatile) Residue->p_NP Isolation

Caption: Workflow for the separation of o- and p-nitrophenol using steam distillation.

References

How to avoid over-nitration in the synthesis of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Dimethyl-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis, with a primary focus on avoiding over-nitration.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenge in the nitration of 3,4-dimethylphenol is controlling the regioselectivity and preventing over-nitration. The starting material is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and two methyl groups. This high reactivity can easily lead to the formation of dinitro and trinitro derivatives, as well as other isomeric mononitrated products.

Q2: What are the potential side products when nitrating 3,4-dimethylphenol?

Besides the desired this compound, several other isomers and over-nitrated compounds can be formed. The primary side products include:

  • Isomeric mononitrophenols: 3,4-Dimethyl-2-nitrophenol and 3,4-Dimethyl-6-nitrophenol.

  • Dinitrophenols: For instance, 3,4-dimethyl-2,6-dinitrophenol.

  • Oxidation products: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts.

Q3: How do reaction conditions influence the product distribution?

Reaction conditions play a critical role in determining the ratio of the desired product to byproducts. Key parameters to control are:

  • Temperature: Lower temperatures generally favor mononitration and reduce the rate of side reactions.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Milder nitrating agents are preferred to avoid over-nitration.

  • Solvent: The solvent can influence the solubility of reactants and the reactivity of the nitrating species.

  • Reaction Time: Careful monitoring of the reaction progress is necessary to quench the reaction upon completion of the desired mononitration, preventing further nitration.

Troubleshooting Guide: Avoiding Over-nitration

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low yield of this compound Reaction conditions are too harsh, leading to over-nitration and/or oxidation.- Lower the reaction temperature (e.g., maintain at 0-5 °C).- Use a milder nitrating agent (see recommended protocol below).- Reduce the concentration of the nitrating agent.- Carefully monitor the reaction time using TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Formation of significant amounts of dinitro compounds - Excess of nitrating agent.- Elevated reaction temperature.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess of the nitrating agent.- Maintain strict temperature control.- Optimize the reaction time through careful monitoring.
Presence of multiple mononitro isomers The directing effects of the hydroxyl and methyl groups lead to substitution at multiple positions.- Employ a regioselective nitrating system. The use of a heterogeneous system with a solid acid support can enhance regioselectivity.- Consider using a protecting group for the hydroxyl function to modulate its directing effect, though this adds extra steps to the synthesis.
Formation of dark, tarry byproducts Oxidation of the phenol by the nitrating agent.- Use a milder nitrating agent that is less oxidizing.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Data Presentation: Comparison of Nitrating Conditions (Hypothetical Data)

Nitrating System Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of other Mononitro Isomers (%) Yield of Dinitro Products (%)
Conc. HNO₃ / Conc. H₂SO₄251< 10> 40> 50
Dilute HNO₃ in Acetic Acid102255025
NaNO₃ / Methanesulfonic Acid04404515
Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ in CH₂Cl₂Room Temp.36525< 10

This data is illustrative and intended to demonstrate expected trends.

Experimental Protocols

Recommended Protocol for Selective Mononitration of 3,4-Dimethylphenol

This protocol is adapted from a general method for the mild and heterogeneous nitration of phenols and is expected to favor the formation of the mononitrated product while minimizing over-nitration.

Materials:

  • 3,4-Dimethylphenol

  • Magnesium sulfate monohydrate (Mg(HSO₄)₂) or Sodium bisulfate monohydrate (NaHSO₄·H₂O)

  • Sodium nitrate (NaNO₃)

  • Wet silica gel (50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a suspension of 3,4-dimethylphenol (1.0 mmol), Mg(HSO₄)₂ (1.0 mmol), NaNO₃ (1.0 mmol), and wet silica gel (50% w/w, 0.2 g) in dichloromethane (10 mL).

  • Stir the heterogeneous mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material, typically within 3-4 hours), filter the reaction mixture.

  • Wash the solid residue with dichloromethane (2 x 10 mL).

  • Combine the filtrate and washings and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizations

Nitration_Pathway Start 3,4-Dimethylphenol Mononitro_Isomers Mononitro Isomers Start->Mononitro_Isomers Mononitration Oxidation Oxidation Products (Tars) Start->Oxidation Oxidation NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4 or Mg(HSO4)2/NaNO3) NitratingAgent->Mononitro_Isomers Target This compound (Desired Product) Mononitro_Isomers->Target Side_Isomer1 3,4-Dimethyl-2-nitrophenol Mononitro_Isomers->Side_Isomer1 Side_Isomer2 3,4-Dimethyl-6-nitrophenol Mononitro_Isomers->Side_Isomer2 Dinitro Dinitro Products (Over-nitration) Mononitro_Isomers->Dinitro Further Nitration

Caption: Reaction pathway for the nitration of 3,4-Dimethylphenol.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Product Mixture (TLC, GC-MS, NMR) Start->Analyze CheckOverNitration High levels of dinitro products? Analyze->CheckOverNitration CheckIsomers Low yield of desired 5-nitro isomer? CheckOverNitration->CheckIsomers No ReduceTemp Decrease Temperature CheckOverNitration->ReduceTemp Yes ReduceReagent Lower Nitrating Agent Concentration CheckOverNitration->ReduceReagent Yes ReduceTime Shorten Reaction Time CheckOverNitration->ReduceTime Yes CheckTars Significant tar formation? CheckIsomers->CheckTars No ChangeReagent Use Milder/More Regioselective Reagent CheckIsomers->ChangeReagent Yes ProtectOH Consider Protecting Group Strategy CheckIsomers->ProtectOH Yes Success Successful Synthesis CheckTars->Success No MilderReagent Use Milder Nitrating Agent CheckTars->MilderReagent Yes InertAtmosphere Run under Inert Atmosphere CheckTars->InertAtmosphere Yes ReduceTemp->Analyze ReduceReagent->Analyze ReduceTime->Analyze ChangeReagent->Analyze ProtectOH->Analyze MilderReagent->Analyze InertAtmosphere->Analyze

Caption: Troubleshooting workflow for optimizing the synthesis.

Catalyst deactivation during the reduction of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 3,4-Dimethyl-5-nitrophenol to its corresponding amine, 5-amino-3,4-dimethylphenol.

Troubleshooting Guide: Catalyst Deactivation and Incomplete Reactions

This guide addresses common issues encountered during the catalytic reduction of this compound.

Symptom Potential Cause Troubleshooting Steps & Solutions
Slow or Stalled Reaction Catalyst Deactivation: The catalyst has lost its activity.1. Catalyst Poisoning: - Purify starting materials and solvents to remove potential poisons like sulfur or halide compounds. - If poisoning is suspected, replace the catalyst with a fresh batch. 2. Catalyst Fouling: - Formation of polymeric byproducts or intermediates on the catalyst surface can block active sites. - Attempt catalyst regeneration by washing with a suitable solvent or by calcination if applicable. 3. Sintering: - If the reaction was run at elevated temperatures, the metal nanoparticles on the catalyst support may have agglomerated. - Optimize the reaction temperature to the lowest effective level.
Insufficient Catalyst Loading: Not enough catalyst to drive the reaction to completion.- Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
Poor Hydrogen Availability: Inadequate supply of the reducing agent.For H₂ Gas: - Check for leaks in the hydrogenation apparatus. - Ensure adequate agitation to facilitate gas-liquid mass transfer. - Increase hydrogen pressure if the equipment allows. For Transfer Hydrogenation (e.g., Hydrazine, Ammonium Formate): - Ensure the hydrogen donor is fresh and used in sufficient stoichiometric excess.
Formation of Colored Byproducts Incomplete Reduction: Accumulation of intermediates.The reduction of nitro groups proceeds through nitroso and hydroxylamine intermediates, which can condense to form colored azo or azoxy compounds.[1] - Improve reaction conditions to favor complete reduction to the amine (e.g., increase hydrogen pressure, catalyst loading, or reaction time).
Side Reactions: Undesired reactions occurring under the reaction conditions.- Lowering the reaction temperature may reduce the rate of side reactions.
Low Product Yield Product Inhibition: The amine product may adsorb onto the catalyst surface, inhibiting further reaction.- Increasing the catalyst loading can sometimes mitigate this effect.
Loss of Product During Workup: - Ensure the filtration method to remove the catalyst is efficient. Be aware that palladium on carbon (Pd/C) is pyrophoric and the filter cake should be kept wet.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of this compound?

A1: While specific studies on this compound are limited, the reduction of substituted nitroaromatics is commonly achieved using heterogeneous catalysts. Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation.[3] Other effective catalysts include platinum on carbon (Pt/C), Raney Nickel, and other noble metal catalysts like rhodium and ruthenium.[4][5] The choice of catalyst can be influenced by the presence of other functional groups in the molecule.

Q2: What are the primary mechanisms of catalyst deactivation in this reaction?

A2: Catalyst deactivation can be categorized into three main types:

  • Chemical Deactivation: This includes poisoning by impurities (e.g., sulfur compounds) that bind to active sites, and fouling, where carbonaceous deposits or polymeric byproducts block catalyst pores.

  • Thermal Deactivation: High reaction temperatures can lead to the sintering of supported metal catalysts, which reduces the active surface area.

  • Mechanical Deactivation: For solid catalysts in slurry reactors, attrition or crushing of the catalyst particles can occur over time, leading to a loss of active material.

Q3: How can I identify the cause of my catalyst's deactivation?

A3: A systematic approach involving catalyst characterization is necessary. Techniques such as BET surface area analysis can indicate sintering or fouling, while elemental analysis (e.g., XPS or EDX) can detect the presence of poisons on the catalyst surface. Temperature-programmed desorption (TPD) or oxidation (TPO) can help characterize coke deposits.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Catalyst regeneration is often possible, depending on the deactivation mechanism. For fouling by organic residues, washing the catalyst with a suitable solvent may restore activity.[2] For deactivation by coking, a controlled calcination (heating in the presence of air) can burn off the carbonaceous deposits. Poisoning is often irreversible.

Q5: What are suitable solvents and reducing agents for this reaction?

A5: Common solvents for catalytic hydrogenation include alcohols (methanol, ethanol), ethyl acetate, and tetrahydrofuran (THF).[3] The choice of solvent can sometimes influence the reaction rate.[4] The most common reducing agent is hydrogen gas (H₂).[2] Alternatively, transfer hydrogenation can be employed using hydrogen donors such as hydrazine, ammonium formate, or silanes.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol provides a general method for the reduction of a nitroaromatic compound like this compound.

  • Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker flask), dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.

  • Hydrogenation: Seal the reaction vessel. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times. Then, evacuate and backfill with hydrogen gas (typically to a pressure of 1-4 atm).[2]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or by observing hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst on the filter paper is pyrophoric and should be kept wet with solvent or water and disposed of properly.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-3,4-dimethylphenol, which can be further purified if necessary.

Protocol 2: General Procedure for Transfer Hydrogenation using Pd/C and Hydrazine Hydrate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add 10% Palladium on carbon (typically 2-5 mol % Pd).

  • Reaction: Heat the mixture to reflux. Carefully add hydrazine hydrate (2-4 equivalents) dropwise to the refluxing mixture. An exothermic reaction may be observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent and filter through a pad of Celite to remove the catalyst, ensuring the filter cake remains wet.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography.

Data Presentation

The following tables provide representative reaction conditions for the reduction of substituted nitrophenols, which can serve as a starting point for optimizing the reduction of this compound.

Table 1: Example Conditions for Pd/C Catalyzed Hydrogenation of Nitroarenes

SubstrateCatalyst Loading (mol %)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)
4-Nitrotoluene10% Pd/C (0.1 eq by wt)H₂ (1 atm)EtOAcRoom Temp.16>95
2-Nitrophenol10% Pd/C (0.05 eq by wt)H₂ (1 atm)MeOHRoom Temp.16>95
4-Nitroanisole10% Pd/C (0.1 eq by wt)H₂ (40 psi)EtOHRoom Temp.2>98

Data is illustrative and based on general procedures for nitroarene reduction.[3]

Table 2: Comparison of Catalysts for 4-Nitrophenol Reduction

CatalystReducing AgentSolventApparent Rate Constant (k_app)
Au NanoparticlesNaBH₄WaterVaries with size/support
Ag NanoparticlesNaBH₄WaterVaries with size/support
Ni-Cu BimetallicNaBH₄WaterHigh activity reported
Pd/GrapheneNaBH₄WaterHigh activity reported

This table presents a qualitative comparison of different catalyst systems often benchmarked with 4-nitrophenol reduction.[5][6][7][8]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Catalytic Hydrogenation A 1. Dissolve Substrate (this compound) in Solvent B 2. Add Catalyst (e.g., Pd/C) A->B C 3. Purge with Inert Gas, then Introduce H₂ B->C D 4. Stir Vigorously at Desired Temp/Pressure C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Purge with Inert Gas, Filter to Remove Catalyst E->F Reaction Complete G 7. Concentrate Filtrate to Obtain Crude Product F->G H 8. Purify Product (Recrystallization/Chromatography) G->H

Caption: Experimental workflow for catalytic hydrogenation.

G cluster_side_reaction Potential Side Reactions (Catalyst Fouling) A Nitroaromatic (R-NO₂) B Nitroso Intermediate (R-NO) A->B + 2[H] (on catalyst surface) C Hydroxylamine Intermediate (R-NHOH) B->C + 2[H] (on catalyst surface) E Azoxy/Azo Byproducts (R-N=N(O)-R / R-N=N-R) B->E Condensation D Amine Product (R-NH₂) C->D + 2[H] (on catalyst surface) C->E Condensation

Caption: General reaction pathway for nitro group reduction.

References

Issues with scaling up the production of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3,4-Dimethyl-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during its production.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield of Desired Product 1. Unfavorable Regioselectivity: The primary challenge in synthesizing this compound is directing the nitro group to the sterically hindered and electronically less favored C-5 position. The hydroxyl group is a strong ortho-, para-director, and the methyl groups are also ortho-, para-directing, favoring substitution at positions 2 and 6.[1][2][3] 2. Inadequate Nitrating Agent: The strength and composition of the nitrating agent may be insufficient to overcome the activation energy barrier for substitution at the desired position. 3. Sub-optimal Reaction Temperature: Temperature significantly affects the rate and selectivity of nitration.[4] An inappropriate temperature can either lead to no reaction or promote the formation of undesired isomers and byproducts.1. Choice of Nitrating Agent and Catalyst: Experiment with milder nitrating agents that may offer different selectivity profiles. Consider using a phase-transfer catalyst which has been shown to improve selectivity in some phenol nitrations. 2. Precise Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate and potentially improve selectivity.[4] Use a cryostat or an ice-salt bath for precise temperature management. 3. Slow and Controlled Reagent Addition: Add the nitrating agent dropwise to the solution of 3,4-dimethylphenol with vigorous stirring to ensure homogenous mixing and prevent localized overheating.
Formation of Multiple Isomers (e.g., 3,4-Dimethyl-2-nitrophenol, 3,4-Dimethyl-6-nitrophenol) 1. Strong Directing Effects of Substituents: The hydroxyl and methyl groups strongly direct nitration to the ortho and para positions relative to the hydroxyl group (positions 2 and 6).[1][2][3] 2. Steric Hindrance at the Target Position: The C-5 position is sterically hindered by the two adjacent methyl groups, making it a less favorable site for electrophilic attack compared to the more accessible C-2 and C-6 positions.1. Optimization of Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and solvent to find a window where the formation of the desired isomer is maximized. 2. Advanced Purification Techniques: Employ high-performance liquid chromatography (HPLC) or fractional crystallization to separate the desired this compound from its isomers. The choice of solvent system for crystallization is critical and may require extensive screening.
Presence of Di- and Tri-nitrated Byproducts 1. Over-nitration: Using an excess of the nitrating agent or running the reaction for too long can lead to the introduction of multiple nitro groups onto the aromatic ring. 2. Elevated Reaction Temperature: Higher temperatures increase the reaction rate and can promote further nitration of the initially formed mononitrophenol.[4]1. Stoichiometric Control: Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Careful Monitoring of Reaction Progress: Monitor the reaction using Thin Layer Chromatography (TLC) or HPLC to stop it once the formation of the desired product is maximized and before significant amounts of dinitrated products appear.
Oxidation of the Phenol (Dark-colored reaction mixture) 1. Strong Oxidizing Nature of Nitrating Agent: Nitric acid is a strong oxidizing agent and can oxidize the phenol, especially at higher concentrations and temperatures, leading to the formation of tarry byproducts.1. Use of Milder Nitrating Agents: Consider using alternative nitrating agents that are less oxidizing. 2. Low Reaction Temperature: Maintain a consistently low temperature throughout the reaction.
Difficulties in Product Isolation and Purification 1. Similar Physical Properties of Isomers: The various nitrated isomers of 3,4-dimethylphenol are likely to have similar polarities and boiling points, making their separation by conventional methods like distillation or simple column chromatography challenging.[5] 2. Presence of Tarry Byproducts: Oxidation products can complicate the purification process.1. Steam Distillation: If the ortho-isomers are the major byproducts, steam distillation can be effective for their removal as they tend to be more volatile due to intramolecular hydrogen bonding.[6] 2. Advanced Chromatographic Separation: Utilize preparative HPLC with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase to achieve baseline separation of the isomers.[7] 3. Recrystallization: Multiple recrystallizations from a carefully selected solvent or solvent mixture may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound?

A1: The primary challenge is achieving regioselectivity for the C-5 position. The existing hydroxyl and methyl groups are strong ortho-, para-directors, making substitution at the electronically and sterically less favored C-5 position difficult. This often results in low yields of the desired product and the formation of multiple isomers.[1][2][3]

Q2: What are the expected major byproducts in the nitration of 3,4-dimethylphenol?

A2: The expected major byproducts are the isomeric mononitrophenols: 3,4-Dimethyl-2-nitrophenol and 3,4-Dimethyl-6-nitrophenol. Depending on the reaction conditions, dinitrated and trinitrated phenols, as well as oxidation products (tars), can also be formed.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[8][9][10]

Q4: What are the key safety precautions to take during the nitration of 3,4-dimethylphenol?

A4: Nitration reactions are highly exothermic and can become uncontrollable if not managed properly, leading to a risk of explosion.[4] Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Using an ice bath or cryostat to maintain a low and controlled temperature.

  • Adding the nitrating agent slowly and in a controlled manner.

  • Having a quenching agent (e.g., a large volume of cold water or a dilute base) readily available to stop the reaction in case of a thermal runaway.

Q5: What are the critical parameters to consider when scaling up the production of this compound?

A5: When scaling up, the following parameters are critical:

  • Heat Management: The surface-area-to-volume ratio decreases with increasing scale, making heat dissipation more challenging. Efficient cooling systems are essential to prevent runaway reactions.

  • Mixing and Mass Transfer: Ensuring uniform mixing of reactants is crucial for consistent reaction outcomes and to avoid localized "hot spots."

  • Reagent Addition Rate: The rate of addition of the nitrating agent must be carefully controlled and may need to be slower at a larger scale to manage heat generation.

  • Product Isolation and Purification: The methods used for purification at the lab scale may not be directly transferable to a larger scale. For example, large-scale chromatography can be expensive. Developing efficient crystallization or extraction procedures is crucial.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a suggested starting point and may require optimization.

Materials:

  • 3,4-Dimethylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethylphenol in dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3,4-dimethylphenol over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product will be a mixture of isomers. Purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by preparative HPLC.

Analytical HPLC Method for Purity Assessment
Parameter Condition
HPLC System Standard HPLC with UV-Vis Detector
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[8][10]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid
Flow Rate 1.0 mL/min[8]
Detection Wavelength UV detection at approximately 270-320 nm (requires optimization based on the UV spectrum of the compound)
Injection Volume 10-20 µL
Column Temperature 30 °C

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3,4-Dimethylphenol in Dichloromethane B Cool to 0-5 °C A->B D Slow Addition of Nitrating Mixture B->D C Prepare Nitrating Mixture (HNO3 + H2SO4) C->D E Maintain Temperature (0-5 °C) & Stir D->E F Monitor by TLC/HPLC E->F G Quench with Ice F->G H Liquid-Liquid Extraction G->H I Wash & Dry H->I J Evaporate Solvent I->J K Purify by Chromatography (Column/HPLC) J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Isomer_Check High concentration of isomers (2- and 6-nitro)? Start->Isomer_Check Dinitro_Check Presence of di-nitrated products? Isomer_Check->Dinitro_Check No Solution1 Optimize Reaction Conditions (Temp, Solvent, Nitrating Agent) & Enhance Purification (HPLC) Isomer_Check->Solution1 Yes Oxidation_Check Dark, tarry reaction mixture? Dinitro_Check->Oxidation_Check No Solution2 Reduce amount of Nitrating Agent & Monitor Reaction Closely Dinitro_Check->Solution2 Yes Solution3 Lower Reaction Temperature & Consider Milder Nitrating Agent Oxidation_Check->Solution3 Yes No_Reaction Check Reagent Quality & Reaction Setup Oxidation_Check->No_Reaction No

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Validation & Comparative

Acidity of 3,4-Dimethyl-5-nitrophenol: A Comparative Analysis with Isomeric Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the acidity of 3,4-Dimethyl-5-nitrophenol and its related isomers. The analysis is grounded in established principles of physical organic chemistry, supported by experimental pKa data for analogous compounds, and outlines detailed protocols for experimental determination. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of substitution patterns on the physicochemical properties of nitrophenol derivatives.

Quantitative Comparison of Acidity

CompoundStructurepKa
Phenol9.98
2-Nitrophenol (o-Nitrophenol)7.23
3-Nitrophenol (m-Nitrophenol)8.36
4-Nitrophenol (p-Nitrophenol)7.15
3,5-Dimethyl-4-nitrophenol8.25
2,6-Dimethyl-4-nitrophenol7.15
This compound Not Experimentally Determined

Factors Influencing Acidity: A Discussion

The acidity of substituted phenols is primarily governed by the electronic and steric effects of the substituents on the stability of the corresponding phenoxide ion.

Electronic Effects:

  • Inductive Effect (-I): The nitro group is strongly electron-withdrawing through the sigma bonds, which helps to disperse the negative charge of the phenoxide ion, thereby increasing acidity. This effect is distance-dependent.

  • Resonance Effect (-M): When the nitro group is in the ortho or para position relative to the hydroxyl group, it can delocalize the negative charge of the phenoxide ion through resonance, leading to significant stabilization and a marked increase in acidity. This effect is not operative from the meta position.

Steric Effects:

  • Steric Inhibition of Resonance (SIR): The presence of bulky groups, such as methyl groups, ortho to the nitro group can force the nitro group out of the plane of the benzene ring. This loss of planarity disrupts the overlap of p-orbitals, thereby diminishing the resonance effect of the nitro group and reducing its acid-strengthening ability.

Analysis of Isomers:

  • Nitrophenols: 4-Nitrophenol is a stronger acid than 3-nitrophenol because the nitro group at the para position can stabilize the phenoxide ion through both inductive and resonance effects. In contrast, the meta-nitro group in 3-nitrophenol can only exert an inductive effect. 2-Nitrophenol's acidity is comparable to that of 4-nitrophenol, though slightly weaker due to intramolecular hydrogen bonding which stabilizes the acidic proton.

  • Dimethyl-nitrophenols: The pKa of 3,5-dimethyl-4-nitrophenol (8.25) is significantly higher than that of 4-nitrophenol (7.15). This is a classic example of Steric Inhibition of Resonance. The two methyl groups ortho to the nitro group force it to twist out of the aromatic plane, reducing its ability to stabilize the phenoxide ion via resonance. Consequently, its acidity is reduced. In contrast, 2,6-dimethyl-4-nitrophenol has a pKa of 7.15, similar to 4-nitrophenol. In this isomer, the methyl groups are ortho to the hydroxyl group and do not sterically hinder the para-nitro group, allowing for full resonance stabilization.

Predicted Acidity of this compound:

Based on the principles discussed, the acidity of this compound can be qualitatively predicted. In this isomer, the nitro group is meta to the hydroxyl group. Therefore, it will primarily exert an electron-withdrawing inductive effect, increasing its acidity relative to phenol. The methyl groups at positions 3 and 4 will have a minor electron-donating inductive effect. Crucially, as the nitro group is not flanked by two ortho substituents, steric inhibition of resonance is not a primary factor as it is in 3,5-dimethyl-4-nitrophenol. However, since the nitro group is in the meta position, it cannot exert a resonance effect to stabilize the phenoxide ion. Therefore, the acidity of this compound is expected to be similar to, or slightly weaker than, that of 3-nitrophenol, placing its pKa in the range of 8-9.

Experimental Protocols for pKa Determination

To definitively determine the pKa of this compound, the following experimental methods can be employed.

Spectrophotometric Method

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 10).

  • Preparation of Phenol Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) and then dilute it to a constant concentration in each of the buffer solutions.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of each buffered phenol solution. Also, record the spectrum in a strongly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated form (HA) and in a strongly basic solution (e.g., pH 12) for the fully deprotonated form (A⁻).

  • Data Analysis: Determine the wavelength of maximum absorbance for the phenoxide ion (λmax). At this wavelength, plot the absorbance versus the pH of the solutions. The pKa is the pH at which the absorbance is halfway between the minimum (acidic) and maximum (basic) absorbance. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation:

    pKa = pH + log([HA]/[A⁻])

    where the ratio of the concentrations of the acidic and basic forms can be determined from the absorbance values.

Potentiometric Titration

This method involves titrating a solution of the phenol with a strong base and monitoring the pH.

Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the phenol solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, known increments. After each addition, allow the pH to stabilize and record the reading.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the phenol has been neutralized). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.

Logical Relationship of Acidity

The following diagram illustrates the key factors influencing the acidity of nitrophenol isomers.

Acidity_Factors cluster_outcome Outcome Electronic Electronic Effects Inductive Inductive Effect (-I) (through σ-bonds) Electronic->Inductive Resonance Resonance Effect (-M) (through π-system) Electronic->Resonance Steric Steric Effects SIR Steric Inhibition of Resonance (SIR) Steric->SIR Acidity Phenol Acidity (pKa) Inductive->Acidity Increases Acidity Resonance->Acidity Strongly Increases Acidity (ortho/para only) SIR->Resonance Diminishes

Caption: Factors influencing the acidity of substituted phenols.

Experimental Workflow for pKa Determination

The following diagram outlines the general workflow for the experimental determination of pKa values.

pKa_Workflow cluster_spec Spectrophotometric Method cluster_pot Potentiometric Titration start Start: Synthesize/Obtain This compound method_choice Choose Method start->method_choice spec_prep Prepare Buffered Phenol Solutions (varying pH) method_choice->spec_prep Spectrophotometry pot_prep Prepare Phenol Solution (known concentration) method_choice->pot_prep Potentiometry spec_measure Measure UV-Vis Absorbance spec_prep->spec_measure spec_analyze Plot Absorbance vs. pH spec_measure->spec_analyze spec_pka Determine pKa from Midpoint of Curve spec_analyze->spec_pka pot_titrate Titrate with Strong Base, Record pH pot_prep->pot_titrate pot_analyze Plot pH vs. Volume of Titrant pot_titrate->pot_analyze pot_pka Determine pKa from Half-Equivalence Point pot_analyze->pot_pka

Caption: Workflow for experimental pKa determination.

Steric Hindrance Effects on Acidity and Reactivity: A Comparative Analysis of 3,4-Dimethyl-5-nitrophenol and 2,6-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the steric hindrance effects in 3,4-dimethyl-5-nitrophenol and 2,6-dimethyl-4-nitrophenol. Understanding these effects is crucial for predicting the acidity, reactivity, and potential biological activity of substituted phenolic compounds. While experimental data for 2,6-dimethyl-4-nitrophenol is available, a direct experimental comparison with this compound is limited in the current literature. Therefore, this guide combines available experimental data with well-established principles of physical organic chemistry to draw reasoned comparisons.

Introduction: The Role of Steric Hindrance in Substituted Phenols

Substituted nitrophenols are a significant class of organic compounds used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides. Their chemical properties, particularly acidity and reactivity, are profoundly influenced by the nature and position of substituents on the benzene ring. Electron-withdrawing groups, such as the nitro group (-NO₂), generally increase the acidity of phenols by stabilizing the corresponding phenoxide ion through resonance and inductive effects. Conversely, electron-donating groups, like methyl groups (-CH₃), tend to decrease acidity.

However, the spatial arrangement of these substituents can introduce steric hindrance, which can either augment or counteract these electronic effects. This guide focuses on the steric hindrance imposed by methyl groups on the nitro group in two isomers of dimethyl-nitrophenol and its impact on their acidity and predicted reactivity.

Molecular Structures and Steric Environment

The positioning of the methyl and nitro groups in this compound and 2,6-dimethyl-4-nitrophenol creates distinct steric environments around the key functional groups.

  • 2,6-Dimethyl-4-nitrophenol: The two methyl groups are positioned ortho to the phenolic hydroxyl group and meta to the nitro group. This arrangement does not cause significant steric hindrance to the nitro group, allowing it to remain largely coplanar with the benzene ring. This planarity is essential for effective resonance delocalization of the negative charge in the phenoxide ion.

  • This compound: In this isomer, one methyl group is at the 3-position (meta to the hydroxyl and ortho to the nitro group), and the other is at the 4-position (para to the hydroxyl and meta to the nitro group). The methyl group at position 5 is ortho to the nitro group, which can lead to steric repulsion and force the nitro group to twist out of the plane of the benzene ring.

Impact on Acidity (pKa)

The acidity of a phenol is quantified by its pKa value, with a lower pKa indicating a stronger acid. The key determinant of acidity in nitrophenols is the stability of the phenoxide anion formed upon deprotonation.

Experimental and Predicted pKa Values
CompoundKey Structural FeaturePredicted Steric Hindrance on -NO₂Expected Effect on ResonanceConsequent Effect on AcidityExperimental pKaPredicted pKa
2,6-Dimethyl-4-nitrophenol Methyl groups are meta to the nitro group.MinimalUninhibited resonance stabilization of the phenoxide.More acidic~7.15[1][2]-
This compound A methyl group is ortho to the nitro group.SignificantSteric inhibition of resonance, destabilizing the phenoxide.Less acidicNot availableHigher than 2,6-dimethyl-4-nitrophenol
3,5-Dimethyl-4-nitrophenol (for comparison)Two methyl groups are ortho to the nitro group.HighStrong steric inhibition of resonance.Significantly less acidic~8.25[1][2]-
Discussion

For 2,6-dimethyl-4-nitrophenol , the nitro group can effectively participate in resonance, delocalizing the negative charge of the phenoxide ion across the benzene ring and onto the oxygen atoms of the nitro group. This significant stabilization results in a lower pKa, comparable to that of p-nitrophenol itself (~7.15).[1][2]

In contrast, for This compound , the methyl group at the 5-position is expected to sterically clash with the adjacent nitro group. This steric repulsion forces the nitro group to rotate out of the plane of the aromatic ring. This loss of planarity disrupts the overlap of the p-orbitals between the nitro group and the benzene ring, a phenomenon known as steric inhibition of resonance .[3] Consequently, the resonance stabilization of the phenoxide anion is diminished, making the compound less acidic (i.e., having a higher pKa) than 2,6-dimethyl-4-nitrophenol.

A well-documented example that supports this reasoning is the comparison between 2,6-dimethyl-4-nitrophenol (pKa ≈ 7.15) and 3,5-dimethyl-4-nitrophenol (pKa ≈ 8.25).[1][2] In the latter, two ortho methyl groups flank the nitro group, causing substantial steric hindrance and a significant decrease in acidity.[3][4] It is reasonable to infer that the single ortho methyl group in this compound would result in an intermediate pKa value, likely higher than that of the 2,6-isomer but lower than that of the 3,5-isomer.

Steric_Inhibition_of_Resonance cluster_0 Planar System (e.g., 2,6-Dimethyl-4-phenoxide) cluster_1 Non-Planar System (e.g., 3,4-Dimethyl-5-phenoxide) A Phenoxide Ion B Coplanar -NO₂ Group A->B C Effective p-orbital overlap B->C D Resonance Stabilization C->D E Increased Acidity (Lower pKa) D->E F Phenoxide Ion G Ortho-Methyl Group F->G H Steric Hindrance G->H I Twisted -NO₂ Group H->I J Disrupted p-orbital overlap I->J K Steric Inhibition of Resonance J->K L Decreased Acidity (Higher pKa) K->L

Predicted Effects on Reactivity

Steric hindrance is also expected to influence the reactivity of these isomers in various chemical transformations.

  • Reactions involving the hydroxyl group: The hydroxyl group in 2,6-dimethyl-4-nitrophenol is flanked by two ortho methyl groups, which will sterically hinder its approach by bulky reagents. In contrast, the hydroxyl group in this compound has only one ortho methyl group, suggesting it would be more accessible and potentially more reactive in reactions like etherification or esterification.

  • Reactions involving the nitro group: The nitro group in 2,6-dimethyl-4-nitrophenol is relatively unhindered and should be readily accessible for reactions such as reduction to an amino group. The nitro group in this compound is partially shielded by the ortho methyl group, which might slightly decrease its reactivity towards certain reagents.

  • Electrophilic aromatic substitution: The directing effects of the hydroxyl, nitro, and methyl groups, combined with steric considerations, will determine the outcome of further substitutions on the aromatic ring. The available positions and their activation/deactivation will differ between the two isomers, leading to different products.

Experimental Protocols

Synthesis of 2,6-Dimethyl-4-nitrophenol

A general method for the nitration of 2,6-dimethylphenol can be employed.[5]

Materials:

  • 2,6-dimethylphenol

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Acetone

  • Celite or Diatomaceous earth

  • Sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and bismuth (III) nitrate pentahydrate (1 equivalent) or iron (III) nitrate nonahydrate (1 equivalent), add acetone (approximately 10 mL per mmol of the limiting reagent).

  • Stir the resulting mixture at room temperature under air or at reflux for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, filter the insoluble materials through a pad of Celite. Wash the residue with a small amount of acetone.

  • Treat the filtrate with solid sodium bicarbonate until the evolution of CO₂ ceases.

  • Filter off the insoluble material again and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 2,6-dimethyl-4-nitrophenol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with literature values.

Synthesis of this compound

Conclusion

The comparison between this compound and 2,6-dimethyl-4-nitrophenol highlights the profound impact of steric hindrance on the properties of substituted phenols.

  • 2,6-Dimethyl-4-nitrophenol is expected to be the more acidic of the two isomers due to the minimal steric hindrance on the para-nitro group, allowing for effective resonance stabilization of the phenoxide anion.

  • This compound is predicted to be less acidic due to steric inhibition of resonance caused by the ortho-methyl group adjacent to the nitro group.

  • The reactivity of the hydroxyl and nitro groups in these isomers is also anticipated to differ based on the local steric environment.

While a comprehensive experimental comparison is currently lacking, the principles of physical organic chemistry provide a solid framework for predicting the relative properties of these compounds. Further experimental and computational studies on this compound are warranted to validate these predictions and provide a more complete understanding of its chemical behavior.

References

Validating the Chemical Structure of Synthesized 3,4-Dimethyl-5-nitrophenol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized 3,4-Dimethyl-5-nitrophenol. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide presents a comparative analysis based on predicted spectroscopic values and experimental data from structurally similar compounds. The provided data and protocols will enable researchers to effectively confirm the identity and purity of their synthesized product.

The validation of the synthesized this compound is achieved through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. By comparing the obtained spectra with the expected values and the data from analogous compounds, a confident structural confirmation can be made.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound alongside experimental data for the isomeric 3,5-Dimethyl-4-nitrophenol and the related compounds 4-Nitrophenol and 3,4-Dimethylphenol. This comparative approach allows for a robust validation of the synthesized compound's structure.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound Aromatic Protons Methyl Protons Hydroxyl Proton Solvent
This compound (Predicted) ~7.8 (s, 1H), ~7.6 (s, 1H)~2.3 (s, 3H), ~2.2 (s, 3H)VariableCDCl₃
3,5-Dimethyl-4-nitrophenol ~6.8 (s, 2H)~2.3 (s, 6H)VariableNot Specified
4-Nitrophenol ~8.19 (d, 2H), ~6.94 (d, 2H)-~6.3DMSO-d₆
3,4-Dimethylphenol ~6.9-7.1 (m, 3H)~2.18 (s, 3H), ~2.21 (s, 3H)~4.7CDCl₃

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Compound C-OH C-NO₂ Aromatic C-H Aromatic C-C Methyl Carbons Solvent
This compound (Predicted) ~155~148~125, ~118~138, ~135, ~130~20, ~15CDCl₃
3,5-Dimethyl-4-nitrophenol ~154~142~124~132~17Not Specified
4-Nitrophenol ~161.5~139.9~126.3, ~115.8--DMSO-d₆
3,4-Dimethylphenol ~151.7-~130.1, ~120.9, ~116.8~137.1, ~130.3, ~112.9~19.5, ~18.8CDCl₃

Table 3: FT-IR Spectral Data (Wavenumber in cm⁻¹)

Compound O-H Stretch Aromatic C-H Stretch NO₂ Asymmetric Stretch NO₂ Symmetric Stretch C=C Aromatic Stretch
This compound (Predicted) 3200-3600 (broad)~3100-3000~1530~1350~1600, ~1470
3,5-Dimethyl-4-nitrophenol Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
4-Nitrophenol 3325 (broad)3110, 3075159313451610, 1495
3,4-Dimethylphenol 3300 (broad)3020--1615, 1500

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions
This compound (Predicted) 167150 ([M-OH]⁺), 137 ([M-NO]⁺), 121 ([M-NO₂]⁺), 107, 91, 77
3,5-Dimethyl-4-nitrophenol 167Data not readily available
4-Nitrophenol 139109 ([M-NO]⁺), 93 ([M-NO₂]⁺), 65
3,4-Dimethylphenol 122107 ([M-CH₃]⁺), 94, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure accurate and reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the synthesized compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Obtain a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Acquisition: Scan the sample over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in this compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization Method: Use Electron Ionization (EI) as a standard hard ionization technique to induce fragmentation.

  • Instrumentation: Perform the analysis on a mass spectrometer capable of EI, such as a single quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed fragments with the predicted fragmentation of this compound to confirm the structure.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_validation Conclusion synthesis Synthesized This compound nmr ¹H & ¹³C NMR synthesis->nmr ir FT-IR synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data NMR Data (Shifts, Multiplicity) nmr->nmr_data ir_data IR Data (Functional Groups) ir->ir_data ms_data MS Data (Molecular Ion, Fragments) ms->ms_data comparison Comparison with Predicted & Known Spectra nmr_data->comparison ir_data->comparison ms_data->comparison validation Structure Validated comparison->validation Match rejection Structure Not Validated comparison->rejection Mismatch

Caption: Workflow for spectroscopic validation of this compound.

A Senior Application Scientist's Guide to Alternatives for 3,4-Dimethyl-5-nitrophenol in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role and Challenges of Substituted Nitrophenols

Substituted nitrophenols are foundational intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The specific substitution pattern on the aromatic ring dictates the compound's reactivity, acidity, and steric profile, making the selection of the correct isomer a critical decision in synthetic design. 3,4-Dimethyl-5-nitrophenol is one such intermediate, offering a unique combination of electronic and steric properties.

However, researchers frequently seek alternatives to a given starting material for numerous reasons: to fine-tune reaction kinetics, improve yields, mitigate specific side reactions, enhance product solubility, or simply due to the commercial availability and cost of the starting isomer. This guide provides an in-depth, data-driven comparison of this compound with rationally selected alternatives in two fundamental chemical reactions: O-Alkylation (Williamson Ether Synthesis) and Catalytic Nitro Group Reduction . By understanding the structure-activity relationships that govern performance in these key transformations, researchers can make more informed decisions in their synthetic strategies.

The alternatives chosen for this comparative analysis are:

  • Alternative A: 4-Nitrophenol: The parent compound without methyl substituents, serving as a baseline for electronic and steric effects.

  • Alternative B: 2,6-Dimethyl-4-nitrophenol: An isomer with significant steric hindrance around the phenolic hydroxyl group.

  • Alternative C: 3,5-Dimethyl-4-nitrophenol: An isomer where steric hindrance from the flanking methyl groups forces the nitro group to rotate out of the plane of the aromatic ring, a phenomenon known as Steric Inhibition of Resonance (SIR).[3][4][5]

Case Study 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction for forming ether linkages, proceeding via an SN2 mechanism where an alkoxide nucleophile attacks an alkyl halide.[6][7] The reaction's success is highly dependent on two key properties of the phenol:

  • Acidity (pKa): The ease of forming the prerequisite phenoxide ion. A lower pKa indicates a more acidic phenol, which can be deprotonated more readily by a weaker base under milder conditions.

  • Steric Hindrance: The degree of crowding around the phenoxide oxygen, which can impede the backside attack on the alkyl halide electrophile.[6][7][8]

Comparative Analysis of Acidity and Steric Profile

The acidity of a nitrophenol is governed by the electron-withdrawing ability of the nitro group, which stabilizes the resulting phenoxide anion. This effect is strongest when the nitro group is in the ortho or para position, allowing for stabilization via both the inductive (-I) and resonance (-R) effects.[1] Methyl groups are weakly electron-donating and can introduce significant steric effects.

CompoundStructureKey Structural Features & Predicted Impact on O-AlkylationpKa
Topic Compound: this compound this compoundNitro group is meta to the hydroxyl. Acidity is enhanced primarily by the -I effect. Moderate steric hindrance from the C4-methyl group.~8.4 (Est.)
Alternative A: 4-Nitrophenol 4-NitrophenolNitro group is para to the hydroxyl. Strong acidity due to -I and -R effects. Minimal steric hindrance.[1]7.15
Alternative B: 2,6-Dimethyl-4-nitrophenol 2,6-Dimethyl-4-nitrophenolStrong acidity like 4-nitrophenol. Severe steric hindrance around the -OH group due to two ortho methyl groups.[3]7.15
Alternative C: 3,5-Dimethyl-4-nitrophenol 3,5-Dimethyl-4-nitrophenolMethyl groups ortho to the nitro group force it out of plane, inhibiting resonance (-R effect). Acidity is reduced.[3][4][5]8.25[3][9][10]

Causality Behind Experimental Choices: The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is sufficient for the more acidic phenols (A and B). However, the less acidic phenols (Topic Compound and C) may require a stronger base or higher temperatures to ensure complete phenoxide formation, which is the rate-limiting prerequisite for the SN2 reaction. We select a primary alkyl halide (iodomethane) to minimize competing E2 elimination reactions.[6][7]

Experimental Protocol: Comparative O-Methylation

This protocol is designed to provide a reliable framework for comparing the O-alkylation reactivity of the selected phenols.

  • Preparation: To four separate, flame-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add the phenol (1.0 mmol), anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg), and anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Reaction Initiation: Stir the mixtures under a nitrogen atmosphere for 15 minutes at room temperature to facilitate phenoxide formation. To each flask, add iodomethane (CH₃I, 1.2 mmol, 75 µL).

  • Reaction Conditions: Heat the reaction mixtures to 60°C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress every 30 minutes by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol spot indicates reaction completion.

  • Workup: After 4 hours (or upon completion), cool the mixtures to room temperature. Pour each mixture into 25 mL of water and extract with diethyl ether (3 x 20 mL).

  • Purification & Analysis: Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding anisole derivative. Determine the isolated yield.

Predicted Performance and Data Summary
CompoundPredicted Relative RatePredicted Yield (%)Rationale for Performance
Topic Compound Moderate70-80%Less acidic than A/B, requiring more forcing conditions for deprotonation. Moderate steric hindrance allows for successful SN2 attack.
Alternative A Highest >95%Highly acidic (low pKa) for easy phenoxide formation and minimal steric hindrance, representing ideal conditions for the SN2 reaction.
Alternative B Lowest <10%Despite high acidity, the severe steric hindrance from two ortho-methyl groups effectively blocks the nucleophilic phenoxide from attacking the electrophile.[8]
Alternative C Moderate-Low60-70%Lower acidity (higher pKa) compared to A/B slows phenoxide formation.[3][10] Minimal steric hindrance at the oxygen site itself.

Workflow & Decision Logic for O-Alkylation

G start Start: Need to Synthesize a Hindered Ether? williamson Use Williamson Synthesis? start->williamson alternative_route Consider Alternative (e.g., Mitsunobu Reaction) williamson->alternative_route  No (e.g., tertiary halide needed) select_reagents Select Reagents: Primary Alkyl Halide + Phenol williamson->select_reagents  Yes check_phenol Is Phenol Sterically Hindered at Ortho Positions? select_reagents->check_phenol low_yield Expect Low Yield / Failure (e.g., Alternative B) check_phenol->low_yield  Yes good_yield Proceed with Reaction (e.g., Topic Compound, A, C) check_phenol->good_yield  No

Caption: Decision workflow for selecting a synthetic route for hindered ethers.

Case Study 2: Catalytic Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a pivotal transformation, often accomplished using catalytic hydrogenation or transfer hydrogenation (e.g., using NaBH₄ and a metal catalyst).[1][11] The reaction rate is monitored by UV-Vis spectrophotometry, tracking the disappearance of the nitrophenolate ion's absorbance peak.[12][13][14] The reaction kinetics are highly sensitive to the electronic environment of the nitro group.

Comparative Analysis of Electronic and Steric Profiles

The rate of reduction is generally faster for nitro groups on more electron-deficient rings, as this makes the nitro group more susceptible to nucleophilic attack by hydride species or more readily adsorbed onto the catalyst surface.

  • Electronic Effects: The general reactivity trend for simple nitrophenol isomers is para > ortho > meta.[1] This is because the strong -R effect of the nitro group in the para and ortho positions makes the ring more electron-deficient than in the meta position, where only the weaker -I effect operates.[1]

  • Steric Hindrance: Bulky groups flanking the nitro group can hinder its ability to interact with the surface of the heterogeneous catalyst, thereby slowing the reaction rate.

Experimental Protocol: Comparative Catalytic Reduction Kinetics

This protocol allows for the determination of the apparent rate constant (k_app) for the reduction of each nitrophenol, providing a quantitative measure of catalytic performance.

  • Preparation of Reactants: Prepare fresh aqueous stock solutions of each nitrophenol (0.1 mM) and sodium borohydride (NaBH₄, 10 mM). The NaBH₄ solution should be prepared immediately before use and kept in an ice bath.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to scan from 500 nm to 250 nm. Prepare a baseline using deionized water.

  • Reaction Initiation: In a 3 mL quartz cuvette, add 2.5 mL of the nitrophenol stock solution. Add 0.4 mL of the freshly prepared NaBH₄ solution. This will generate the corresponding nitrophenolate ion, which has a strong absorbance peak (~400 nm).[2][14]

  • Catalysis and Data Acquisition: To initiate the reduction, add 0.1 mL of a prepared metal nanoparticle catalyst suspension (e.g., AuNPs or Ni-based catalysts).[1][2] Immediately begin recording UV-Vis spectra at 1-minute intervals for 20 minutes.

  • Data Analysis: Monitor the decrease in absorbance at the λ_max of the nitrophenolate ion. Plot ln(A_t / A_₀) versus time (t), where A_t is the absorbance at time t and A₀ is the initial absorbance. The apparent rate constant (k_app) is the negative of the slope of the resulting linear plot.[2][12]

Predicted Performance and Data Summary

The following table summarizes expected kinetic data based on established principles of nitrophenol reduction.[1][2][14]

Compoundλ_max (nm)Predicted Relative k_appRationale for Performance
Topic Compound ~395ModerateThe nitro group is only activated by the -I effect from the hydroxyl group (meta position), leading to a slower rate than para-isomers.
Alternative A 400[2]Highest The nitro group is strongly activated by the -R effect of the para-phenoxide. Minimal steric hindrance allows for efficient catalyst interaction.[1]
Alternative B 400HighThe nitro group is strongly activated by the -R effect, but the ortho-methyl groups may slightly hinder interaction with the catalyst surface compared to Alternative A.
Alternative C ~400Lowest The Steric Inhibition of Resonance (SIR effect) from the two ortho-methyl groups forces the nitro group out of planarity with the ring, breaking conjugation.[3][4] This greatly diminishes the electron-withdrawing -R effect, making the nitro group significantly less activated and thus slower to reduce.

Workflow & Structure-Activity Relationship

Caption: Structure-activity relationships governing reaction outcomes.

Conclusion and Recommendations

The selection of an appropriate substituted nitrophenol is a nuanced decision that requires a deep understanding of the underlying physical organic chemistry. This guide demonstrates that no single isomer is superior for all applications.

  • For O-alkylation reactions where high yields and fast rates are paramount, 4-Nitrophenol (A) is the superior choice due to its high acidity and minimal steric hindrance. This compound remains a viable substrate, outperforming isomers with significant steric hindrance near the reaction center like 2,6-Dimethyl-4-nitrophenol (B) , which is a poor candidate for this reaction.

  • For catalytic nitro reductions , reactivity is dominated by the electronic activation of the nitro group. Again, 4-Nitrophenol (A) provides the fastest reaction rate. Conversely, 3,5-Dimethyl-4-nitrophenol (C) is the poorest substrate, as the Steric Inhibition of Resonance deactivates the nitro group. This compound shows moderate reactivity, consistent with a nitro group that is not activated by resonance.

By leveraging the principles and comparative data presented herein, researchers can strategically select the optimal nitrophenol isomer to achieve their desired synthetic outcomes, balancing factors of reactivity, yield, and steric compatibility.

References

Efficacy of 3,4-Dimethyl-5-nitrophenol Derivatives as Antimicrobial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of phenol derivatives structurally related to 3,4-Dimethyl-5-nitrophenol. Due to a lack of available research on the antimicrobial properties of this compound itself, this report focuses on the experimentally determined efficacy of closely related compounds, offering valuable insights into the potential of this chemical class for antimicrobial drug development. The data presented is derived from a study by Mohamed et al. (2016), which evaluates the antimicrobial activity of synthesized nitrobenzyl-oxy-phenol derivatives against a panel of bacterial strains.

Comparative Efficacy Data

The antimicrobial activities of two derivatives, 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol and 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol, were evaluated and compared with the standard antibiotics Ciprofloxacin and Gentamycin. The efficacy is presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), with lower values indicating higher potency.

Compound/AntibioticOrganismStrain TypeMIC (µM)MBC (µM)
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol Moraxella catarrhalisType1191
Moraxella catarrhalisClinical2391
Staphylococcus aureusType91>365
Staphylococcus aureusClinical91>365
Pseudomonas aeruginosaType>365>365
2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol Moraxella catarrhalisType1123
Moraxella catarrhalisClinical1111
Staphylococcus aureusType91365
Staphylococcus aureusClinical91>365
Pseudomonas aeruginosaType>365>365
Ciprofloxacin Moraxella catarrhalisType99
Moraxella catarrhalisClinical99
Staphylococcus aureusType99
Staphylococcus aureusClinical99
Pseudomonas aeruginosaType99
Gentamycin Moraxella catarrhalisType1111
Moraxella catarrhalisClinical1111
Staphylococcus aureusType1111
Staphylococcus aureusClinical1111
Pseudomonas aeruginosaType1111

Experimental Protocols

The antimicrobial activity of the phenol derivatives was determined using the broth dilution method. This standard procedure is widely accepted for determining the MIC and MBC of antimicrobial agents.

Broth Dilution Method for MIC and MBC Determination
  • Preparation of Test Compounds and Media: The synthesized phenol derivatives and reference antibiotics were dissolved in a suitable solvent to create stock solutions. Mueller-Hinton broth was used as the liquid medium for bacterial growth.

  • Inoculum Preparation: Bacterial strains were cultured overnight, and the turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: A serial two-fold dilution of the test compounds and reference antibiotics was prepared in the Mueller-Hinton broth in a series of test tubes.

  • Inoculation: Each tube was inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The inoculated tubes were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.

  • MBC Determination: To determine the MBC, a small aliquot from the tubes showing no visible growth was sub-cultured onto agar plates. The plates were then incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a 99.9% reduction in the initial bacterial count.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth dilution method used to determine the antimicrobial efficacy of the tested compounds.

Broth_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare stock solutions of test compounds and antibiotics serial_dilution Perform serial two-fold dilutions of compounds in broth prep_compound->serial_dilution prep_media Prepare Mueller-Hinton broth prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculation Inoculate diluted compounds with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 24 hours inoculation->incubation mic_determination Determine MIC: Lowest concentration with no visible growth incubation->mic_determination subculture Sub-culture from clear tubes onto agar plates mic_determination->subculture mbc_incubation Incubate plates at 37°C for 24 hours subculture->mbc_incubation mbc_determination Determine MBC: Lowest concentration with 99.9% killing mbc_incubation->mbc_determination

Caption: Workflow for MIC and MBC determination using the broth dilution method.

Discussion

The presented data on 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol and 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol provides a valuable starting point for understanding the antimicrobial potential of nitrophenol derivatives. Both compounds demonstrated notable activity against Moraxella catarrhalis, with the trimethyl derivative showing bactericidal effects at lower concentrations.[1] The activity against Staphylococcus aureus was less pronounced, and neither compound was effective against Pseudomonas aeruginosa at the tested concentrations.[1]

The structural difference between the two tested derivatives lies in the presence of an additional methyl group on the phenol ring of the trimethyl derivative. This substitution appears to enhance the bactericidal activity against M. catarrhalis. This suggests that further exploration of substitutions on the phenol ring could be a promising avenue for optimizing the antimicrobial properties of this class of compounds.

It is important to note that the efficacy of these derivatives is still lower than that of the broad-spectrum antibiotic Ciprofloxacin against most of the tested strains. However, their targeted activity against specific pathogens like M. catarrhalis could warrant further investigation, especially in the context of developing narrow-spectrum antimicrobial agents to combat antibiotic resistance.

Future research should focus on synthesizing and screening a broader range of derivatives of this compound to establish a more comprehensive structure-activity relationship. This would involve modifying the substituents on the phenol ring and exploring different linkers to the nitrophenyl group. Such studies will be crucial in determining if this class of compounds can be developed into clinically viable antimicrobial agents.

References

Performance of different catalysts in the hydrogenation of 3,4-Dimethyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of nitrophenols is a critical transformation in the synthesis of aminophenols, which are key intermediates in the pharmaceutical and fine chemical industries. The reduction of 3,4-Dimethyl-5-nitrophenol to its corresponding amine, 5-amino-3,4-dimethylphenol, is a reaction of significant interest. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides an objective comparison of the performance of common heterogeneous catalysts for this type of transformation, supported by experimental data from analogous reactions.

Due to the limited availability of specific studies on the hydrogenation of this compound, this guide leverages data from the catalytic hydrogenation of structurally similar nitrophenols, such as p-nitrophenol and o-nitrophenol. The data presented here serves as a valuable proxy for predicting catalyst performance for the target molecule. The primary catalysts compared are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel (Raney Ni).

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and favorable reaction kinetics. The following table summarizes the performance of Pd/C, Pt/C, and Raney Ni in the hydrogenation of nitrophenols under various conditions, as reported in the literature for analogous substrates.

CatalystSubstrateTemp. (°C)Pressure (atm)SolventReaction TimeConversion (%)Selectivity (%)Reference
5% Pd/C p-Nitrophenol302Water/HCl15 min~100High[1]
1% Pt/C p-Nitrophenol~413-4Water/Acetic Acid2.25 h~100High[1]
Raney Ni o-Nitrophenol3515Methanol-HighHigh
Ni-K2O/AC p-Nitrophenol----97.799.3[2]
Pd/Graphene Nitrophenols--Methanol (H2)-HighHigh[3]

Note: The data presented is for the hydrogenation of p-nitrophenol and o-nitrophenol and serves as a representative comparison. Actual performance with this compound may vary.

Key Observations:

  • Palladium on Carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[3] It often provides excellent yields and selectivity under mild conditions.[1] The addition of an acid, such as HCl, can sometimes accelerate the reaction rate.[1]

  • Platinum on Carbon (Pt/C) is another highly active catalyst for this transformation.[1] It can be a suitable alternative to Pd/C, though it may sometimes require slightly longer reaction times.[1]

  • Raney Nickel is a cost-effective catalyst that demonstrates high activity in the hydrogenation of nitrophenols. It is often used in industrial processes. However, it may require higher pressures and temperatures compared to precious metal catalysts.

  • Catalyst Supports and Promoters: The choice of support material (e.g., activated carbon, graphene) and the presence of promoters (e.g., K₂O) can significantly influence the catalyst's activity and selectivity.[2][3]

Experimental Protocols

A generalized experimental protocol for the catalytic hydrogenation of a nitrophenol derivative is provided below. This protocol is based on common laboratory practices for such reactions.

Materials:

  • This compound

  • Catalyst (e.g., 5% Pd/C, 10% w/w)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.

  • Catalyst Addition: Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and begin agitation.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of the product spot/peak indicate the reaction's progression.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-amino-3,4-dimethylphenol by a suitable method, such as recrystallization or column chromatography, to obtain the final product.

Visualizing the Process

To better understand the experimental workflow and the logical relationships in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Solvent B Add Catalyst (e.g., Pd/C) A->B C Purge with H2 & Pressurize B->C D Agitate & Heat (if required) C->D E Monitor Reaction (TLC/HPLC) D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: A generalized experimental workflow for the catalytic hydrogenation of this compound.

Catalyst_Selection_Logic Start Select Catalyst for Nitrophenol Hydrogenation High_Activity High Activity & Selectivity? Start->High_Activity Cost_Consideration Cost a Major Factor? High_Activity->Cost_Consideration No Pd_C Pd/C High_Activity->Pd_C Yes Pt_C Pt/C High_Activity->Pt_C Yes Cost_Consideration->Pd_C No Raney_Ni Raney Ni Cost_Consideration->Raney_Ni Yes

Caption: A decision-making diagram for selecting a catalyst for nitrophenol hydrogenation.

References

Cross-Validation of Analytical Methods for 3,4-Dimethyl-5-nitrophenol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Method Performance

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of nitrophenols, which can be considered indicative for 3,4-Dimethyl-5-nitrophenol quantification.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)
HPLC-UV >0.990.02 - 0.87 µg/mL0.07 - 2.5 µM< 15%90 - 112%
GC-MS >0.99Low ng/mL to pg/mLLow ng/mL to pg/mL< 20%70 - 115%
UV-Vis Spectrophotometry >0.99~0.03 mg/L~0.1 mg/L< 5%Not typically reported

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are generalized protocols for HPLC, GC-MS, and UV-Vis Spectrophotometry that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Sample Preparation:

  • Solid Samples: Extraction with a suitable solvent (e.g., methanol, acetonitrile).

  • Liquid Samples: Direct injection if the concentration is within the linear range, otherwise dilution or pre-concentration may be necessary.

  • Biological Matrices: May require protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).[1]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for nitrophenol analysis.[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically employed.[1][2][3] The pH of the mobile phase can be adjusted to optimize the separation.[1][3]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound is a common approach.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity.[4]

Sample Preparation:

  • Extraction: Liquid-liquid extraction or solid-phase extraction is often required to isolate the analyte from the sample matrix.

  • Derivatization: Nitrophenols may require derivatization to increase their volatility and improve chromatographic performance.[4][5] Common derivatizing agents include silylating agents.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.[4]

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[4]

  • Injection: Splitless injection is often employed for trace analysis.[4]

  • Ionization: Electron impact (EI) ionization is a common mode.

  • Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region.

Procedure:

  • Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent.

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution across the UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax and construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution and determine the concentration using the calibration curve. It is important to note that this method is susceptible to interference from other compounds in the sample that absorb at the same wavelength.[6][7]

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It involves a series of experiments to evaluate the method's performance characteristics.

Analytical Method Cross-Validation Workflow cluster_planning Planning cluster_execution Experimental Execution cluster_evaluation Performance Evaluation cluster_comparison Method Comparison Define_Purpose Define Purpose and Scope Select_Methods Select Analytical Methods Define_Purpose->Select_Methods Prepare_Samples Prepare Validation Samples Select_Methods->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Linearity Linearity & Range Analyze_Samples->Linearity Accuracy Accuracy Analyze_Samples->Accuracy Precision Precision (Repeatability & Intermediate) Analyze_Samples->Precision Specificity Specificity Analyze_Samples->Specificity LOD Limit of Detection (LOD) Analyze_Samples->LOD LOQ Limit of Quantification (LOQ) Analyze_Samples->LOQ Robustness Robustness Analyze_Samples->Robustness Compare_Data Compare Performance Data Linearity->Compare_Data Accuracy->Compare_Data Precision->Compare_Data Specificity->Compare_Data LOD->Compare_Data LOQ->Compare_Data Robustness->Compare_Data Select_Optimal Select Optimal Method Compare_Data->Select_Optimal

Caption: Workflow for the cross-validation of analytical methods.

References

The Synthetic Challenge: Regioselectivity in the Nitration of 3,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-5-nitrophenol: A Comparative Benchmarking Analysis

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of substituted nitrophenols is of paramount importance. These compounds serve as crucial building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] this compound, a specifically substituted nitroxylenol, presents a unique synthetic challenge due to the directing effects of its constituent methyl and hydroxyl groups.

This guide provides a comprehensive comparison of synthetic methodologies for this compound, moving beyond a simple recitation of protocols. As a senior application scientist, the goal is to offer a nuanced analysis of the causality behind experimental choices, enabling informed decisions in a laboratory setting. We will benchmark the traditional direct nitration method against modern, alternative approaches, evaluating them on criteria of yield, regioselectivity, safety, and environmental impact.

The synthesis of this compound starts from the precursor 3,4-dimethylphenol. The core of the synthesis is an electrophilic aromatic substitution reaction—specifically, nitration. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group, while the methyl (-CH₃) groups are weakly activating, ortho-, para-directors.

The challenge lies in controlling the position of the incoming nitro (-NO₂) group. The hydroxyl group strongly directs to its ortho positions (positions 2 and 6) and its para position (position 5). The methyl groups also influence the final substitution pattern. Therefore, direct nitration can potentially lead to a mixture of isomers, complicating purification and reducing the yield of the desired this compound.

Method 1: The Benchmark - Direct Nitration with Mixed Acid

The most traditional and straightforward approach to phenol nitration is the use of a nitrating mixture, typically composed of nitric acid and a strong dehydrating acid, most commonly sulfuric acid.

Mechanistic Rationale

The role of sulfuric acid is not merely as a solvent but as a catalyst that protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the electron-rich nature of the phenol ring and achieve nitration. The reaction temperature is a critical parameter; excessive heat can lead to oxidation of the phenol ring and the formation of dinitrated or polynitrated byproducts.[1]

G cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H3O_plus H₃O⁺ Phenol 3,4-Dimethylphenol NO2_plus->Phenol Electrophile Intermediate Wheland Intermediate (Sigma Complex) Phenol->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Reaction mechanism for direct nitration of 3,4-dimethylphenol.

Experimental Protocol: Direct Nitration

Disclaimer: This protocol involves strong acids and exothermic reactions. It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3,4-dimethylphenol (1 eq.). Dissolve it in a suitable inert solvent like glacial acetic acid.

  • Cooling: Cool the flask to 0-5°C in an ice-water bath. This is crucial to control the reaction rate and minimize side product formation.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.1 eq.) to concentrated nitric acid (1.1 eq.) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred phenol solution via the dropping funnel. Maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Synthesis Methods

While direct nitration is a workhorse method, its reliance on harsh, corrosive acids and potential for low selectivity has driven the development of alternative protocols.

Method 2: Nitration using Sodium Nitrite in Acidic Ionic Liquid

This modern approach utilizes sodium nitrite (NaNO₂) as the nitro source in the presence of a Brønsted acidic ionic liquid, such as 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl).[3]

Causality: The ionic liquid serves as both the solvent and the acid catalyst. It facilitates the in situ generation of nitrous acid (HNO₂) from NaNO₂, which then acts as the precursor to the nitrating agent.[3] This method often proceeds under milder conditions (room temperature) and can offer higher selectivity. The workup is often simpler, involving extraction rather than quenching in large volumes of ice water.[3]

Method 3: Heterogeneous Nitration with Inorganic Salts

This "green chemistry" approach avoids the use of strong, corrosive liquid acids. It employs a combination of sodium nitrate (NaNO₃) and a solid inorganic acidic salt, like magnesium bisulfate (Mg(HSO₄)₂) or sodium bisulfate monohydrate (NaHSO₄·H₂O), on a support like wet silica (SiO₂).[4]

Causality: The solid acid salt, in the presence of a small amount of water from the wet silica, generates nitric acid in situ on the solid support surface. The reaction occurs in a heterogeneous mixture, typically in a solvent like dichloromethane.[4] This method offers advantages in terms of handling, reduced corrosive waste, and often a simple workup involving filtration to remove the solid reagents.[4]

Method 4: Two-Step Nitrosation-Oxidation

An alternative strategy to control regioselectivity is a two-step process. First, the phenol is treated with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form a nitrosophenol. The nitroso group (-N=O) is a much weaker electrophile than the nitronium ion and often shows higher para-selectivity. The resulting p-nitrosophenol intermediate is then oxidized to the corresponding nitrophenol.

Causality: This method can provide purer products by avoiding the harsh conditions of direct nitration.[5] The oxidation of the intermediate 3,4-dimethyl-5-nitrosophenol to the final product can be achieved with various oxidants, including dilute nitric acid itself, under controlled conditions.[5]

G cluster_benchmark Benchmark: Direct Nitration cluster_alternative Alternative: Heterogeneous Nitration start Start: 3,4-Dimethylphenol b1 Dissolve in Glacial Acetic Acid start->b1 a1 Suspend Phenol, NaNO₃, Mg(HSO₄)₂, wet SiO₂ in CH₂Cl₂ start->a1 b2 Cool to 0-5°C b1->b2 b3 Dropwise addition of Mixed Acid (HNO₃/H₂SO₄) b2->b3 b4 Stir at <10°C (1-2 hours) b3->b4 b5 Quench on Ice b4->b5 b6 Filter Crude Product b5->b6 b7 Recrystallize b6->b7 end_product Purified this compound b7->end_product a2 Stir at Room Temp a1->a2 a3 Monitor by TLC a2->a3 a4 Filter to Remove Solids a3->a4 a5 Evaporate Solvent a4->a5 a6 Purify (e.g., Chromatography) a5->a6 a6->end_product

Caption: Comparative experimental workflows for two synthesis methods.

Performance Benchmarking: A Comparative Table

The choice of synthetic route depends on the specific requirements of the laboratory, including scale, available equipment, and desired purity. The following table summarizes the key performance indicators for the discussed methods.

ParameterMethod 1: Mixed AcidMethod 2: Ionic LiquidMethod 3: HeterogeneousMethod 4: Nitrosation-Oxidation
Principle Direct NitrationDirect NitrationDirect NitrationNitrosation then Oxidation
Typical Yield Moderate to GoodGood to High[3]Good[4]Good to High[5]
Selectivity Moderate; risk of isomersPotentially higherModerate to Good[4]Potentially very high
Reagents Conc. HNO₃, Conc. H₂SO₄NaNO₂, [Msim]ClNaNO₃, Mg(HSO₄)₂, SiO₂NaNO₂, Acid; Oxidant (e.g., HNO₃)
Conditions Low Temp (0-10°C)Room Temperature[3]Room Temperature[4]Low Temp (nitrosation), Mild Heat (oxidation)
Hazards Highly corrosive, exothermicIonic liquid toxicity variesSafer solid reagentsHandling of nitroso intermediates
Work-up Quenching, filtrationExtractionFiltration, evaporationExtraction, filtration
Waste Large volume acidic aqueousOrganic solvent, ionic liquidSolid salts, organic solventAqueous and organic waste
Suitability Large scale, traditional setupLab scale, method development"Green" approach, lab scaleHigh purity applications

Conclusion and Recommendation

For the synthesis of this compound, the benchmark direct nitration with mixed acid remains a viable, powerful, and well-understood method, particularly for larger-scale production where cost is a primary driver. Its main drawbacks are the hazardous nature of the reagents and the potential for isomeric impurities, which may necessitate extensive purification.

However, for modern research and development settings, particularly where substrate sensitivity, safety, and environmental concerns are paramount, the heterogeneous nitration method (Method 3) presents a compelling alternative.[4] The use of solid, manageable reagents and the avoidance of bulk strong acids align well with the principles of green chemistry.[4] It offers a safer, more environmentally benign process with a simplified workup, often providing good yields and selectivity under mild, room-temperature conditions.

The nitrosation-oxidation pathway (Method 4) should be considered when the highest possible regioselectivity and purity are the primary objectives, as the two-step process allows for greater control over the substitution pattern. The final choice will always depend on a careful evaluation of the specific project goals, balancing yield, purity, cost, safety, and environmental impact.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethyl-5-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dimethyl-5-nitrophenol (CAS No. 65151-58-8) was publicly available at the time of this writing. The following disposal procedures are based on the known hazards of structurally similar compounds, such as other nitrophenol and dimethylphenol derivatives. It is imperative to treat this compound as a hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical structure, it should be handled as a toxic and potentially environmentally hazardous material.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and sealable container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the labeled hazardous waste container.

    • For solutions, use a compatible container, ensuring it is securely sealed to prevent leaks or spills.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.

    • Provide them with a complete and accurate description of the waste, including the chemical name and any known or suspected hazards.

Hazard Profile of Structurally Similar Compounds

To underscore the importance of cautious handling, the table below summarizes the hazards associated with compounds structurally related to this compound. This data is intended to provide context on the potential risks.

CompoundCAS NumberKey Hazards
p-Nitrophenol100-02-7Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled, Toxic to aquatic life.[1]
3-Nitrophenol554-84-7Harmful if swallowed, Causes skin irritation, Causes serious eye damage.
3,4-Dimethylphenol95-65-8Toxic if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled.
3,5-Dimethyl-4-nitrophenolHarmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste in a Labeled, Leak-Proof Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Provide Accurate Waste Information E->F G Schedule and Complete Waste Pickup F->G

Disposal Workflow for this compound

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.